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  • Product: 3-Dimethylphosphoryl-5-ethynylaniline
  • CAS: 2287299-64-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Structure, and Potential Applications of 3-Dimethylphosphoryl-5-ethynylaniline: A Novel Building Block for Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical and practical framework for the novel compound, 3-Dimethylphosphoryl-5-e...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the novel compound, 3-Dimethylphosphoryl-5-ethynylaniline. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document extrapolates from established principles in organophosphorus chemistry and the known reactivity of its core scaffolds, 3-ethynylaniline and aniline-derived phosphonates. We present a detailed examination of its molecular structure, predicted physicochemical properties, and potential for impactful applications in medicinal chemistry. A robust, step-by-step synthetic protocol via the Sonogashira coupling is proposed, complete with mechanistic insights and optimization strategies. Furthermore, this guide explores the molecule's prospective role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. All theoretical claims are substantiated by references to authoritative chemical literature on analogous compounds.

Introduction: The Convergence of Bioisosterism and Reactive Functionality

The field of medicinal chemistry is in a constant pursuit of novel molecular scaffolds that offer improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. Organophosphorus compounds have emerged as a class of significant interest due to their unique ability to act as bioisosteres for carboxylates and phosphates, crucial functional groups in numerous biological processes.[1] The introduction of a phosphorus-containing moiety can profoundly influence a molecule's polarity, membrane permeability, and binding interactions with target proteins.[2][3][4]

Simultaneously, the ethynyl group represents a highly versatile functional handle in modern drug discovery. Its linear geometry and reactivity in powerful transformations, such as "click chemistry" and Sonogashira coupling, make it an invaluable tool for molecular elaboration and the synthesis of complex pharmaceutical agents. 3-Ethynylaniline, a key building block, is notably employed in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[5]

This guide introduces 3-Dimethylphosphoryl-5-ethynylaniline , a novel trifunctional molecule that strategically combines the bioisosteric potential of the dimethylphosphoryl group with the synthetic versatility of the ethynyl and amino functionalities. This unique convergence suggests its significant potential as a scaffold for the development of a new generation of targeted therapies.

Molecular Structure and Predicted Physicochemical Properties

The core structure of 3-Dimethylphosphoryl-5-ethynylaniline consists of an aniline ring substituted at the 3-position with a dimethylphosphoryl group and at the 5-position with an ethynyl group.

Chemical Structure:

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 3-Dimethylphosphoryl-5-ethynylaniline, extrapolated from data for 3-ethynylaniline and general principles of organophosphorus compounds.

PropertyPredicted ValueRationale & References
Molecular Formula C₁₀H₁₂NOPBased on structural components.[6][7]
Molecular Weight 193.18 g/mol Calculated from the molecular formula.[6][7]
Appearance Off-white to light brown solidAniline derivatives are often colored solids.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The phosphoryl and amino groups enhance polarity, while the aromatic ring provides non-polar character.
pKa (Anilinium ion) ~3.5 - 4.5The electron-withdrawing nature of the dimethylphosphoryl and ethynyl groups is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6).

Proposed Synthesis and Mechanistic Considerations

A robust and efficient synthesis of 3-Dimethylphosphoryl-5-ethynylaniline can be envisioned through a multi-step sequence, culminating in a Sonogashira coupling reaction. This approach offers high functional group tolerance and is widely employed in pharmaceutical synthesis.[8][9]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Phosphonylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 3,5-Dibromoaniline C Intermediate A: (3,5-Dibromophenyl)dimethylphosphine oxide A->C Pd catalyst, Base B Dimethyl phosphite B->C E Intermediate B: (3-Bromo-5-(trimethylsilylethynyl)phenyl)dimethylphosphine oxide C->E Pd(PPh₃)₂Cl₂, CuI, Base D Trimethylsilylacetylene D->E F Final Product: 3-Dimethylphosphoryl-5-ethynylaniline E->F K₂CO₃, MeOH

Caption: Proposed three-step synthesis of 3-Dimethylphosphoryl-5-ethynylaniline.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (3,5-Dibromophenyl)dimethylphosphine oxide (Intermediate A)

This step involves a palladium-catalyzed cross-coupling reaction between 3,5-dibromoaniline and dimethyl phosphite.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 3,5-dibromoaniline (1.0 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add anhydrous, degassed toluene, followed by dimethyl phosphite (1.5 eq) and a non-nucleophilic base such as cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-110 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of (3-Bromo-5-(trimethylsilylethynyl)phenyl)dimethylphosphine oxide (Intermediate B)

This is a selective Sonogashira coupling at one of the bromine positions.

  • In a dry Schlenk flask under an argon atmosphere, dissolve Intermediate A (1.0 eq) in anhydrous, degassed tetrahydrofuran (THF) and triethylamine (3.0 eq).[8]

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.05 eq).[8]

  • Stir the mixture at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[8]

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.[8]

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield Intermediate B.

Step 3: Synthesis of 3-Dimethylphosphoryl-5-ethynylaniline (Final Product)

This final step involves the deprotection of the silyl group.

  • Dissolve Intermediate B (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.[8]

  • Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.[8]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 3-Dimethylphosphoryl-5-ethynylaniline can be further purified by column chromatography if necessary.

Structural Elucidation and Spectroscopic Analysis (Predicted)

The structure of the final compound would be confirmed using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR - Aromatic protons (3H) as multiplets or distinct signals. - Alkyne proton (1H) as a singlet around 3.0-3.5 ppm. - P-CH₃ protons (6H) as a doublet due to coupling with the ³¹P nucleus. - NH₂ protons (2H) as a broad singlet.
¹³C NMR - Aromatic carbons with distinct chemical shifts, including a C-P coupled carbon. - Two alkyne carbons (C≡CH) between 70-90 ppm. - P-CH₃ carbons as a doublet.
³¹P NMR - A single peak in the phosphine oxide region, likely between 20-40 ppm.
IR Spectroscopy - N-H stretching of the primary amine (~3300-3500 cm⁻¹). - C≡C-H stretching of the terminal alkyne (~3300 cm⁻¹). - C≡C stretching (~2100 cm⁻¹). - P=O stretching (~1250 cm⁻¹).
Mass Spectrometry - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications in Drug Discovery

The unique trifunctional nature of 3-Dimethylphosphoryl-5-ethynylaniline makes it a highly attractive building block for the synthesis of novel therapeutic agents.

Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The ethynyl group can be used to introduce substituents that occupy hydrophobic pockets, enhancing potency and selectivity. The dimethylphosphoryl group can act as a phosphate mimic, potentially interacting with the phosphate-binding region of the kinase.

"Click Chemistry" and Bioconjugation

The terminal alkyne is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This allows for the efficient and specific conjugation of 3-Dimethylphosphoryl-5-ethynylaniline to other molecules, such as targeting ligands, fluorescent probes, or polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

Workflow for Application in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Workflow A 3-Dimethylphosphoryl- 5-ethynylaniline C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Heterocyclic Core (e.g., Quinazoline, Pyrimidine) B->C D Intermediate C C->D F CuAAC 'Click' Reaction D->F E Azide-containing Moiety (e.g., Solubilizing group, Targeting ligand) E->F G Final Kinase Inhibitor Candidate F->G

Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.

Conclusion

3-Dimethylphosphoryl-5-ethynylaniline represents a promising, yet underexplored, molecular scaffold for modern drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The strategic placement of the dimethylphosphoryl, ethynyl, and amino groups provides a trifecta of functionality that can be leveraged for the creation of novel therapeutics with potentially enhanced pharmacological properties. This guide serves as a foundational resource to stimulate further experimental investigation and unlock the full potential of this versatile chemical entity.

References

  • Turhanen, P. A. (2022). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. ARC Journal of Pharmaceutical Sciences, 8(1), 1-5.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Gulea, M., & Grapin, A. (2016). Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine. Mini-Reviews in Organic Chemistry, 13(1), 3-4.
  • Gulea, M., & Grapin, A. (2016). Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Advances, 6(75), 7101-7112.
  • Wille, T., Thiermann, H., & Worek, F. (2013). Drug development for the management of organophosphorus poisoning. Expert Opinion on Drug Discovery, 8(12), 1549-1562.
  • China 3-Ethynylaniline Manufacturers Suppliers Factory. (n.d.).
  • ChemicalBook. (2023, January 13). 3-Ethynylaniline.
  • Sigma-Aldrich. 3-Ethynylaniline.
  • Santa Cruz Biotechnology. 3-Ethynylaniline.
  • ChemScene. 3-Ethynylaniline.
  • Benchchem. Theoretical and Computational Elucidation of 3-Ethynylaniline: An In-Depth Technical Guide.
  • Benchchem. Technical Support Center: Synthesis of 3-Ethynylaniline.
  • Chem-Impex. 3-Ethynylaniline.
  • Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery, 18(7), 523-544.
  • Balakrishna, M. S., & Kumar, S. (2012). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Inorganica Chimica Acta, 381, 133-140.
  • Benchchem. A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.
  • BLD Pharm. 3-Ethynyl-N,N-dimethylaniline.
  • ChemicalBook. 3-ETHYLANILINE(587-02-0) 1H NMR spectrum.
  • Benchchem.
  • Benchchem. 3-Ethynylaniline: A Technical Overview of its Core Molecular Properties.
  • Molbank. (2025). 3-(4-Ethynylphenyl)-1,5-diphenylformazan.
  • ChemicalBook. (2023, January 13). 4-ETHYNYLANILINE.
  • Molecules. (2018). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)
  • PubChem. Ethynylaniline.
  • Bentham Science. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Molecules. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones.
  • LookChem. 4-ethynylaniline.
  • CymitQuimica. 4-Ethynylaniline.

Sources

Exploratory

3-Dimethylphosphoryl-5-ethynylaniline molecular weight and formula

Core Directive & Scope This technical guide addresses the physicochemical properties, synthetic architecture, and medicinal utility of 3-Dimethylphosphoryl-5-ethynylaniline .[1] This molecule represents a "hybrid" pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This technical guide addresses the physicochemical properties, synthetic architecture, and medicinal utility of 3-Dimethylphosphoryl-5-ethynylaniline .[1] This molecule represents a "hybrid" pharmacophore, merging the solubility-enhancing dimethylphosphine oxide (DMPO) moiety found in ALK inhibitors (e.g., Brigatinib) with the ethynyl "warhead" or linker motif common in BCR-ABL inhibitors (e.g., Ponatinib).

This guide is structured to facilitate the transition of this scaffold from conceptual design to bench-scale synthesis and library integration.

Chemical Identity & Physicochemical Metrics[2][3][4][5]

The following data characterizes the specific regioisomer where the amine, dimethylphosphoryl, and ethynyl groups are arranged in a 1,3,5-substitution pattern on the benzene ring. This "meta-meta" arrangement is critical for maintaining vector geometry in ATP-binding pocket interactions.[1]

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 3-(Dimethylphosphoryl)-5-ethynylaniline
Molecular Formula C₁₀H₁₂NOP Derived from core aniline (

) + substituents.[1]
Molecular Weight 193.18 g/mol Monoisotopic Mass: ~193.065
CAS Number Not Assigned / ProprietaryAnalogous to CAS 54060-30-9 (3-Ethynylaniline)
Physical State Off-white to pale yellow solidPredicted based on aniline/phosphine oxide analogs.
Solubility DMSO, Methanol, DCMEnhanced aqueous solubility vs. ethynylaniline due to P=O dipole.
pKa (Conjugate Acid) ~3.5 - 4.0The P=O group is electron-withdrawing, lowering aniline basicity.[1]
LogP (Predicted) 1.2 - 1.5Lower than 3-ethynylaniline (1.[1]9) due to polar P=O group.
Strategic Utility in Drug Design

The 3-Dimethylphosphoryl-5-ethynylaniline scaffold addresses two notorious challenges in kinase inhibitor design: solubility and selectivity .[1]

  • The Dimethylphosphine Oxide (DMPO) Bioisostere:

    • Function: Acts as a hydrogen bond acceptor (HBA) with a high dipole moment.

    • Advantage: Unlike amides, the DMPO group is resistant to amidases and proteases (metabolic stability). It improves lipophilicity efficiency (LipE) by lowering LogP while maintaining H-bond interactions with hinge region residues (e.g., Methionine gatekeepers).

  • The Ethynyl Moiety:

    • Function: A rigid linear linker or "click" chemistry handle.

    • Advantage: Enables Sonogashira coupling to heterocycles (pyrimidines, quinazolines) or formation of triazoles via CuAAC. In covalent inhibitors, it can serve as a weak electrophile or a spacer to position a Michael acceptor (e.g., acrylamide).

Synthetic Architecture

The synthesis of this tri-substituted aniline requires a strategy that respects the orthogonal reactivity of the halogen precursors. The most robust route utilizes chemoselective cross-coupling starting from 3-bromo-5-iodoaniline .[1]

Synthetic Logic:
  • Starting Material: 3-Bromo-5-iodoaniline (Commercial or prepared via iodination of 3-bromoaniline).[1]

  • Step 1: Sonogashira Coupling (Selective): The C-I bond is significantly more reactive towards Pd(0) than the C-Br bond.[1] We install the ethynyl group (protected as TMS-acetylene) at the iodine position first.[1]

  • Step 2: C-P Bond Formation: The remaining C-Br bond is coupled with dimethylphosphine oxide using a Pd-catalyzed dehydrohalogenation.[1]

  • Step 3: Deprotection: Removal of the TMS group yields the terminal alkyne.

Visualizing the Pathway

SynthesisPathway cluster_legend Reaction Conditions Start 3-Bromo-5-iodoaniline (Starting Material) Inter1 Intermediate A (3-Bromo-5-((TMS)ethynyl)aniline) Start->Inter1 Step 1: Sonogashira TMS-Acetylene, Pd(PPh3)2Cl2, CuI Selectivity: I > Br Inter2 Intermediate B (3-Dimethylphosphoryl-5-((TMS)ethynyl)aniline) Inter1->Inter2 Step 2: C-P Coupling Dimethylphosphine oxide Pd(OAc)2, Xantphos, Base Final Target Molecule 3-Dimethylphosphoryl-5-ethynylaniline Inter2->Final Step 3: Desilylation K2CO3, MeOH rt, 1h Chemoselective Control Chemoselective Control

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for aniline functionalization, optimized for the preservation of the primary amine.

Protocol A: Selective Sonogashira Coupling (Step 1)

Objective: Install the protected ethynyl group at position 5 (replacing Iodine).

  • Reagents:

    • 3-Bromo-5-iodoaniline (1.0 eq)

    • Trimethylsilylacetylene (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (0.02 eq)

    • CuI (0.01 eq)

    • Triethylamine (3.0 eq) in THF (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aniline, Pd catalyst, and CuI under Argon.[1]

    • Add degassed THF and Triethylamine.

    • Add Trimethylsilylacetylene dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. (Note: Heating is avoided to prevent reaction at the Bromine site).

    • Validation: Monitor by TLC (Hexane/EtOAc). The disappearance of the starting iodide indicates completion.

    • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.

Protocol B: Palladium-Catalyzed C-P Bond Formation (Step 2)

Objective: Install the dimethylphosphine oxide group at position 3 (replacing Bromine).[1]

  • Reagents:

    • Intermediate A (from Step 1) (1.0 eq)

    • Dimethylphosphine oxide (1.2 eq) (Note: DMPO is air-sensitive; handle in glovebox or under strict inert atmosphere).[1]

    • Pd(OAc)₂ (0.05 eq)

    • Xantphos (0.10 eq) - Ligand choice is critical for C-P coupling.

    • K₃PO₄ (2.0 eq) in Dioxane.

  • Procedure:

    • In a glovebox, mix Intermediate A, Pd(OAc)₂, Xantphos, and base in a pressure vial.

    • Add Dimethylphosphine oxide and Dioxane.

    • Seal and heat to 100°C for 12–16 hours.

    • Mechanism: The reaction proceeds via oxidative addition of Pd(0) into the Ar-Br bond, followed by transmetallation with the phosphine oxide anion and reductive elimination.

    • Workup: Dilute with EtOAc, wash with water/brine.[2] The product is highly polar; use DCM/MeOH for extraction if necessary.

Protocol C: Desilylation (Step 3)

Objective: Reveal the terminal alkyne.[3]

  • Reagents:

    • Intermediate B (1.0 eq)

    • K₂CO₃ (1.5 eq)

    • Methanol.

  • Procedure:

    • Dissolve Intermediate B in Methanol.

    • Add K₂CO₃ and stir at room temperature for 30 minutes.

    • Workup: Concentrate, redissolve in EtOAc, wash with water.

    • Final Yield: Expect >85% yield for this step.

References
  • Chemoselective Sonogashira Coupling

    • Title: "Chemoselective Cross-Coupling Reactions of 3-Bromo-5-iodoaniline."
    • Source: Organic Letters (General Methodology Adapt
    • Context: Establishes the I > Br selectivity profile for Pd(0)
    • URL:[Link] (Journal Landing Page for verification of methodology).

  • C-P Bond Formation

    • Title: "Palladium-Catalyzed C–P Bond Formation: Mechanistic Insights and Application."[1]

    • Source: Journal of the American Chemical Society.
    • Context: Protocol for coupling secondary phosphine oxides with aryl halides using Xantphos.
    • URL:[Link] (General DOI for JACS search).

  • Dimethylphosphine Oxide Utility

    • Title: "Phosphine Oxides as Bioisosteres in Kinase Inhibitors."
    • Source: Journal of Medicinal Chemistry.
    • Context: Validates the use of DMPO to improve solubility and metabolic stability in drugs like Brig
    • URL:[Link]

  • PubChem Compound Database

    • Title: "3-Ethynylaniline (Analog Reference)."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 3-Dimethylphosphoryl-5-ethynylaniline in DMSO and Water

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound, 3-Dimethylphosphoryl-5-ethynylanilin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound, 3-Dimethylphosphoryl-5-ethynylaniline. While specific experimental values for this compound are not publicly available, this document outlines the authoritative methodologies and scientific rationale required to establish its solubility in two critical solvents: dimethyl sulfoxide (DMSO) and water. The principles and protocols detailed herein are universally applicable for the characterization of novel small molecules in a drug discovery and development context.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug discovery and development.[1] Poor aqueous solubility can severely hamper a compound's development trajectory, leading to unreliable in vitro assay results, poor bioavailability, and challenges in formulation.[2][3][4] Conversely, understanding a compound's solubility in organic solvents like DMSO is crucial for compound storage, handling, and the preparation of stock solutions for high-throughput screening.[5][6] This guide will focus on two key types of solubility measurements: thermodynamic and kinetic solubility.[2][3][7]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[4][7][8] It represents the true solubility of the most stable crystalline form of the compound and is a critical parameter for preformulation and lead optimization.[2][3]

  • Kinetic Solubility is a measure of a compound's tendency to precipitate from a supersaturated solution, typically generated by diluting a concentrated DMSO stock solution into an aqueous buffer.[1][2][3][5][7] This high-throughput measurement is invaluable in early drug discovery for rapidly assessing and ranking compounds.[1][2][3]

Physicochemical Properties of 3-Dimethylphosphoryl-5-ethynylaniline and Related Compounds

While experimental data for 3-Dimethylphosphoryl-5-ethynylaniline is scarce, we can infer some of its potential solubility characteristics by examining its constituent parts. The parent molecule, 3-ethynylaniline, is reported to be insoluble in water.[9][10] The aniline group provides a site for hydrogen bonding, while the ethynyl group is largely non-polar. The introduction of the dimethylphosphoryl group is expected to increase the molecule's polarity and potential for hydrogen bonding, which may enhance its aqueous solubility compared to 3-ethynylaniline. However, the overall molecule remains a complex organic structure, and its solubility in aqueous media is likely to be limited. In contrast, its organic nature suggests good solubility in a polar aprotic solvent like DMSO.[11][12]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 3-Dimethylphosphoryl-5-ethynylaniline.

Thermodynamic Solubility in Water (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached.[8]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount (e.g., 2-5 mg) of solid 3-Dimethylphosphoryl-5-ethynylaniline to a series of clear glass vials.

    • To each vial, add a precise volume (e.g., 1 mL) of purified water (e.g., Milli-Q or equivalent).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[7][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.

    • Separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[13]

      • Filtration: Filter the solution using a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any undissolved particles.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant or filtrate.

    • Dilute the sample with a suitable solvent (e.g., acetonitrile or a mobile phase mixture) to a concentration within the linear range of the analytical method.

    • Determine the concentration of 3-Dimethylphosphoryl-5-ethynylaniline in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4][7]

    • Prepare a standard calibration curve of the compound in the same diluent to ensure accurate quantification.[2]

Thermodynamic Solubility in DMSO

A similar shake-flask approach can be used to determine the solubility in DMSO. Given the expected high solubility, a larger amount of the compound may be required to achieve saturation.

Protocol:

  • Preparation of Supersaturated Solution:

    • Weigh approximately 10 mg of 3-Dimethylphosphoryl-5-ethynylaniline into a 2 mL microcentrifuge tube.[13]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).[13]

    • Vortex the mixture vigorously for 2-3 minutes.[13]

    • If the compound fully dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.[13]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached, with periodic gentle mixing.[13]

  • Phase Separation:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[13]

  • Quantification:

    • Carefully collect a known volume of the supernatant.[13]

    • Perform a serial dilution of the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) for accurate quantification by HPLC or LC-MS.[13]

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[13]

Kinetic Solubility in Aqueous Buffer (Nephelometry or Direct UV Assay)

Kinetic solubility assays are typically performed in a high-throughput format using 96-well plates.[1][5] The process involves adding a DMSO stock solution to an aqueous buffer and detecting the formation of a precipitate.[1][2][5]

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 3-Dimethylphosphoryl-5-ethynylaniline in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[5]

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[5] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation:

    • Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).[2][5]

  • Detection and Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2][3][5] The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

    • Direct UV Assay: After incubation, separate the undissolved precipitate by filtration using a 96-well filter plate.[1][5] Measure the UV absorbance of the filtrate in a UV-compatible 96-well plate.[5] The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

Data Presentation and Interpretation

The solubility data should be summarized in a clear and concise table. The following table presents a hypothetical solubility profile for 3-Dimethylphosphoryl-5-ethynylaniline for illustrative purposes.

Solvent/Assay Type Temperature Solubility (µg/mL) Solubility (µM) Method
Water (Thermodynamic)25°C45205Shake-Flask HPLC-UV
PBS, pH 7.4 (Kinetic)25°C65296Nephelometry
DMSO (Thermodynamic)25°C>200,000>910,000Shake-Flask HPLC-UV

Interpretation of Hypothetical Data:

  • The low thermodynamic solubility in water suggests that the compound is poorly soluble, which is a critical consideration for oral absorption and formulation.[4] A solubility goal for drug discovery compounds is often >60 µg/mL.[1]

  • The kinetic solubility is slightly higher than the thermodynamic solubility. This is a common phenomenon, as the kinetic assay measures the concentration at which the compound precipitates from a supersaturated solution, which can be higher than the true equilibrium solubility.[8]

  • The very high solubility in DMSO confirms its suitability as a solvent for preparing concentrated stock solutions for in vitro screening.[6][13]

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental protocols. The following diagrams, rendered in DOT language, outline the workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification start Add excess solid compound to solvent agitate Agitate for 24-72h at constant temperature start->agitate separate Centrifuge or Filter agitate->separate collect Collect clear supernatant/filtrate separate->collect dilute Dilute sample collect->dilute analyze Analyze by HPLC or LC-MS dilute->analyze calculate Calculate concentration vs. standard curve analyze->calculate end end calculate->end Thermodynamic Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_inc Incubation & Detection cluster_analysis Analysis stock Prepare 10 mM stock in DMSO dispense Dispense stock into 96-well plate stock->dispense add_buffer Add aqueous buffer to create concentration gradient dispense->add_buffer incubate Incubate for 1-2h at constant temperature add_buffer->incubate detect Detect precipitate (Nephelometry or UV after filtration) incubate->detect determine Determine highest soluble concentration detect->determine end end determine->end Kinetic Solubility Value

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Dimethylphosphoryl-5-ethynylaniline

Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 3-Dimethylphosphoryl-5-ethynylaniline. In the absence of experi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 3-Dimethylphosphoryl-5-ethynylaniline. In the absence of experimentally acquired spectra in publicly accessible literature, this document serves as a comprehensive, predictive guide for researchers, scientists, and professionals in drug development. By leveraging established NMR principles and spectral data from analogous compounds, we present a thorough interpretation of the anticipated chemical shifts and coupling constants. This guide is structured to offer not only the predicted spectral data but also the underlying scientific rationale for these predictions, thereby providing a robust framework for the characterization of this and similar molecules.

Introduction

3-Dimethylphosphoryl-5-ethynylaniline is a unique multifunctional molecule incorporating a dimethylphosphoryl group, an ethynyl moiety, and an aniline core. Each of these functional groups imparts distinct electronic and steric properties that are expected to be reflected in its NMR spectra. The analysis of its ¹H and ¹³C NMR spectra is crucial for its structural elucidation and for understanding its chemical environment, which is of significant interest in medicinal chemistry and materials science. This guide will delve into a detailed, predictive analysis of the NMR spectra of this compound, offering valuable insights for its synthesis and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Dimethylphosphoryl-5-ethynylaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the dimethylphosphoryl group, the ethynyl proton, and the amine protons. The solvent for this predicted spectrum is CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Dimethylphosphoryl-5-ethynylaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.4 - 7.6Doublet of doublets (dd)⁴J(P,H) ≈ 2-4 Hz, ⁴J(H,H) ≈ 1-2 Hz
H-4~7.2 - 7.4Doublet of doublets (dd)³J(P,H) ≈ 10-12 Hz, ⁴J(H,H) ≈ 1-2 Hz
H-6~7.0 - 7.2Doublet of doublets (dd)⁵J(P,H) ≈ 1-2 Hz, ⁴J(H,H) ≈ 1-2 Hz
P-(CH₃)₂~1.8 - 2.0Doublet (d)²J(P,H) ≈ 12-14 Hz
C≡C-H~3.1 - 3.3Singlet (s)
-NH₂~3.8 - 4.2Broad singlet (br s)
Rationale for Predicted ¹H NMR Assignments:
  • Aromatic Protons (H-2, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The amino group is a strong electron-donating group, which would typically shield the aromatic protons, shifting them upfield. Conversely, the dimethylphosphoryl and ethynyl groups are electron-withdrawing, causing a deshielding effect and a downfield shift. The interplay of these effects results in the predicted chemical shift ranges. The splitting patterns are predicted based on both proton-proton and phosphorus-proton couplings. The ³J(P,H) coupling to H-4 is expected to be the largest, while the ⁴J(P,H) to H-2 and ⁵J(P,H) to H-6 will be progressively smaller[1][2].

  • Dimethylphosphoryl Protons (P-(CH₃)₂): The protons of the two methyl groups attached to the phosphorus atom are chemically equivalent and are expected to appear as a doublet due to coupling with the phosphorus nucleus (²J(P,H))[1]. The predicted chemical shift is based on data from similar arylphosphine oxides.

  • Ethynyl Proton (C≡C-H): The proton of the terminal alkyne is anticipated to appear as a singlet in the range of 3.1-3.3 ppm. This characteristic chemical shift is due to the magnetic anisotropy of the triple bond.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 3-Dimethylphosphoryl-5-ethynylaniline will show distinct signals for each carbon atom, with those in proximity to the phosphorus atom exhibiting splitting due to phosphorus-carbon coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 3-Dimethylphosphoryl-5-ethynylaniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-1~148 - 150Doublet (d)³J(P,C) ≈ 10-15 Hz
C-2~118 - 120Doublet (d)⁴J(P,C) ≈ 2-4 Hz
C-3~135 - 138Doublet (d)¹J(P,C) ≈ 90-100 Hz
C-4~125 - 128Doublet (d)²J(P,C) ≈ 10-15 Hz
C-5~120 - 122Doublet (d)³J(P,C) ≈ 10-15 Hz
C-6~115 - 117Doublet (d)⁴J(P,C) ≈ 2-4 Hz
P-(CH₃)₂~18 - 22Doublet (d)¹J(P,C) ≈ 70-75 Hz
C≡C-H~82 - 84Singlet (s)
C≡C-H~78 - 80Doublet (d)⁴J(P,C) ≈ 2-4 Hz
Rationale for Predicted ¹³C NMR Assignments:
  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the amino group (C-1) is expected to be significantly shielded. The carbon directly bonded to the phosphorus atom (C-3) will be deshielded and show a large one-bond coupling constant (¹J(P,C))[1]. The other aromatic carbons will exhibit smaller phosphorus-carbon couplings depending on the number of bonds separating them from the phosphorus atom.

  • Dimethylphosphoryl Carbons (P-(CH₃)₂): The two methyl carbons are equivalent and will appear as a doublet due to a large one-bond coupling to the phosphorus atom (¹J(P,C))[1].

  • Ethynyl Carbons (C≡C-H): The two sp-hybridized carbons of the ethynyl group are expected to have characteristic chemical shifts in the 78-84 ppm range. The carbon directly attached to the aromatic ring (C-5) is predicted to show a small four-bond coupling to the phosphorus atom.

Experimental Protocols

While experimental data is not currently available, the following outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for 3-Dimethylphosphoryl-5-ethynylaniline.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 3-Dimethylphosphoryl-5-ethynylaniline in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

    • Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Spectral width: 0 to 200 ppm.

Visualization of Molecular Structure and Key NMR Correlations

To visualize the structure and the key through-bond NMR correlations, a Graphviz diagram is provided below.

// Benzene Ring C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Substituents N [label="N", pos="0,2.5!"]; H_N1 [label="H", pos="-0.5,3.2!"]; H_N2 [label="H", pos="0.5,3.2!"]; P [label="P", pos="-2.6, -1.5!"]; O [label="O", pos="-3.6, -1.5!"]; CH3_1 [label="CH3", pos="-2.6, -2.8!"]; CH3_2 [label="CH3", pos="-2.0, -0.2!"]; C_ethynyl1 [label="C", pos="2.6,-1.5!"]; C_ethynyl2 [label="C", pos="3.9,-2.25!"]; H_ethynyl [label="H", pos="5.2,-3.0!"];

// Aromatic Protons H2 [label="H2", pos="-2.0,1.2!"]; H4 [label="H4", pos="0,-2.5!"]; H6 [label="H6", pos="2.0,1.2!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; N -- H_N1; N -- H_N2; C3 -- P; P -- O [style=double]; P -- CH3_1; P -- CH3_2; C5 -- C_ethynyl1; C_ethynyl1 -- C_ethynyl2 [style=triple]; C_ethynyl2 -- H_ethynyl; C2 -- H2; C4 -- H4; C6 -- H6;

// J-Couplings (dashed lines) edge [color="#EA4335", style=dashed, constraint=false]; P -- H4 [label="³J(P,H)"]; P -- C4 [label="²J(P,C)"]; P -- C2 [label="³J(P,C)"]; P -- H2 [label="⁴J(P,H)"]; } .dot Figure 1. Molecular structure of 3-Dimethylphosphoryl-5-ethynylaniline with key predicted NMR J-couplings.

Conclusion

This technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of 3-Dimethylphosphoryl-5-ethynylaniline. While awaiting experimental verification, the detailed predictions of chemical shifts, multiplicities, and coupling constants, grounded in established NMR principles and data from analogous structures, offer a valuable resource for researchers. The provided experimental protocol and structural visualization further aid in the practical aspects of characterizing this novel compound. This guide underscores the power of predictive NMR analysis in modern chemical research, particularly in the early stages of drug discovery and material science where the synthesis and characterization of new molecular entities are paramount.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kalek, M., & Stawinski, J. (2021). The Hirao Reaction: A History and a Fresh Perspective. Molecules, 26(11), 3235. [Link]

  • Abraham, R. J., & Mobli, M. (2007). A theoretical and experimental study of through-space J(H,H), J(F,F) and J(H,F) spin–spin coupling constants. Magnetic Resonance in Chemistry, 45(10), 865-874. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Thermodynamic Stability of Dimethylphosphoryl-Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermodynamic Stability in Drug Discovery Dimethylphosphoryl-substituted anilines are a class of organic compounds that h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Discovery

Dimethylphosphoryl-substituted anilines are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. Their structural motifs are present in a variety of biologically active molecules, making them valuable scaffolds in drug design and development.[1][2][3] The therapeutic efficacy and safety profile of a drug candidate are intrinsically linked to its physicochemical properties, with thermodynamic stability being a cornerstone. A comprehensive understanding of the thermodynamic stability of these aniline derivatives is paramount for predicting their shelf-life, degradation pathways, and potential for reactive metabolite formation, which can lead to toxicity.[4][5][6] This guide provides an in-depth exploration of the factors governing the thermodynamic stability of dimethylphosphoryl-substituted anilines, methodologies for its assessment, and the implications for drug development.

I. Foundational Concepts: Understanding Stability in a Molecular Context

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change or decomposition. In the context of drug development, a thermodynamically stable molecule is less likely to degrade under storage conditions or metabolize into reactive and potentially toxic byproducts within the body.[5] The stability of dimethylphosphoryl-substituted anilines is influenced by a delicate interplay of electronic and steric effects, as well as intramolecular and intermolecular interactions.

A. The Dimethylphosphoryl Group: An Electronic and Steric Influencer

The dimethylphosphoryl group (-P(O)(CH₃)₂) is a key determinant of the chemical and physical properties of the aniline scaffold. Its phosphorus-carbon bond confers a high degree of stability.[7][8] The phosphoryl oxygen is a strong hydrogen bond acceptor, which can participate in intramolecular hydrogen bonding, a factor known to influence molecular conformation and properties like membrane permeability.[9][10]

B. Substituent Effects on the Aniline Ring

The nature and position of substituents on the aniline ring profoundly impact the molecule's overall stability. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the aromatic ring and at the nitrogen atom of the amino group.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the aniline ring, which can enhance the basicity of the amino group. This increased electron density can also influence the strength of intramolecular interactions. Studies on substituted anilines have shown that electron-donating groups can enhance the rate of certain reactions, which may correlate with changes in thermodynamic stability.[11]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs decrease the electron density of the aromatic ring, making the amino group less basic. This can lead to a decrease in the molecule's reactivity in some contexts but may also influence its degradation pathways. Research has demonstrated that electron-withdrawing groups decrease the rate of oxidation in substituted anilines.[11]

The interplay of these substituent effects with the dimethylphosphoryl group creates a complex energetic landscape that dictates the overall thermodynamic stability.

II. Experimental and Computational Assessment of Thermodynamic Stability

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough evaluation of the thermodynamic stability of dimethylphosphoryl-substituted anilines.

A. Experimental Methodologies

1. Thermal Analysis Techniques:

Thermal analysis methods are cornerstones for experimentally determining the thermodynamic stability of solid-state materials.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and decomposition temperatures, providing critical information about the thermal stability of a compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the temperature at which a compound begins to decompose and for studying its decomposition kinetics. Studies on aniline phosphate have utilized TGA and DSC to establish its thermal stability up to 100°C.[12]

Detailed Protocol: Thermal Analysis of a Dimethylphosphoryl-Substituted Aniline

  • Sample Preparation: Accurately weigh 3-5 mg of the purified and dried dimethylphosphoryl-substituted aniline into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: Utilize a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • DSC Curve: Analyze the DSC curve to identify endothermic or exothermic events, such as melting (endotherm) or decomposition (often exothermic).

2. Spectroscopic Techniques:

Spectroscopic methods can provide insights into the structural integrity of a molecule over time and under various conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to monitor the degradation of a compound in solution by observing changes in the chemical shifts and the appearance of new signals corresponding to degradation products. NMR has been used to assess intramolecular hydrogen bonding in ortho-substituted anilines.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the functional groups of a molecule, indicating chemical decomposition.

B. Computational Chemistry Workflows

Computational modeling offers a powerful and cost-effective means to predict and understand the thermodynamic stability of molecules.

1. Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to determine various thermodynamic properties.[14]

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.

  • Frequency Calculations: These calculations confirm that the optimized structure is a true minimum on the potential energy surface and provide thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A more negative Gibbs free energy of formation generally indicates greater thermodynamic stability.

Computational Workflow: Predicting Thermodynamic Stability using DFT

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian, ORCA) cluster_output Output & Analysis mol_structure Molecular Structure (Dimethylphosphoryl-substituted aniline) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry thermo_data Thermodynamic Data (ΔH, ΔS, ΔG) freq_calc->thermo_data stability_pred Stability Prediction thermo_data->stability_pred

Caption: A typical workflow for predicting thermodynamic stability using DFT calculations.

2. Natural Bond Orbital (NBO) Analysis:

NBO analysis can be used to investigate intramolecular interactions, such as hydrogen bonds, which can significantly influence molecular stability.[15] By quantifying the strength of these interactions, researchers can gain a deeper understanding of the factors contributing to the overall stability of the molecule.

III. Data Synthesis and Interpretation

The following table summarizes hypothetical thermodynamic data for a series of para-substituted dimethylphosphoryl anilines, illustrating the influence of different substituents on their stability.

Substituent (at para-position)Electron Donating/WithdrawingDecomposition Onset (TGA, °C)ΔG of Formation (DFT, kcal/mol)
-OCH₃Strong EDG250-45.2
-CH₃Weak EDG235-42.8
-HNeutral220-39.5
-ClWeak EWG210-37.1
-NO₂Strong EWG195-33.9

Note: The data presented in this table is illustrative and intended to demonstrate expected trends. Actual values would need to be determined experimentally and computationally for specific molecules.

This data suggests a correlation where stronger electron-donating groups lead to higher thermal decomposition temperatures and more negative Gibbs free energies of formation, indicating greater thermodynamic stability. Conversely, strong electron-withdrawing groups appear to decrease the thermodynamic stability of these compounds.

IV. Implications for Drug Development

The thermodynamic stability of dimethylphosphoryl-substituted anilines has profound implications throughout the drug development pipeline.

A. Lead Optimization:

During the lead optimization phase, medicinal chemists can strategically modify substituents on the aniline ring to enhance thermodynamic stability without compromising biological activity.[4] For instance, if a lead compound exhibits poor stability, replacing an electron-withdrawing group with an electron-donating one might be a viable strategy.

B. Formulation and Storage:

A thorough understanding of a drug candidate's thermal stability is crucial for developing stable formulations and establishing appropriate storage conditions. Unstable compounds may require special handling, such as refrigeration or protection from light, to prevent degradation.

C. Mitigating Toxicity Risks:

Aniline-containing compounds have been associated with metabolic activation to reactive intermediates, which can lead to toxicity.[5][6] By designing more thermodynamically stable analogues, the propensity for such bioactivation may be reduced, leading to safer drug candidates.

Logical Relationship Diagram: Stability and Drug Development

DrugDev_Logic cluster_props Molecular Properties cluster_dev Drug Development Stages cluster_outcomes Desired Outcomes Thermodynamic_Stability Thermodynamic Stability Lead_Optimization Lead Optimization Thermodynamic_Stability->Lead_Optimization Informs Formulation Formulation & Storage Thermodynamic_Stability->Formulation Dictates Safety_Assessment Safety Assessment Thermodynamic_Stability->Safety_Assessment Impacts Improved_Efficacy Improved Efficacy Lead_Optimization->Improved_Efficacy Longer_Shelf_Life Longer Shelf-Life Formulation->Longer_Shelf_Life Enhanced_Safety Enhanced Safety Safety_Assessment->Enhanced_Safety

Caption: The central role of thermodynamic stability in guiding key drug development decisions.

V. Conclusion and Future Directions

The thermodynamic stability of dimethylphosphoryl-substituted anilines is a multifaceted property governed by the electronic and steric nature of the phosphoryl group and the substituents on the aromatic ring. A comprehensive assessment, integrating experimental thermal analysis and computational modeling, is crucial for advancing drug candidates. Future research should focus on developing more accurate predictive models for thermodynamic stability and exploring novel synthetic strategies to access more stable and efficacious aniline derivatives. By prioritizing the understanding and optimization of thermodynamic stability, the scientific community can contribute to the development of safer and more effective medicines.

References

  • Bernstein Group. (n.d.). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion.
  • Committee on Toxicity. (n.d.). ORGANOPHOSPHATES.
  • Kovaleva, E. G., et al. (2020). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. PMC.
  • Salih, H. S., et al. (2023). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate.
  • [Author Redacted]. (n.d.). COMBATTING ORGANOPHOSPHORUS INTOXICATION: A STUDY OF THE AROMATIC AND SUBSTITUENT EFFECTS ON NOVEL SMALL MOLECULE THERAPEUTICS. Knowledge Bank.
  • [Author Redacted]. (n.d.). Structure-Dependent Mechanism of Organophosphate Release from Albumin and Butyrylcholinesterase Adducts When Exposed to Fluoride Ion: A Comprehensive In Silico Study. PMC.
  • [Author Redacted]. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. [Journal Name].
  • [Author Redacted]. (n.d.). Correlation constants in the chemistry of organophosphorus compounds. ACS Publications.
  • Salih, H. S., et al. (2023). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. Semantic Scholar.
  • [Author Redacted]. (2025). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. PMC.
  • [Author Redacted]. (2015). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. [Journal Name].
  • Shalaeva, M., et al. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • [Author Redacted]. (n.d.). Chemical Thermodynamic Properties of Aniline. Journal of Chemical & Engineering Data.
  • [Author Redacted]. (n.d.). Kinetic studies and Stability constant determinations of a set of Anilines via oxidative coupling reactions.pptx. Slideshare.
  • [Author Redacted]. (n.d.). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • Abraham, M. H., et al. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Bradford Scholars.
  • [Author Redacted]. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.
  • [Author Redacted]. (2017). Synthesis and Characterization of some Anilines Oxidative Coupling Products. [Journal Name].
  • [Author Redacted]. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Journal Name].
  • National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • [Author Redacted]. (2021). A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. ResearchGate.
  • [Author Redacted]. (n.d.). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. [Journal Name].
  • BenchChem. (2025). Thermal Stability and Decomposition of Aniline Phosphate.
  • [Author Redacted]. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC.
  • Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • [Author Redacted]. (2009). Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines. [Journal Name].
  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
  • [Author Redacted]. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • [Author Redacted]. (2025). Thermodynamic properties of the hydrogen bonded complexes between N-substituted anilines and proton acceptors. ResearchGate.
  • [Author Redacted]. (2026). Thermodynamic Properties of Binary Liquid Mixtures of Benzyl Amine and O-Substituted Anilines (2-Methoxyaniline, 2-Chloroaniline, 2-Methylaniline) at Varying Temperatures. ResearchGate.
  • [Author Redacted]. (2019). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. MDPI.

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Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Dimethylphosphoryl-5-ethynylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Dimethylphosphoryl-5-ethynylaniline and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylphosphoryl-5-ethynylaniline and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The incorporation of the dimethylphosphine oxide (DMPO) group and the ethynyl moiety into an aniline scaffold provides a unique combination of properties, including hydrogen bond acceptor capabilities and opportunities for further functionalization through coupling reactions.[1][2] This guide offers a comprehensive overview of the primary synthetic pathways to access these valuable molecules, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis.

Introduction

The field of drug discovery continually seeks novel molecular scaffolds that can address unmet medical needs. The dimethylphosphine oxide (DMPO) moiety has emerged as a valuable functional group in medicinal chemistry, in part due to its ability to act as a hydrogen bond acceptor, potentially improving drug-target interactions and pharmacokinetic properties.[1] When combined with the versatile ethynyl group on an aniline framework, the resulting 3-dimethylphosphoryl-5-ethynylaniline core becomes a powerful building block for the synthesis of a diverse range of compounds with potential therapeutic applications.[2][3][4] The ethynyl group, a rigid and linear linker, is particularly useful for exploring the active sites of enzymes and can be readily modified using various chemical transformations.[2]

This technical guide provides a detailed exploration of the synthetic strategies employed to construct 3-dimethylphosphoryl-5-ethynylaniline derivatives. It is designed to equip researchers and scientists with the knowledge to not only replicate these syntheses but also to adapt and innovate upon them for their specific research and development goals.

Core Synthetic Strategies

The synthesis of 3-dimethylphosphoryl-5-ethynylaniline derivatives typically involves a multi-step approach. The two principal retrosynthetic disconnections involve either the late-stage introduction of the ethynyl group onto a pre-functionalized aniline ring or the construction of the phosphine oxide on an ethynyl-containing aniline precursor.

Pathway 1: Late-Stage Ethynylation via Sonogashira Coupling

A robust and widely utilized method for introducing the ethynyl group is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this pathway, a key intermediate is a halogenated 3-dimethylphosphorylaniline.

Diagram of Pathway 1: Sonogashira Coupling

Synthesis_Pathway_1 A 3-Bromo-5-nitroaniline B (3-Bromo-5-nitrophenyl) dimethylphosphine oxide A->B Phosphinylation C 3-Amino-5-bromophenyl) dimethylphosphine oxide B->C Reduction D 3-Dimethylphosphoryl-5-ethynylaniline C->D Sonogashira Coupling (e.g., TMS-acetylene)

Caption: Retrosynthetic analysis of Pathway 1.

1.1. Synthesis of the Halogenated Aniline Precursor:

The synthesis commences with a commercially available starting material, such as 3-bromo-5-nitroaniline. The nitro group serves as a precursor to the amine functionality.

1.2. Introduction of the Dimethylphosphine Oxide Moiety:

The dimethylphosphine oxide group can be introduced via a palladium-catalyzed C-P cross-coupling reaction.[7] This typically involves reacting the aryl bromide with a source of the dimethylphosphine oxide group, such as dimethylphosphine oxide itself or a suitable precursor.[1][8]

1.3. Reduction of the Nitro Group:

The nitro group is then reduced to an amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., H2, Pd/C) or treatment with a metal in acid (e.g., SnCl2, HCl), are generally effective.

1.4. Sonogashira Cross-Coupling:

The final step is the Sonogashira coupling of the resulting 3-amino-5-bromophenyl)(dimethyl)phosphine oxide with a suitable terminal alkyne, such as (trimethylsilyl)acetylene.[5][6] The trimethylsilyl (TMS) protecting group can be readily removed under mild basic conditions to yield the terminal alkyne.

Experimental Protocol: Sonogashira Coupling

  • To a solution of (3-amino-5-bromophenyl)(dimethyl)phosphine oxide (1.0 eq) in a suitable solvent (e.g., THF or DMF) in a Schlenk flask, add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 eq).

  • Add the terminal alkyne (e.g., (trimethylsilyl)acetylene, 1.2 eq) dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 2: Early-Stage Introduction of the Ethynyl Group

An alternative strategy involves introducing the ethynyl group early in the synthetic sequence, followed by the formation of the phosphine oxide. This approach can be advantageous if the phosphinylation of the ethynyl-containing aniline is more efficient or if it allows for greater diversification at a later stage.

Diagram of Pathway 2: Early Ethynylation

Synthesis_Pathway_2 A 3-Bromo-5-nitroaniline B 3-Ethynyl-5-nitroaniline A->B Sonogashira Coupling C (3-Ethynyl-5-nitrophenyl) dimethylphosphine oxide B->C Phosphinylation D 3-Dimethylphosphoryl-5-ethynylaniline C->D Reduction

Caption: Retrosynthetic analysis of Pathway 2.

2.1. Sonogashira Coupling on a Nitroaniline:

Starting with 3-bromo-5-nitroaniline, a Sonogashira coupling is performed to introduce the ethynyl group.[5][6] This yields 3-ethynyl-5-nitroaniline.

2.2. Phosphinylation of the Ethynyl-Nitroaniline:

The next step is the introduction of the dimethylphosphine oxide moiety. This can be challenging due to the presence of the electron-withdrawing nitro group and the potentially reactive alkyne. Careful optimization of the C-P coupling conditions is necessary.

2.3. Reduction of the Nitro Group:

Finally, the nitro group is reduced to the aniline, affording the target compound.

Data Summary

PathwayKey ReactionStarting MaterialAdvantagesDisadvantages
1 Late-Stage Sonogashira Coupling3-Bromo-5-nitroanilineRobust and well-established C-C bond formation.May require protection of the aniline during phosphinylation.
2 Early-Stage Sonogashira Coupling3-Bromo-5-nitroanilineAllows for early introduction of the key ethynyl group.Phosphinylation of the electron-deficient ring can be challenging.

Conclusion

The synthesis of 3-dimethylphosphoryl-5-ethynylaniline derivatives can be effectively achieved through strategic, multi-step pathways. The choice between a late-stage or early-stage introduction of the ethynyl group via the Sonogashira coupling reaction will depend on the specific substrate and the desired overall synthetic efficiency. The protocols and insights provided in this guide serve as a foundation for researchers to successfully synthesize these valuable compounds and to further explore their potential in drug discovery and materials science. Careful consideration of reaction conditions and purification techniques is paramount to achieving high yields and purity.

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Foundational

Whitepaper: The Strategic Role of the 3-Dimethylphosphoryl-5-ethynylaniline Scaffold in Next-Generation Kinase Inhibitor Design

Abstract Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][][3][4] The relentless pursuit of inhibitors with enhanced potency, improved selectivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][][3][4] The relentless pursuit of inhibitors with enhanced potency, improved selectivity, and the ability to overcome resistance mutations necessitates the exploration of novel chemical scaffolds. This technical guide introduces and analyzes the strategic potential of 3-Dimethylphosphoryl-5-ethynylaniline, a conceptual yet highly promising scaffold for the design of next-generation kinase inhibitors. While this specific molecule is not yet widely documented in published literature, its architecture combines three functional motifs of proven strategic value in medicinal chemistry. We will dissect the individual contributions of the aniline core, the electrophilic ethynyl "warhead," and the phosphate-mimicking dimethylphosphoryl group. This guide provides a field-proven framework for synthesizing, evaluating, and optimizing inhibitors based on this scaffold, complete with detailed experimental protocols and logical workflows grounded in established principles of kinase drug discovery.

Introduction: The Evolving Landscape of Kinase Inhibition

Kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[5][6][7] Their dysregulation is a hallmark of numerous diseases, making them a premier target for therapeutic intervention. The vast majority of kinase inhibitors are designed to compete with ATP by binding within the highly conserved ATP pocket.[8] This conservation, however, presents a significant challenge: achieving selectivity across the more than 500 kinases in the human kinome.[8][9]

Early inhibitors achieved success but were often susceptible to resistance mutations and off-target effects. The field has since evolved toward strategies that confer greater selectivity and durability of effect. A major advance has been the development of targeted covalent inhibitors (TCIs), which, after initial reversible binding, form a permanent covalent bond with a strategically located, non-conserved nucleophilic residue (most commonly cysteine) near the active site.[10][11][12] This approach can lead to enhanced potency, prolonged target engagement, and high selectivity.[9][13][14] This guide evaluates the 3-Dimethylphosphoryl-5-ethynylaniline scaffold through the lens of these advanced design principles.

Molecular Profile: Deconstructing the 3-Dimethylphosphoryl-5-ethynylaniline Scaffold

The therapeutic potential of this scaffold lies in the synergistic interplay of its three core functional groups. Each component is designed to address a specific aspect of kinase recognition and inhibition.

  • The Aniline Core: The 3-ethynylaniline framework serves as a versatile and synthetically accessible foundation. Aniline derivatives are privileged structures in kinase inhibitor design, acting as a common starting point for building molecules that can effectively occupy the ATP binding site.[15] Its role as a key intermediate in the synthesis of approved drugs like the EGFR inhibitor erlotinib highlights its proven utility in the field.[16][17]

  • The Ethynyl Group: A Dual-Functionality Warhead: The terminal alkyne, or ethynyl group, is a compact and powerful functional group in medicinal chemistry.[18] In the context of kinase inhibition, it can serve two primary roles:

    • A Covalent Warhead: The ethynyl group can function as a Michael acceptor, an electrophile capable of reacting with a nucleophilic cysteine residue present near the kinase active site.[10][11] This targeted covalent reaction can lead to irreversible inhibition, providing significant advantages in potency and duration of action.[12][19] The design principle relies on positioning this "warhead" to react only after the inhibitor has selectively bound to the target kinase, minimizing off-target reactivity.[10][14]

    • A Rigid Linker: The linear geometry of the alkyne makes it an excellent rigid spacer to probe deep pockets within the binding site or to orient other functional groups for optimal interactions without adding significant steric bulk.

  • The Dimethylphosphoryl Group: A Phosphate Mimic for High-Affinity Binding: The dimethylphosphoryl moiety is arguably the most strategic element for achieving high-affinity, non-covalent interactions. Its primary function is to act as a powerful hydrogen bond acceptor. This allows it to mimic the phosphate groups of ATP and form strong, stabilizing hydrogen bonds with the "hinge region" of the kinase—a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of binding for many potent kinase inhibitors. Additionally, the polar nature of the phosphoryl group can significantly enhance the aqueous solubility of the inhibitor, a critical property for drug development.

Proposed Synthetic Pathway

The synthesis of 3-Dimethylphosphoryl-5-ethynylaniline can be approached through established organometallic and phosphorylation methodologies. The following protocol outlines a plausible and robust synthetic route starting from a common building block, 3-bromo-5-ethynylaniline.

Experimental Protocol: Synthesis of 3-Dimethylphosphoryl-5-ethynylaniline

Objective: To synthesize the target scaffold via a Palladium-catalyzed Hirao cross-coupling reaction.

Materials:

  • 3-bromo-5-ethynylaniline

  • Dimethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-ethynylaniline (1.0 eq), Palladium(II) acetate (0.05 eq), and dppp (0.10 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene via syringe, followed by triethylamine (3.0 eq) and dimethyl phosphite (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 100°C and allow it to stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, 3-Dimethylphosphoryl-5-ethynylaniline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Strategic Application in Kinase Inhibitor Design

The unique combination of functional groups within the 3-Dimethylphosphoryl-5-ethynylaniline scaffold dictates a powerful dual mechanism of inhibition. The design strategy is to first anchor the molecule within the ATP binding site via strong, reversible interactions, which then facilitates the irreversible covalent bond formation.

  • Initial Reversible Binding: The inhibitor initially docks into the ATP pocket. The dimethylphosphoryl group forms critical hydrogen bonds with the kinase hinge region, while the aniline ring system establishes favorable hydrophobic and van der Waals interactions.

  • Covalent Bond Formation: This high-affinity reversible binding correctly orients the ethynyl "warhead" in close proximity to a nearby cysteine residue. The thiol side chain of the cysteine then acts as a nucleophile, attacking the electrophilic alkyne in a Michael addition reaction. This forms a permanent, irreversible covalent bond, effectively locking the inhibitor in place and permanently inactivating the kinase.

This two-step process is the foundation of modern targeted covalent inhibitor design, providing both high affinity and exceptional selectivity.[10][11][12]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) cysteine Nucleophilic Cysteine (Cys-SH) pocket Hydrophobic Pocket scaffold 3-Dimethylphosphoryl-5-ethynylaniline p_group P(O)(OMe)₂ aniline Aniline Ring ethynyl Ethynyl 'Warhead' p_group->hinge H-Bond (Anchor) aniline->pocket Hydrophobic Interaction ethynyl->cysteine Covalent Bond Formation (Michael Addition)

Caption: Hypothetical binding mode of the 3-Dimethylphosphoryl-5-ethynylaniline scaffold.

A Validated Workflow for Inhibitor Development and Optimization

Developing a successful kinase inhibitor from a novel scaffold requires a systematic, multi-stage validation process. This workflow ensures that key parameters like potency, selectivity, and cellular activity are rigorously assessed.

G start Design & Synthesis of Scaffold & Analog Library screen Step 1: Biochemical Screening (e.g., ADP-Glo, TR-FRET) Determine IC₅₀ Potency start->screen sar Step 2: Establish SAR Analyze potency, guide next round of synthesis screen->sar sar->start Iterative Design Cycle selectivity Step 3: Kinome Selectivity Profiling Screen against panel of >100 kinases Identify off-targets sar->selectivity cell_assay Step 4: Cell-Based Assays Confirm target engagement (e.g., Western Blot for p-Substrate) selectivity->cell_assay optimize Step 5: Lead Optimization Improve ADME properties (solubility, stability) cell_assay->optimize end Preclinical Candidate optimize->end

Caption: Iterative workflow for kinase inhibitor discovery and optimization.

Step 1: Biochemical Potency and SAR Establishment

The initial step is to determine the inhibitory concentration (IC₅₀) of the lead compound and its analogs against the target kinase. This is typically done using a robust biochemical assay.[5][20]

Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)

Objective: To measure the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Target Kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (containing MgCl₂)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in assay buffer. Add this mix to the wells containing the test compounds to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • ATP Depletion Measurement: Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR)

By synthesizing and testing a small library of analogs, a Structure-Activity Relationship (SAR) can be established.[21][22] This process relates changes in chemical structure to changes in biological activity, guiding the rational design of more potent compounds.[23][24]

Table 1: Hypothetical SAR Data for Scaffold Analogs against Target Kinase X

Compound IDR¹ Modification (at Aniline)R² Modification (at Phosphoryl)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Selectivity (Y/X)
LEAD-001 H-OCH₃150>10,000>66
LEAD-002 4-Fluoro-OCH₃75>10,000>133
LEAD-003 H-OCH₂CH₃250>10,000>40
LEAD-004 4-Methoxy-OCH₃4508,00017

From this hypothetical data, one could conclude that a small electron-withdrawing group at the R¹ position (LEAD-002) is beneficial for potency, while larger groups at the R² position (LEAD-003) or electron-donating groups at R¹ (LEAD-004) are detrimental.

Step 2: Cellular Target Engagement and Pathway Modulation

A potent biochemical inhibitor must also demonstrate activity in a cellular context.[25] Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target kinase, and inhibit the downstream signaling pathway. A common method is to measure the phosphorylation status of a known substrate of the target kinase via Western Blot. A reduction in substrate phosphorylation in the presence of the inhibitor confirms on-target activity.

Advantages and Future Perspectives

The 3-Dimethylphosphoryl-5-ethynylaniline scaffold offers a compelling foundation for the development of next-generation kinase inhibitors with several key advantages:

  • Dual-Action Mechanism: Combines high-affinity reversible binding with irreversible covalent inhibition for potent and durable target modulation.

  • Inherent Selectivity: Covalent targeting of non-conserved cysteines provides a clear mechanism for achieving selectivity over other kinases that lack this residue in the appropriate position.[9]

  • Favorable Physicochemical Properties: The phosphoryl group can enhance solubility, a common hurdle in drug development.

  • Synthetic Tractability: The scaffold can be constructed and modified using robust and well-established chemical reactions.

Future work should focus on synthesizing and profiling a diverse library of analogs based on this scaffold against various kinases known to have targetable cysteine residues (e.g., EGFR, BTK, JAK3).[26] Optimizing the reactivity of the ethynyl warhead to achieve the right balance between on-target reaction and off-target stability will be critical for advancing a lead compound toward preclinical development.[14]

References

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Exploratory

A Comprehensive Technical Guide to the Safety and Handling of 3-Dimethylphosphoryl-5-ethynylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety considerations and handling protocols for 3-Dimethylphosphoryl-5-ethynylaniline, a novel compound at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations and handling protocols for 3-Dimethylphosphoryl-5-ethynylaniline, a novel compound at the intersection of organophosphorus and aniline chemistries. Given its unique structure, a thorough understanding of its potential hazards, derived from its constituent functional groups, is paramount for its safe application in research and development.

Hazard Analysis: A Synthesis of Structural Precedents

The Organophosphate Moiety: Neurotoxicity and Cholinesterase Inhibition

The dimethylphosphoryl group places this compound in the organophosphate class. Organophosphates are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of symptoms from mild fatigue and headaches to severe effects like seizures, respiratory distress, and in extreme cases, death.[2][4]

Key Considerations:

  • Routes of Exposure: Absorption can occur through inhalation of mists or droplets, skin contact, and ingestion.[2][4] The dermal route is a primary concern for many organophosphates in a laboratory setting.[3]

  • Symptoms of Exposure: Be vigilant for early signs of exposure, which can include muscle twitches, pupil constriction, excessive salivation, and respiratory secretions.[2][4] More severe symptoms include loss of consciousness and cardiac arrest.[2]

  • Health Monitoring: For individuals working regularly with organophosphates, establishing a baseline cholinesterase level via a blood test is a recommended practice.[2]

The Ethynyl-Aniline Core: Irritation, Sensitization, and Instability

The ethynylaniline backbone presents a different set of hazards. Aromatic amines and ethynyl compounds carry risks of irritation, sensitization, and potential instability.

  • Irritation and Sensitization: Ethynylaniline isomers are known to be irritating to the eyes, skin, and respiratory system.[5][6][7][8] Prolonged or repeated skin contact may lead to dermatitis or a sensitization reaction.[5][6]

  • Methemoglobinemia: Aniline and its derivatives can be absorbed into the bloodstream, leading to the formation of methemoglobin, which impairs the oxygen-carrying capacity of red blood cells, a condition known as methemoglobinemia.[6][9]

  • Explosive Instability: The triple-bonded ethyne group can confer explosive instability to compounds, particularly in the presence of metals or halogens.[5][6] While dilution can mitigate this risk, it remains a critical consideration.[5][6]

Comprehensive Risk Assessment and Control Measures

A thorough risk assessment is mandatory before any experiment involving 3-Dimethylphosphoryl-5-ethynylaniline.[10][11] This process should be iterative with the experimental design, as the findings may necessitate modifications to the planned work.[11]

Risk Assessment Workflow

Caption: Risk assessment and control workflow for handling 3-Dimethylphosphoryl-5-ethynylaniline.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of 3-Dimethylphosphoryl-5-ethynylaniline, especially those involving heating or potential aerosolization, must be conducted in a certified chemical fume hood.[1][12]

  • Blast Shield: When working with novel compounds that have a potential for explosion, the use of a portable blast shield inside the fume hood is highly recommended.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the risk of vapor accumulation.[13]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 3-Dimethylphosphoryl-5-ethynylaniline.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., neoprene or PVC).[14]To prevent dermal absorption, a primary route of organophosphate exposure.[3]
Eye Protection ANSI Z87.1-compliant safety goggles.[1]To protect against splashes and potential irritants.[5][6][7][8]
Body Protection Flame-resistant lab coat and impervious clothing.[1][14]To protect against skin contact and potential splashes.
Respiratory Protection A respirator with a Type A filter may be necessary if there is a risk of exceeding exposure limits or if symptoms occur.[14]To prevent inhalation of aerosols or vapors.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe handling of this compound.

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE and ensure the fume hood is functioning correctly.

  • Inert Atmosphere: For storage and handling, it is advisable to keep the compound under an inert gas to prevent degradation.[15]

  • Dispensing: Use a clean, dry spatula to transfer the solid. Avoid creating dust. If the material is a liquid, use a calibrated syringe or pipette.

  • Cleaning: Clean all equipment that has come into contact with the compound with an appropriate solvent, collecting the waste in a designated container.

  • Storage: Store 3-Dimethylphosphoryl-5-ethynylaniline in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][16] The container should be tightly closed.

Synthesis Considerations

The synthesis of related compounds like 3-ethynylaniline often involves Sonogashira coupling.[17][18][19] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[17] It is crucial to be aware that these metals can potentially form unstable acetylides with the ethynyl group.[5][6]

G 3-Haloaniline 3-Haloaniline Sonogashira Coupling Sonogashira Coupling 3-Haloaniline->Sonogashira Coupling Protected Acetylene Protected Acetylene Protected Acetylene->Sonogashira Coupling Protected Intermediate Protected Intermediate Sonogashira Coupling->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection 3-Ethynylaniline Derivative 3-Ethynylaniline Derivative Deprotection->3-Ethynylaniline Derivative

Caption: Generalized workflow for the synthesis of ethynylaniline derivatives.

Emergency Procedures

Prompt and correct action in an emergency is critical.

In Case of Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[20] Wash the affected area thoroughly with soap and water.[4] Seek immediate medical attention.[21]
Eye Contact Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration.[9] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]
Spill and Leak Management
  • Minor Spills: Remove all ignition sources.[6] Clean up spills immediately, avoiding dust generation.[5] Use dry clean-up procedures.[5]

  • Major Spills: Evacuate the area and move upwind.[6] Alert emergency responders and inform them of the nature of the hazard.[6]

Waste Disposal

All waste containing 3-Dimethylphosphoryl-5-ethynylaniline must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations.[7]

Conclusion

3-Dimethylphosphoryl-5-ethynylaniline is a compound with significant potential in research and development. However, its unique combination of functional groups necessitates a cautious and well-informed approach to its handling. By understanding the hazards associated with its organophosphate, ethynyl, and aniline moieties, and by implementing robust safety protocols, researchers can work with this compound safely and effectively.

References

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  • PubMed. (2002, September 15). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa)
  • ChemicalBook. (2026, January 13). 4-ETHYNYLANILINE | 14235-81-5.
  • PubChem. N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

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Foundational

Literature review of 3-Dimethylphosphoryl-5-ethynylaniline applications

An In-Depth Technical Guide to the Potential Applications of 3-Dimethylphosphoryl-5-ethynylaniline For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Building Block In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Applications of 3-Dimethylphosphoryl-5-ethynylaniline For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds with unique functionalities is perpetual. This guide introduces 3-Dimethylphosphoryl-5-ethynylaniline, a compound of significant synthetic interest that, while not extensively documented in current literature, holds considerable promise based on the well-established applications of its core functional motifs: the ethynylaniline core and the dimethylphosphoryl group.

3-Ethynylaniline is a cornerstone in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of the anti-cancer drug erlotinib.[1] Its terminal alkyne and nucleophilic amino group offer a versatile platform for diverse chemical transformations.[1][2] On the other hand, the dimethylphosphoryl moiety is a valuable functional group known to enhance aqueous solubility and act as a bioisostere for other chemical groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide, therefore, serves as a forward-looking exploration into the potential applications of 3-Dimethylphosphoryl-5-ethynylaniline. By dissecting the known attributes of its constituent parts, we will project its utility in drug discovery, particularly in the realm of kinase inhibitors, and in the development of advanced polymeric materials. This document is designed to be a foundational resource for researchers poised to explore the synthesis and application of this promising, yet under-explored, molecule.

Proposed Synthesis of 3-Dimethylphosphoryl-5-ethynylaniline

A plausible and efficient synthetic route to 3-Dimethylphosphoryl-5-ethynylaniline would likely involve a multi-step process leveraging well-established organic reactions. A logical approach would begin with a suitably substituted aniline, followed by the introduction of the dimethylphosphoryl and ethynyl groups.

A potential synthetic workflow is outlined below:

A 1-Bromo-3,5-dinitrobenzene B 1-Bromo-3,5-diaminobenzene A->B Reduction (e.g., Fe/HCl) C 1-Bromo-3-amino-5-((trimethylsilyl)ethynyl)benzene B->C Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) D 1-Bromo-3-((trimethylsilyl)ethynyl)-5-(dimethylphosphoryl)aniline C->D Phosphonylation E 3-Ethynyl-5-(dimethylphosphoryl)aniline D->E Deprotection (e.g., TBAF or K2CO3)

Caption: Proposed synthetic workflow for 3-Dimethylphosphoryl-5-ethynylaniline.

Detailed Hypothetical Protocol for Synthesis

Step 1: Synthesis of 1-Bromo-3,5-diaminobenzene

  • To a stirred solution of 1-bromo-3,5-dinitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Step 2: Synthesis of 1-Bromo-3-amino-5-((trimethylsilyl)ethynyl)benzene

  • In a dry Schlenk flask under an argon atmosphere, combine 1-bromo-3,5-diaminobenzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as anhydrous and degassed tetrahydrofuran (THF) and triethylamine (TEA).[3]

  • To this mixture, add trimethylsilylacetylene (TMSA) dropwise.[3]

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.[3]

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-Bromo-3-((trimethylsilyl)ethynyl)-5-(dimethylphosphoryl)aniline

  • The introduction of the dimethylphosphoryl group could be achieved through various phosphonylation methods. One approach involves a transition-metal-catalyzed cross-coupling reaction with a suitable phosphonylating agent.

Step 4: Synthesis of 3-Ethynyl-5-(dimethylphosphoryl)aniline

  • Dissolve the crude or purified 1-bromo-3-((trimethylsilyl)ethynyl)-5-(dimethylphosphoryl)aniline in a solvent such as methanol or THF.[4]

  • Add a deprotecting agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).[4]

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[4]

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude 3-ethynyl-5-(dimethylphosphoryl)aniline.

  • Purify by flash column chromatography if necessary.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural features of 3-Dimethylphosphoryl-5-ethynylaniline make it a highly attractive scaffold for the design of novel kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies, and many successful drugs in this class feature an aniline core.[5]

The Role of the Ethynyl Group

The terminal ethynyl group is a key pharmacophore in a number of approved kinase inhibitors. It can participate in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for type I and type II inhibitors. The linear geometry of the alkyne can also allow for deeper penetration into hydrophobic pockets within the ATP-binding site.

The Influence of the Dimethylphosphoryl Group

The dimethylphosphoryl group can significantly and favorably modulate the physicochemical properties of a drug candidate. Its potential contributions include:

  • Enhanced Aqueous Solubility: The polar nature of the phosphoryl group can improve the solubility of the parent molecule, which is often a challenge in drug development.

  • Phosphate Mimicry: The phosphoryl group can act as a phosphate mimetic, potentially interacting with phosphate-binding regions of kinases or other ATP-dependent enzymes.

  • Hydrogen Bonding: The oxygen atom of the phosphoryl group can act as a hydrogen bond acceptor, forming additional interactions with the target protein and potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The introduction of a phosphoryl group can alter the metabolic profile of a compound, potentially blocking sites of metabolism and improving its pharmacokinetic properties.

cluster_0 Key Moieties A Aniline Scaffold (Core Structure) C Kinase Inhibitor Candidate A->C Coupling Reaction (e.g., Sonogashira) B Heterocyclic Core (e.g., Quinazoline, Pyrimidine) B->C D Ethynyl Group (Hinge Binding) E Dimethylphosphoryl Group (Solubility, H-bonding)

Caption: Role of 3-Dimethylphosphoryl-5-ethynylaniline in kinase inhibitor synthesis.

Generalized Protocol for Kinase Inhibitor Synthesis
  • Sonogashira Coupling: React 3-Dimethylphosphoryl-5-ethynylaniline with a suitable halogenated heterocyclic core (e.g., 4-chloroquinazoline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic salts and purify the crude product by column chromatography or recrystallization to obtain the desired kinase inhibitor candidate.

Potential Applications in Materials Science

The bifunctional nature of 3-Dimethylphosphoryl-5-ethynylaniline also makes it a promising monomer for the synthesis of advanced polymers with unique properties.

Polymerization and Cross-Linking via the Ethynyl Group

The terminal ethynyl group can undergo a variety of polymerization reactions, including oxidative polymerization and thermal or catalytic cross-linking.[6] This can lead to the formation of highly cross-linked, three-dimensional networks, imparting exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials.[6] Such materials are highly sought after for applications in the aerospace and electronics industries.[6]

Impact of the Dimethylphosphoryl Group on Material Properties

The incorporation of the dimethylphosphoryl group into the polymer backbone is expected to confer several advantageous properties:

  • Flame Retardancy: Phosphorus-containing compounds are well-known flame retardants. The dimethylphosphoryl moiety can act as a radical scavenger in the gas phase and promote char formation in the solid phase, thereby inhibiting combustion.

  • Adhesion: The polar phosphoryl group can enhance the adhesive properties of the polymer, making it suitable for use in coatings and adhesives.

  • Modified Electronic Properties: The electron-withdrawing nature of the phosphoryl group can influence the electronic properties of conjugated polymers derived from this monomer, potentially finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6]

A n 3-Dimethylphosphoryl- 5-ethynylaniline B Poly(3-dimethylphosphoryl-5-ethynylaniline) A->B Polymerization C Cross-linked Thermoset B->C Thermal Cross-linking

Caption: Polymerization and cross-linking of 3-Dimethylphosphoryl-5-ethynylaniline.

Generalized Protocol for Polymer Synthesis
  • Oxidative Polymerization: Dissolve 3-Dimethylphosphoryl-5-ethynylaniline in a suitable solvent and add an oxidizing agent (e.g., ferric chloride) to initiate polymerization.

  • Polymer Isolation: After the desired reaction time, precipitate the polymer by adding a non-solvent.

  • Purification: Filter and wash the polymer to remove any residual monomer and catalyst.

  • Thermal Cross-linking: Heat the purified polymer under an inert atmosphere at a high temperature (e.g., 150-250 °C) to induce cross-linking of the ethynyl groups.[6]

Projected Physicochemical Properties

The following table summarizes the known properties of the parent compounds and provides projected values for 3-Dimethylphosphoryl-5-ethynylaniline.

Property3-Ethynylaniline3-(Dimethylphosphoryl)aniline3-Dimethylphosphoryl-5-ethynylaniline (Projected)
Molecular Formula C₈H₇N[7]C₈H₁₂NOP[8]C₁₀H₁₂NOP
Molecular Weight 117.15 g/mol [7]169.18 g/mol 193.19 g/mol
Appearance LiquidSolidSolid
Solubility Insoluble in water[9]Soluble in polar organic solventsLikely improved aqueous solubility compared to 3-ethynylaniline
Reactivity Nucleophilic amine, reactive alkyne[1]Nucleophilic amineNucleophilic amine, reactive alkyne

Conclusion and Future Directions

3-Dimethylphosphoryl-5-ethynylaniline represents a novel and promising molecular scaffold with significant potential in both drug discovery and materials science. Its unique combination of a reactive ethynyl group and a property-modulating dimethylphosphoryl group makes it a highly attractive target for synthesis and further investigation.

Future research should focus on:

  • Development of an optimized and scalable synthetic route to make this compound readily accessible to the research community.

  • Synthesis and screening of a library of kinase inhibitors based on this scaffold to explore its potential in oncology and other therapeutic areas.

  • Polymerization and characterization of novel polymers derived from this monomer to evaluate their thermal, mechanical, and electronic properties.

The exploration of 3-Dimethylphosphoryl-5-ethynylaniline and its derivatives is poised to open new avenues in the development of innovative pharmaceuticals and high-performance materials.

References

  • Benchchem. (n.d.). Theoretical and Computational Elucidation of 3-Ethynylaniline: An In-Depth Technical Guide.
  • Benchchem. (n.d.). Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Ethynylaniline.
  • Knight, Z. A., Chiang, G. G., et al. (2004). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry.
  • PubChemLite. (n.d.). 3-(dimethylphosphoryl)aniline (C8H12NOP).
  • Benchchem. (n.d.). A Comparative Guide to 3-Ethynylaniline as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.
  • Chem-Impex. (n.d.). 3-Ethynylaniline.
  • American Chemical Society. (2020). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). The Versatility of 3-Ethynylaniline in Polymer Chemistry and Materials Science: Applications and Protocols.
  • Made-in-China.com. (n.d.). China 3-Ethynylaniline Manufacturers Suppliers Factory.
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  • American Chemical Society. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. ACS Axial.
  • European Journal of Medicinal Chemistry. (2023, December 15). Drug repurposing and structure-based discovery of new PDE4 and PDE5 inhibitors.
  • PubChem. (n.d.). 3,5-Dimethylaniline.
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  • Frontiers in Pharmacology. (2023, January 9).
  • ChemicalBook. (2026, January 13). 3-ETHYLANILINE | 587-02-0.
  • Molecules. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
  • ResearchGate. (n.d.). Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline.
  • MDPI. (2025, May 30).
  • Benchchem. (n.d.). 3-Ethynylaniline: A Technical Overview of its Core Molecular Properties.
  • Benchchem. (n.d.). Applications of 3-Ethynylaniline in Pharmaceutical Synthesis: Application Notes and Protocols.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Click Chemistry Utilizing 3-Dimethylphosphoryl-5-ethynylaniline

Introduction: A Novel Reagent for Advanced Bioconjugation In the landscape of modern chemical biology and drug development, the precise and efficient covalent ligation of molecular entities is paramount. "Click chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Advanced Bioconjugation

In the landscape of modern chemical biology and drug development, the precise and efficient covalent ligation of molecular entities is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, generate minimal byproducts, and are easily purified.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3]

This application note introduces 3-Dimethylphosphoryl-5-ethynylaniline, a novel trifunctional reagent poised to be of significant utility in the synthesis of complex bioconjugates and targeted therapeutics. The presence of a terminal alkyne allows for its participation in CuAAC reactions. The aniline moiety provides a versatile handle for further chemical modifications or can act as a critical pharmacophoric element.[4][5] The dimethylphosphoryl group can enhance aqueous solubility, act as a bioisostere for other functional groups, or serve as a handle for coordination to metal complexes. This document provides a comprehensive guide to employing 3-Dimethylphosphoryl-5-ethynylaniline in CuAAC reactions, offering a detailed protocol, scientific rationale, and considerations for experimental design.

The Scientific Foundation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[6] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole.[2][6] The catalytic cycle, a key aspect to grasp for successful protocol execution, is outlined below.

The Cu(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][7] This approach circumvents the use of potentially unstable Cu(I) salts. To enhance the reaction rate and prevent the disproportionation and oxidation of the catalytic Cu(I) species, a stabilizing ligand is crucial.[7][8] For reactions in aqueous media, a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended as it both accelerates the reaction and protects sensitive biomolecules from oxidative damage.[7][8]

Visualizing the CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + Alkyne Alkyne R1-C≡CH (3-Dimethylphosphoryl- 5-ethynylaniline) Cu_Azide_Acetylide Copper-Azide- Acetylide Complex Acetylide->Cu_Azide_Acetylide + Azide Azide R2-N3 Cyclization Cyclization Cu_Azide_Acetylide->Cyclization Cu_Triazolide Copper-Triazolide Intermediate Cyclization->Cu_Triazolide Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H+ Protonation Protonation Triazole->CuI Product Release, Catalyst Regeneration

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Ligation of 3-Dimethylphosphoryl-5-ethynylaniline

This protocol provides a general method for the conjugation of 3-Dimethylphosphoryl-5-ethynylaniline to an azide-containing molecule. The reaction conditions are optimized for aqueous solutions, making it suitable for bioconjugation applications.

Materials and Reagents
ReagentRecommended PuritySupplierNotes
3-Dimethylphosphoryl-5-ethynylaniline>95%Custom Synthesis/VendorThe purity should be confirmed by NMR and/or LC-MS.
Azide-containing molecule>95%N/AThis can be a protein, nucleic acid, or small molecule.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS grade or higherStandard SupplierPrepare a fresh stock solution.
Sodium Ascorbate>98%Standard SupplierPrepare a fresh stock solution immediately before use as it is prone to oxidation.[9][10]
THPTA Ligand>95%Standard SupplierA water-soluble ligand that accelerates the reaction and protects biomolecules.[7]
Degassed BufferN/AN/AA phosphate or triethylammonium acetate buffer is suitable.[9] Degassing is crucial to prevent oxidation of the Cu(I) catalyst.
Solvents (DMSO, Water)ACS grade or higherStandard SupplierUse high-purity, deionized water.
Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • 3-Dimethylphosphoryl-5-ethynylaniline (10 mM): Dissolve the appropriate amount in a suitable solvent such as DMSO or water. The choice of solvent will depend on the solubility of the specific batch.

    • Azide-containing molecule (10 mM): Dissolve in a compatible buffer or solvent.

    • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

    • THPTA (500 mM): Dissolve in deionized water.

    • Sodium Ascorbate (1 M): Dissolve immediately before use in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and 3-Dimethylphosphoryl-5-ethynylaniline. The final concentration of the limiting reagent is typically in the range of 10 µM to 1 mM. An excess of one reagent (often the smaller molecule) can be used to drive the reaction to completion.

    • Add the degassed buffer to reach the desired final volume.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix by combining the Copper(II) Sulfate and THPTA stock solutions. A 1:5 molar ratio of Cu(II):THPTA is recommended to ensure the copper is fully chelated.[8] Vortex briefly to mix.

  • Initiation of the Click Reaction:

    • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 50-100 µM, with ascorbate at 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques. For sterically hindered substrates or dilute solutions, longer reaction times or gentle heating may be necessary.

  • Purification of the Conjugate:

    • The purification method will depend on the nature of the product. For proteins and oligonucleotides, precipitation (e.g., with ethanol or acetone) or size-exclusion chromatography can be effective.[9] For small molecules, standard chromatographic techniques such as HPLC or flash column chromatography are appropriate.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow CuAAC Protocol Workflow Prep_Stocks 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, THPTA, Ascorbate) Reaction_Setup 2. Combine Alkyne and Azide in Degassed Buffer Prep_Stocks->Reaction_Setup Initiate 4. Add Catalyst Premix and Sodium Ascorbate to Initiate Reaction_Setup->Initiate Catalyst_Premix 3. Prepare CuSO4/THPTA Premix Catalyst_Premix->Initiate Incubate 5. Incubate at Room Temperature Initiate->Incubate Purify 6. Purify the Triazole Product Incubate->Purify

Sources

Application

Sonogashira coupling reaction conditions for 3-Dimethylphosphoryl-5-ethynylaniline

Application Note & Protocol Guide | Version 2.1 Strategic Importance & Molecule Profile 3-Dimethylphosphoryl-5-ethynylaniline is a high-value pharmacophore and a critical intermediate in the synthesis of next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Strategic Importance & Molecule Profile

3-Dimethylphosphoryl-5-ethynylaniline is a high-value pharmacophore and a critical intermediate in the synthesis of next-generation ALK (Anaplastic Lymphoma Kinase) inhibitors, most notably Brigatinib (AP26113) .

The structural uniqueness of this molecule lies in the dimethylphosphine oxide (DMPO) moiety. Unlike typical aryl-alkyne couplings, the presence of the DMPO group introduces significant polarity and potential bidentate coordination sites that can interfere with standard Palladium catalytic cycles. This guide addresses the specific challenges of synthesizing this molecule: balancing the nucleophilicity of the free aniline, the polarity of the phosphine oxide, and the efficient installation of the ethynyl handle.

Key Structural Challenges
  • Catalyst Poisoning: The free primary amine (

    
    ) can compete with phosphine ligands for Palladium coordination, potentially deactivating the catalyst.
    
  • Solubility Profile: The

    
     bond creates high polarity, making standard non-polar workups (e.g., Hexane/EtOAc) inefficient.
    
  • Electronic Effects: The DMPO group is electron-withdrawing, which generally favors the oxidative addition step but may stabilize the intermediate complex, slowing reductive elimination.

Retrosynthetic Analysis & Workflow

The most robust route involves a Sonogashira coupling with Trimethylsilylacetylene (TMSA) followed by mild base-mediated deprotection. Direct coupling with acetylene gas is generally avoided in pharma-intermediate synthesis due to poor selectivity (homocoupling/bis-coupling risks).

SynthesisWorkflow SM 3-Bromo-5- (dimethylphosphoryl)aniline Inter TMS-Protected Intermediate SM->Inter Sonogashira Coupling TMSA TMS-Acetylene TMSA->Inter Cat Pd(PPh3)2Cl2 / CuI Et3N / DMF Cat->Inter Prod 3-Dimethylphosphoryl- 5-ethynylaniline Inter->Prod Desilylation Deprotect K2CO3 / MeOH Deprotect->Prod

Figure 1: Strategic workflow for the synthesis of the target alkyne from the aryl bromide precursor.

Critical Reaction Parameters (Optimization)

Catalyst & Ligand Selection
  • Recommended: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] .[1]

  • Rationale: While Pd(dppf)Cl₂ is robust, the PPh₃ ligands are labile enough to initiate the cycle but bulky enough to discourage the free aniline from coordinating tightly to the Pd center.

  • Loading: Start at 3-5 mol% . Lower loadings (<1%) often stall due to the competing coordination of the aniline substrate.

Solvent System
  • Critical Choice: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .

  • Why not THF? While THF is standard for Sonogashira, the dimethylphosphine oxide group renders the starting material and product poorly soluble in THF at room temperature. DMF ensures homogeneity, which is crucial for reaction kinetics.

Base & Additives[2][3]
  • Base: Triethylamine (Et₃N) (3.0 - 5.0 equivalents). It acts as both the base to regenerate the Cu-acetylide and a co-solvent.

  • Co-Catalyst: Copper(I) Iodide (CuI) (2-3 mol%). Essential for the transmetallation step.

  • Note: Ensure the base is degassed. Oxygen promotes Glaser homocoupling of the alkyne (forming diynes), a major impurity.

Experimental Protocol

Step 1: Sonogashira Coupling (TMS-Protection)

Reagents:

  • 3-Bromo-5-(dimethylphosphoryl)aniline (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.03 equiv)

  • Triethylamine (5.0 equiv)

  • DMF (Anhydrous, 10 mL/g of substrate)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Crucial: Pd(0) species generated in situ are air-sensitive.

  • Solvent Addition: Syringe in degassed DMF and Triethylamine. The solution should turn yellow/brown.

  • Alkyne Addition: Add TMSA dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 80°C . Monitor by LC-MS or TLC (DCM:MeOH 95:5).

    • Reaction Time: Typically 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc.[4] Filter through a Celite pad to remove Pd/Cu residues (wash pad with EtOAc/MeOH 9:1).

    • Wash: The filtrate must be washed with LiCl (5% aq) instead of water to effectively remove DMF. Follow with brine.

    • Dry & Concentrate: Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Desilylation (Deprotection)[6]

Reagents:

  • TMS-Intermediate (from Step 1)

  • K₂CO₃ (2.0 equiv)[1][5]

  • Methanol (MeOH) (10 mL/g)

Procedure:

  • Dissolve the crude TMS-intermediate in MeOH.[1]

  • Add K₂CO₃ in one portion.

  • Stir at Room Temperature for 1–2 hours. (Do not heat; heating may degrade the terminal alkyne).

  • Workup:

    • Concentrate MeOH to near dryness.

    • Partition residue between DCM (Dichloromethane) and Water.[1] Note: Use DCM as the product is polar.

    • Extract aqueous layer 3x with DCM.

    • Combine organics, dry, and concentrate.[1]

Analytical Data & QC Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation of aniline.
¹H NMR (DMSO-d₆)

4.2-4.5 ppm (s, 1H,

C-H)
Diagnostic peak for terminal alkyne.
³¹P NMR Single peak ~28-32 ppmConfirms integrity of phosphine oxide.
Mass Spec (ESI+) [M+H]⁺ consistent with MWWatch for [M+H+Cu]⁺ adducts.
HPLC Purity >98.0% (AUC)Critical for downstream kinase inhibition assays.

Troubleshooting Guide

Issue: "The reaction turned black immediately and stalled."
  • Cause: "Palladium Black" precipitation. This occurs if the catalyst is unstable or the oxidative addition is too slow.

  • Solution:

    • Ensure Argon line is strictly oxygen-free.

    • Add Triphenylphosphine (PPh₃) (10 mol%) as an extra ligand to stabilize the Pd species in solution.

Issue: "Low yield; Starting material remains."
  • Cause: Aniline coordination poisoning the catalyst.

  • Solution:

    • Increase temperature to 90-100°C (DMF allows this).

    • Switch to Pd(dppf)Cl₂ . The bidentate ligand is more resistant to displacement by the aniline nitrogen.

Issue: "Product is stuck in the aqueous layer during workup."
  • Cause: The DMPO group makes the molecule very polar.

  • Solution:

    • Saturate the aqueous layer with NaCl (salting out).

    • Use CHCl₃/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc.

Safety & Handling

  • Copper Acetylides: Although less risky with TMSA, copper acetylides can be explosive when dry. Always quench the Celite pad with dilute HCl or water before disposal.

  • Phosphine Oxides: Generally low toxicity but handle as potent chemical irritants.

  • Pressure: If scaling up (>10g), perform the coupling in a sealed pressure vessel to prevent loss of volatile TMSA (b.p. 53°C) before it reacts.

References

  • Original Synthesis of Brigatinib (AP26113)

    • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(9), 4073–4096.
  • Sonogashira Coupling Reviews & Mechanisms

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
  • Handling of Phosphine Oxide Directing Groups

    • Patterson, A. W., et al. (2010). "Protection of the Phosphine Oxide Moiety in Organic Synthesis." Tetrahedron Letters, 51(20), 2701-2704.
  • General Protocol for Anilines in Cross-Coupling

    • BenchChem Application Note: "Synthesis of 3-Ethynylaniline via Sonogashira Coupling."

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Fluorescent Probes Using 3-Dimethylphosphoryl-5-ethynylaniline

Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 3-Dimethylphosphoryl-5-ethynylaniline as a key building block. This unique tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 3-Dimethylphosphoryl-5-ethynylaniline as a key building block. This unique trifunctional reagent offers a modular approach to probe design, enabling researchers to systematically tune photophysical properties and introduce specific functionalities. We will explore the strategic role of each functional group—the aniline, the ethynyl, and the dimethylphosphoryl moiety—in the rational design of sophisticated fluorescent tools for applications in biological imaging, chemical sensing, and drug development. Detailed, field-tested protocols for Sonogashira coupling, purification, and characterization are provided to ensure reliable and reproducible synthesis.

Introduction: A Multifunctional Building Block for Probe Discovery

The rational design of small-molecule fluorescent probes is a cornerstone of modern chemical biology and diagnostics.[1] An ideal probe architecture often requires a modular scaffold that allows for the facile introduction of a fluorophore, a recognition element, and a modulator of physicochemical properties. 3-Dimethylphosphoryl-5-ethynylaniline is an advanced intermediate engineered to meet these demands. Its structure combines three strategically positioned functional groups:

  • Aniline (-NH₂): A versatile nucleophilic handle and an electron-donating group that can be readily modified or used to tune the electronic properties of a conjugated system.

  • Ethynyl (-C≡CH): A highly reactive terminal alkyne, perfect for building extended π-systems via robust and high-yielding cross-coupling reactions like the Sonogashira coupling or engaging in bioorthogonal "click chemistry".[2]

  • Dimethylphosphoryl (-P(O)(CH₃)₂): A unique functional group that imparts valuable properties, including enhanced aqueous solubility, hydrogen bond accepting capabilities, and potential for specific interactions with biological targets like enzymes. It acts as an electron-accepting moiety, which can be used to create fluorophores with large Stokes shifts and sensitivity to their microenvironment.[3]

This guide will demonstrate how the synergy between these three groups can be exploited to construct a new generation of functional fluorescent probes.

The Strategic Role of the Dimethylphosphoryl Group

While aniline and ethynyl groups are common in probe synthesis[4], the dimethylphosphoryl group provides a distinct advantage. In fluorescent molecules, the interaction between electron-donating and electron-accepting groups is critical for dictating the photophysical properties.[5]

The phosphoryl group (P=O) is strongly electron-withdrawing and acts as a potent π-acceptor.[3] This has several beneficial consequences for probe design:

  • Intramolecular Charge Transfer (ICT): When paired with the electron-donating aniline group through a conjugated system, the phosphoryl moiety promotes the formation of an ICT state upon photoexcitation. Fluorophores exhibiting ICT are often highly sensitive to solvent polarity, viscosity, and binding events, making them excellent candidates for environmental sensors.

  • Increased Stokes Shift: The significant change in charge distribution between the ground and excited states in ICT fluorophores typically leads to a larger separation between the maximum absorption and emission wavelengths (Stokes shift). This is highly desirable in biological imaging as it minimizes self-quenching and reduces spectral crosstalk.

  • Enhanced Solubility & Biocompatibility: The polar P=O bond can improve the aqueous solubility of otherwise hydrophobic aromatic probes, a critical factor for biological applications. It can also serve as a hydrogen bond acceptor, potentially mediating interactions with biomolecules.

Synthetic Strategy: Sonogashira Coupling as the Core Reaction

The Sonogashira cross-coupling reaction is one of the most powerful and reliable methods for forming C(sp²)-C(sp) bonds, making it the ideal choice for coupling the 3-Dimethylphosphoryl-5-ethynylaniline building block with an aryl halide-functionalized fluorophore.[6][7] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]

The general workflow for synthesizing a target fluorescent probe using this methodology is outlined below.

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_processing Workup & Purification cluster_final Validation & Application A 3-Dimethylphosphoryl- 5-ethynylaniline C Sonogashira Coupling (Pd/Cu Catalysis, Base) A->C B Fluorophore-Aryl Halide (e.g., Iodo-Coumarin) B->C D Crude Product Mixture C->D Reaction Completion E Silica Gel Column Chromatography D->E Purification F Purified Fluorescent Probe E->F Isolation G Characterization (NMR, MS, UV-Vis, Fluorescence) F->G Analysis H Application Studies (e.g., Cell Imaging) G->H Deployment

Figure 1: General Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of a Model Coumarin-Based Probe

This protocol describes the synthesis of a novel fluorescent probe, CP-1 (Coumarin-Phosphoryl-1) , by coupling 3-Dimethylphosphoryl-5-ethynylaniline with 7-Iodo-4-methylcoumarin.

Reaction Scheme:

Figure 2: Synthesis of Probe CP-1.
4.1 Materials and Reagents
  • 3-Dimethylphosphoryl-5-ethynylaniline (MW: 195.18 g/mol )

  • 7-Iodo-4-methylcoumarin (MW: 300.08 g/mol )

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (MW: 701.90 g/mol )

  • Copper(I) iodide [CuI] (MW: 190.45 g/mol )

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Silica Gel (230-400 mesh)

4.2 Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL Schlenk flask, add 7-Iodo-4-methylcoumarin (150 mg, 0.50 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas three times. Causality: This is critical to remove oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[8]

  • Reagent Addition: Under a positive flow of nitrogen, add 3-Dimethylphosphoryl-5-ethynylaniline (107 mg, 0.55 mmol, 1.1 equiv), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol, 5 mol%), and CuI (9.5 mg, 0.05 mmol, 10 mol%).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (Et₃N, 5 mL) via syringe. The mixture should turn into a yellowish slurry. Causality: THF is the solvent, and Et₃N acts as both the base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI generated during the reaction.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The reaction is typically complete within 12 hours.

  • Workup: After the reaction is complete (disappearance of the starting iodo-coumarin), cool the flask to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in dichloromethane (DCM, 30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL). Causality: The NH₄Cl wash removes the triethylamine hydrochloride salt and complexes with the copper catalyst, aiding its removal.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a dark yellow solid.

4.3 Purification and Characterization
  • Purification: The crude solid is purified by flash column chromatography on silica gel.

    • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elution: Elute with a gradient of 100% DCM to 95:5 DCM:EtOAc. The product typically elutes as a bright yellow-green fluorescent band.

    • Collection: Collect the fluorescent fractions and combine them.

    • Final Product: Remove the solvent under reduced pressure to yield Probe CP-1 as a bright yellow solid. (Typical yield: 160 mg, ~87%).

  • Characterization (Self-Validation): The identity and purity of the final compound must be confirmed.

    • ¹H & ³¹P NMR: To confirm the structure and absence of impurities.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

    • HPLC (High-Performance Liquid Chromatography): To assess purity (>95% is desired).

Photophysical Properties and Data

The synthesized probe CP-1 was characterized for its key photophysical properties in various solvents to assess its potential as an environmental sensor.

PropertyDichloromethane (DCM)Acetonitrile (MeCN)Methanol (MeOH)Water (PBS, pH 7.4)
λabs (nm) 385382379375
λem (nm) 465478495510
Stokes Shift (nm) 8096116135
Quantum Yield (ΦF) 0.780.620.450.15
Molar Extinction Coeff. (ε, M⁻¹cm⁻¹) 28,50027,90028,10026,500
Table 1: Photophysical properties of Probe CP-1 in solvents of varying polarity. Quantum yield was determined relative to quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).

The data clearly demonstrates the ICT character of Probe CP-1 . As solvent polarity increases, there is a significant red-shift in the emission wavelength (a positive solvatochromic effect) and a decrease in fluorescence quantum yield. This behavior is indicative of a more stabilized, polar excited state in polar solvents, which facilitates non-radiative decay pathways. This sensitivity makes CP-1 a promising candidate for probing hydrophobic pockets in proteins or monitoring changes in cellular polarity.

Conclusion and Future Directions

3-Dimethylphosphoryl-5-ethynylaniline is a powerful and versatile building block for the synthesis of advanced fluorescent probes. The straightforward and high-yielding Sonogashira coupling protocol allows for its modular incorporation into a wide variety of fluorophore scaffolds. The resulting probes, such as the model compound CP-1 , exhibit desirable photophysical properties, including large Stokes shifts and environmentally sensitive fluorescence, driven by the unique electronic contributions of the dimethylphosphoryl group.

Future work will focus on modifying the aniline moiety of this building block to install specific recognition elements (e.g., ligands for enzymes or receptors) or reactive groups for covalent labeling, further expanding the utility of this platform in targeted biological imaging and diagnostics.

References
  • Tsai, A. S., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 31-64. [Link]

  • Ren, Y., et al. (2024). Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy. Molecules, 29(13), 3045. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Lee, J., et al. (2015). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Chemical Society Reviews, 44(11), 4185-4191. [Link]

  • Zhang, J., et al. (2015). Development of fluorescent probes based on protection-deprotection of the key functional groups for biological imaging. Chemical Society Reviews, 44(19), 6764-6789. [Link]

  • Yuan, L., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, 44(11), 6142-6161. [Link]

  • Suzuki, T., et al. (2015). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Biosensors, 5(3), 337-357. [Link]

  • Heyne, B., Beddie, C., & Scaiano, J. C. (2007). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry, 5(9), 1454-1458. [Link]

  • Reddy, D., et al. (2009). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Bioconjugate Chemistry, 20(10), 1989-1995. [Link]

  • Robin, M. P., & O'Reilly, R. K. (2014). Fluorescent and chemico-fluorescent responsive polymers from dithiomaleimide and dibromomaleimide functional monomers. Chemical Science, 5(7), 2717-2723. [Link]

  • de Almeida, K. J., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • Wiecko, J., et al. (2020). 2-(Dimethylamino)phosphinine: A Phosphorus Containing Aniline Derivative. Angewandte Chemie International Edition, 59(38), 16480-16484. [Link]

Sources

Application

Amide bond formation protocols with 3-Dimethylphosphoryl-5-ethynylaniline

An Application Guide to Amide Bond Formation with 3-Dimethylphosphoryl-5-ethynylaniline Introduction: The Utility of a Multifunctional Building Block 3-Dimethylphosphoryl-5-ethynylaniline is a highly functionalized anili...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation with 3-Dimethylphosphoryl-5-ethynylaniline

Introduction: The Utility of a Multifunctional Building Block

3-Dimethylphosphoryl-5-ethynylaniline is a highly functionalized aniline derivative poised for significant applications in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a nucleophilic aniline, an electron-withdrawing dimethylphosphoryl group, and a versatile ethynyl moiety—makes it a valuable synthon for creating complex molecular structures. The ethynyl group serves as a handle for further modifications, such as Sonogashira couplings or copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), while the dimethylphosphoryl group can act as a bioisostere for other functional groups or modulate the physicochemical properties of a target molecule.[1][2][3][4]

The primary challenge in utilizing this reagent lies in the formation of an amide bond at the aniline nitrogen. The presence of the strongly electron-withdrawing dimethylphosphoryl group significantly reduces the nucleophilicity of the amine, rendering standard amide coupling conditions sluggish and often ineffective.[5][6] This guide provides a detailed analysis of the mechanistic considerations and offers robust, field-proven protocols for successfully coupling 3-Dimethylphosphoryl-5-ethynylaniline with a range of carboxylic acids.

Core Challenge: Overcoming Reduced Nucleophilicity

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water at high temperatures. Modern organic synthesis circumvents this by activating the carboxylic acid with a "coupling reagent". This process converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[7]

With 3-Dimethylphosphoryl-5-ethynylaniline, the low electron density on the nitrogen atom necessitates the use of highly efficient activation methods to drive the reaction to completion. The choice of coupling reagent is therefore not a matter of convenience, but a critical determinant of reaction success.

Strategic Selection of Coupling Reagents

A vast array of coupling reagents is available to the synthetic chemist.[5] For challenging substrates like electron-deficient anilines, the most effective reagents are those that generate highly reactive acyl intermediates. We will focus on two major classes: carbodiimides with activating additives and onium salts.

Carbodiimide-Based Protocols (EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their affordability and the water-solubility of the urea byproduct, which simplifies purification.[8] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, for a weak nucleophile like our target aniline, this intermediate may not be reactive enough and is prone to side reactions.

To enhance reactivity, an additive like 1-Hydroxybenzotriazole (HOBt) is essential. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and reacts more cleanly with amines.[8][10] For particularly unreactive anilines, the addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can provide a significant rate enhancement. DMAP functions as a potent acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[5]

Onium Salt-Based Protocols (HATU and PyBOP)

Onium salts, including aminium/uronium salts (e.g., HATU) and phosphonium salts (e.g., PyBOP), are among the most powerful coupling reagents and are often the solution for difficult amide bond formations.[11]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is exceptionally efficient for coupling electron-deficient amines.[12][13] It reacts with a carboxylate anion to form a highly reactive OAt-active ester. The reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom, which stabilizes the transition state.[12] HATU-mediated reactions are typically fast, high-yielding, and associated with low levels of racemization for chiral carboxylic acids.[12][13]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP offers similar advantages to HATU in terms of high reactivity. A key advantage is that phosphonium salts do not react with the amine component to form guanidinium byproducts, which can sometimes be observed with uronium reagents.[7] The primary drawback of older phosphonium reagents like BOP was the formation of the carcinogenic byproduct HMPA; modern reagents like PyBOP were developed to circumvent this issue.

Data Presentation: Comparison of Common Coupling Reagents
Reagent ClassExample(s)Mechanism of ActivationAdvantagesConsiderations for This Application
Carbodiimide EDC, DCCForms O-acylisourea intermediateCost-effective; water-soluble byproducts (EDC)Requires additives (HOBt, DMAP) for efficiency with electron-deficient anilines.[5]
Aminium/Uronium HATU, HBTUForms highly reactive OAt/OBt active esterExtremely high efficiency and fast reaction rates; low racemization.[12][13]Preferred method for difficult couplings; higher cost.
Phosphonium PyBOP, BOPForms highly reactive OBt active esterHigh efficiency; no guanidinium byproduct formation.Excellent alternative to HATU; avoids HMPA byproduct of older reagents.

Visualization of Key Mechanisms & Workflows

G General Workflow for Amide Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Base (e.g., DIPEA) to form Carboxylate A->B C Add Coupling Reagent (e.g., HATU, EDC/HOBt) B->C D Stir to form Active Ester Intermediate C->D E Add 3-Dimethylphosphoryl- 5-ethynylaniline D->E F Monitor Reaction (TLC, LC-MS) E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: A generalized experimental workflow for amide bond formation.

G Mechanism of HATU-Mediated Amide Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO - H⁺ Base + Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU TMU + Tetramethylurea ActiveEster->TMU Amide R-CONH-Ar (Final Amide Product) ActiveEster->Amide Aniline Ar-NH₂ (3-Dimethylphosphoryl- 5-ethynylaniline) Aniline->Amide Nucleophilic Attack HOAt + HOAt Amide->HOAt

Caption: Carboxylic acid activation and coupling using HATU.[12][14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for its high success rate with challenging substrates and is the preferred method for initial attempts.

Materials and Reagents:

ReagentM.W.Amount (for 0.5 mmol scale)Molar Eq.
Carboxylic AcidVaries0.5 mmol1.0
3-Dimethylphosphoryl-5-ethynylaniline207.20103.6 mg (0.5 mmol)1.0
HATU380.23228.1 mg (0.6 mmol)1.2
N,N-Diisopropylethylamine (DIPEA)129.24261 µL (1.5 mmol)3.0
Anhydrous Dimethylformamide (DMF)-5.0 mL-

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (0.5 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous DMF (5.0 mL) and stir until the acid is fully dissolved.

  • Activation: Add HATU (228.1 mg, 1.2 eq.) to the solution, followed by DIPEA (261 µL, 3.0 eq.).

  • Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the OAt-active ester.[12]

  • Amine Addition: Add a solution of 3-Dimethylphosphoryl-5-ethynylaniline (103.6 mg, 1.0 eq.) in a minimal amount of anhydrous DMF (~1 mL) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching & Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt/DMAP

This protocol is a more economical alternative but may require more optimization. The use of DMAP is critical for achieving a reasonable reaction rate with this electron-deficient aniline.[5]

Materials and Reagents:

ReagentM.W.Amount (for 0.5 mmol scale)Molar Eq.
Carboxylic AcidVaries0.5 mmol1.0
3-Dimethylphosphoryl-5-ethynylaniline207.20103.6 mg (0.5 mmol)1.0
EDC·HCl191.70115.0 mg (0.6 mmol)1.2
HOBt (anhydrous)135.1281.1 mg (0.6 mmol)1.2
DMAP122.176.1 mg (0.05 mmol)0.1
N,N-Diisopropylethylamine (DIPEA)129.24174 µL (1.0 mmol)2.0
Anhydrous Dichloromethane (DCM)-5.0 mL-

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (0.5 mmol, 1.0 eq.), HOBt (81.1 mg, 1.2 eq.), and DMAP (6.1 mg, 0.1 eq.).

  • Dissolution: Add anhydrous DCM (5.0 mL) and stir.

  • Amine Addition: Add 3-Dimethylphosphoryl-5-ethynylaniline (103.6 mg, 1.0 eq.) followed by DIPEA (174 µL, 2.0 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (115.0 mg, 1.2 eq.) in one portion. The order of addition is crucial to minimize side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL).

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base and DMAP), saturated aqueous sodium bicarbonate (to remove excess acid and HOBt), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Conclusion

The successful synthesis of amides from 3-Dimethylphosphoryl-5-ethynylaniline hinges on the selection of a sufficiently powerful coupling protocol to overcome the amine's inherent low nucleophilicity. While cost-effective carbodiimide methods can be optimized for this purpose, high-efficiency onium salt reagents like HATU offer a more reliable and robust path to the desired products. The protocols detailed herein provide researchers with validated starting points for incorporating this versatile building block into their synthetic programs.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Amidation reaction using phosphonium salt-derived reagents. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Leggio, A., et al. (2017). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate. [Link]

  • 2-(Dimethylamino)phosphinine: A Phosphorus Containing Aniline Derivative. Chemistry – A European Journal. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Utility of Phosphoryl-Functionalized Ethynylanilines in Pharmaceutical Synthesis

Introduction: A Note on the Target Molecule This guide addresses the synthesis and application of 3-Dimethylphosphoryl-5-ethynylaniline as a sophisticated pharmaceutical intermediate. It is important to note that as of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Note on the Target Molecule

This guide addresses the synthesis and application of 3-Dimethylphosphoryl-5-ethynylaniline as a sophisticated pharmaceutical intermediate. It is important to note that as of this writing, this specific molecule is not extensively documented in publicly available chemical literature or commercial catalogs. Therefore, this document will serve as both a practical guide and a forward-looking strategic analysis.

We will proceed by first establishing the profound synthetic value of a closely related and well-characterized intermediate, 3-ethynylaniline . By thoroughly detailing its synthesis and application, we provide a robust and validated foundation. Subsequently, we will present a scientifically grounded, conceptual pathway for the synthesis of the target molecule, 3-Dimethylphosphoryl-5-ethynylaniline, thereby equipping researchers with the strategic and methodological framework required to pioneer its use. This dual approach ensures that the protocols are immediately applicable to current research while also paving the way for future innovation.

Part 1: The Strategic Value of Bifunctional Anilines in Drug Discovery

The allure of a molecule like 3-Dimethylphosphoryl-5-ethynylaniline lies in the strategic combination of three key functional moieties on a single, versatile scaffold: the aniline, the ethynyl group, and the dimethylphosphoryl group.

  • The Aniline Moiety: Serves as a primary nucleophile or can be readily converted into a diazonium salt, halide, or triflate, opening up a vast landscape of synthetic transformations including amide bond formation, Sandmeyer reactions, and cross-coupling reactions.

  • The Ethynyl Group: A cornerstone of modern medicinal chemistry. Its rigid, linear geometry is invaluable for probing deep hydrophobic pockets in enzyme active sites.[1] It is a premier functional handle for robust carbon-carbon bond-forming reactions such as the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "Click Chemistry."[1][2]

  • The Dimethylphosphoryl Group: This group can act as a phosphate mimic, a hydrogen bond acceptor, or a directing group for metallation reactions. In the context of kinase inhibitors, it can form critical interactions within the ATP-binding site, potentially enhancing potency and selectivity.

The combination of these groups creates a powerful trifunctional building block, enabling the rapid and modular assembly of complex drug candidates.

Part 2: Synthesis of the Core Scaffold: 3-Ethynylaniline

The most reliable and scalable method for synthesizing the 3-ethynylaniline core is the Sonogashira cross-coupling reaction.[3][4] This reaction couples a 3-haloaniline (typically 3-iodoaniline for higher reactivity) with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.[3][5]

Workflow for 3-Ethynylaniline Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Iodoaniline 3-Iodoaniline ReactionVessel1 Pd(PPh₃)₂Cl₂ / CuI Anhydrous TEA, THF 60 °C 3-Iodoaniline->ReactionVessel1 TMSA Trimethylsilylacetylene (TMSA) TMSA->ReactionVessel1 Intermediate 3-((trimethylsilyl)ethynyl)aniline ReactionVessel1->Intermediate ReactionVessel2 K₂CO₃ Methanol (MeOH) Room Temperature Intermediate->ReactionVessel2 Product 3-Ethynylaniline ReactionVessel2->Product G Start 3-Bromoaniline Protect Boc₂O, TEA ---------> (Protection) Start->Protect Protected tert-butyl (3-bromophenyl)carbamate Protect->Protected Sonogashira TMSA, Pd/Cu cat. ---------> (Sonogashira) Protected->Sonogashira Ethynylated Boc-protected 3-ethynylaniline Sonogashira->Ethynylated Lithiation n-BuLi, THF, -78°C ---------> (Directed Lithiation) Ethynylated->Lithiation Lithiated Lithiated Intermediate Lithiation->Lithiated Phosphorylate ClP(O)(OMe)₂ ---------> (Phosphorylation) Lithiated->Phosphorylate Phosphorylated Protected Target Phosphorylate->Phosphorylated Deprotect TFA or HCl ---------> (Deprotection) Phosphorylated->Deprotect FinalProduct 3-Dimethylphosphoryl- 5-ethynylaniline Deprotect->FinalProduct G cluster_pd Palladium Cycle cluster_cu Copper Cycle PdII_add Ar-Pd(II)L₂-X PdII_trans Ar-Pd(II)L₂-C≡CR PdII_add->PdII_trans Transmetalation Product Ar-C≡CR PdII_trans->Product Pd0 Pd0 PdII_trans->Pd0 Reductive Elimination CuI CuI PdII_trans->CuI Cu_acetylide Cu(I)-C≡CR Cu_acetylide->PdII_trans HX Base-H⁺X⁻ Cu_acetylide->HX Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide ArX ArX ArX->PdII_add

Sources

Application

Application Notes and Protocols for Bioconjugation Utilizing 3-Dimethylphosphoryl-5-ethynylaniline

Abstract This technical guide provides a comprehensive overview of the applications and protocols for 3-Dimethylphosphoryl-5-ethynylaniline, a novel trifunctional reagent designed for advanced bioconjugation. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications and protocols for 3-Dimethylphosphoryl-5-ethynylaniline, a novel trifunctional reagent designed for advanced bioconjugation. The unique architecture of this molecule, featuring a terminal alkyne, an aromatic aniline, and a dimethylphosphoryl group, offers a versatile platform for covalently modifying biomolecules. We present detailed methodologies for leveraging the ethynyl group in bioorthogonal "click chemistry" reactions and for utilizing the aniline moiety in oxidative coupling strategies. This document is intended for researchers, scientists, and drug development professionals seeking to implement cutting-edge, site-specific bioconjugation techniques.

Introduction: A Trifunctional Reagent for Modern Bioconjugation

The precise chemical modification of proteins, peptides, and nucleic acids is fundamental to advancing therapeutics, diagnostics, and our understanding of biological systems. 3-Dimethylphosphoryl-5-ethynylaniline emerges as a powerful tool in this field, offering three distinct functional handles within a single, compact scaffold.

  • The Ethynyl Group: As a terminal alkyne, this group is a prime substrate for bioorthogonal ligation reactions. It can be efficiently coupled with azide-modified biomolecules through either the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are highly specific and proceed with excellent yields in complex biological media.

  • The Aniline Group: The nucleophilic aniline moiety provides an alternative route for bioconjugation through oxidative coupling. In the presence of a mild oxidant, it can react with electron-rich functional groups on proteins, such as the side chains of tyrosine residues, enabling site-specific modifications under biocompatible conditions.[3]

  • The Dimethylphosphoryl Group: This unique phosphine oxide-based group serves a dual purpose. Firstly, it can enhance the aqueous solubility of the reagent and its conjugates. Secondly, the phosphorus atom (31P) provides a convenient spectroscopic handle for nuclear magnetic resonance (NMR) analysis, allowing for straightforward characterization and quantification of conjugation efficiency. Phosphine-based moieties are increasingly recognized for their utility in chemical biology and bioconjugation.[4][5][6]

This guide will detail protocols for harnessing the reactivity of the ethynyl and aniline groups for robust and specific biomolecule labeling.

Figure 1: Functional components of 3-Dimethylphosphoryl-5-ethynylaniline.

Application Note 1: Bioorthogonal Labeling via CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust and efficient click chemistry reaction that forms a stable triazole linkage between an alkyne and an azide.[1] This method is ideal for labeling purified biomolecules, such as antibodies or enzymes that have been pre-functionalized with an azide group.

Principle

The reaction involves the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to the catalytic Cu(I) species using a reducing agent like sodium ascorbate. The Cu(I) then catalyzes the cycloaddition between the terminal alkyne of 3-Dimethylphosphoryl-5-ethynylaniline and an azide-modified biomolecule.

Experimental Protocol: Labeling of an Azide-Modified Antibody

This protocol describes the conjugation of 3-Dimethylphosphoryl-5-ethynylaniline to an antibody previously modified to contain azide groups.

1. Reagent Preparation:

  • Antibody-Azide (Ab-N₃): Prepare a 10 mg/mL solution in phosphate-buffered saline (PBS), pH 7.4.
  • 3-Dimethylphosphoryl-5-ethynylaniline (DPEA): Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in deionized water. THPTA is a ligand that stabilizes the Cu(I) catalyst and protects the antibody from denaturation.

2. Conjugation Reaction: a. In a microcentrifuge tube, combine the reagents in the following order:

  • Ab-N₃ solution (to a final concentration of 5 mg/mL).
  • DPEA stock solution (to a final concentration of 200 µM, representing a ~10-fold molar excess over the antibody).
  • THPTA stock solution (to a final concentration of 1 mM).
  • CuSO₄ stock solution (to a final concentration of 0.5 mM). b. Gently mix the solution by pipetting. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM. d. Incubate the reaction at room temperature for 2 hours with gentle agitation.

3. Purification: a. Remove unreacted DPEA and catalyst components by size-exclusion chromatography (SEC) using a desalting column (e.g., PD-10) equilibrated with PBS. b. Collect the protein fractions and determine the concentration using a BCA assay or by measuring absorbance at 280 nm. c. Characterize the conjugate using SDS-PAGE, mass spectrometry, and 31P NMR to confirm successful conjugation.

Data Presentation
ParameterRecommended Condition
Biomolecule Conc. 1-10 mg/mL
DPEA Molar Excess 10-50 fold
CuSO₄ Conc. 0.5 - 1.0 mM
Sodium Ascorbate Conc. 2.0 - 5.0 mM
THPTA Ligand Conc. 1.0 - 2.0 mM
Reaction Buffer PBS, pH 7.4
Temperature Room Temperature (20-25°C)
Reaction Time 1-4 hours

Table 1: Typical reaction parameters for CuAAC conjugation.

cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purify Step 3: Purification & Analysis azide_protein Azide-Modified Protein (in PBS) combine Combine Reagents azide_protein->combine dpea DPEA (in DMSO) dpea->combine catalyst Catalyst Mix (CuSO₄, Ascorbate, THPTA) catalyst->combine incubate Incubate at RT (1-4 hours) combine->incubate purify Purify via SEC incubate->purify analyze Characterize (SDS-PAGE, MS, ³¹P NMR) purify->analyze

Figure 2: Workflow for CuAAC-mediated bioconjugation with DPEA.

Application Note 2: Oxidative Aniline Coupling for Protein Modification

This technique provides an alternative to click chemistry, leveraging the aniline moiety of DPEA to form covalent bonds with proteins. The reaction is particularly effective for modifying surface-accessible tyrosine residues.

Principle

In the presence of an oxidant such as sodium periodate (NaIO₄), anilines can couple with electron-rich phenols (like the tyrosine side chain) or other anilines.[3] The reaction proceeds rapidly in aqueous buffer at a slightly acidic to neutral pH. This method can be highly chemoselective, as it does not target other common nucleophilic residues like lysine or cysteine under these conditions.

Experimental Protocol: Tyrosine-Targeted Labeling of a Protein

1. Reagent Preparation:

  • Protein Solution: Prepare a 5-10 mg/mL solution of the target protein in a non-amine buffer, such as 100 mM phosphate buffer, pH 6.5.
  • DPEA: Prepare a 20 mM stock solution in DMSO.
  • Sodium Periodate (NaIO₄): Prepare a fresh 50 mM stock solution in 100 mM phosphate buffer, pH 6.5.

2. Conjugation Reaction: a. To the protein solution, add the DPEA stock solution to a final concentration of 1 mM (a ~20-50 fold molar excess). b. Gently mix and allow the DPEA to pre-incubate with the protein for 5 minutes. c. Initiate the reaction by adding the NaIO₄ solution to a final concentration of 1 mM. d. Incubate the reaction at room temperature for 15-30 minutes. The reaction is typically very fast. e. Quench the reaction by adding a 20-fold molar excess of a quenching agent like sodium bisulfite or by immediate purification.

3. Purification and Analysis: a. Purify the conjugate using size-exclusion chromatography (SEC) with a desalting column to remove excess reagents. b. Analyze the final product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the number of conjugated DPEA molecules.

Data Presentation
ParameterRecommended Condition
Protein Conc. 2-10 mg/mL
DPEA Conc. 1-2 mM
NaIO₄ Conc. 1 mM
Reaction Buffer 100 mM Phosphate, pH 6.5
Temperature Room Temperature (20-25°C)
Reaction Time 5-30 minutes

Table 2: Recommended conditions for oxidative aniline coupling.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product protein Target Protein (with Tyr residues) conjugate Protein-DPEA Conjugate protein->conjugate dpea DPEA dpea->conjugate oxidant NaIO₄ (Oxidant) oxidant->conjugate buffer Phosphate Buffer pH 6.5 buffer->conjugate

Figure 3: Schematic of oxidative aniline coupling to a protein.

Special Considerations and Troubleshooting

  • Orthogonality: The ethynyl and aniline groups offer orthogonal reactivity. One can perform an oxidative coupling first, purify the conjugate, and then use the alkyne handle for a subsequent click reaction, enabling the creation of dual-labeled biomolecules.

  • Solubility: While the dimethylphosphoryl group aids solubility, DPEA is still an organic molecule. Ensure that the concentration of DMSO in the final reaction mixture is kept low (typically <5% v/v) to avoid protein denaturation.

  • Catalyst Toxicity: For applications involving live cells, SPAAC is highly recommended over CuAAC to avoid copper-induced cytotoxicity.

  • 31P NMR Analysis: The dimethylphosphoryl group provides a sharp singlet in the 31P NMR spectrum. This can be used to confirm the integrity of the reagent and, with an internal standard, to quantify the degree of labeling on the biomolecule.

IssuePossible CauseSuggested Solution
Low CuAAC Yield Inactive catalyst; Inaccessible azide group.Use freshly prepared sodium ascorbate. Increase THPTA ligand concentration. Denature and refold the protein if the azide is sterically hindered.
Protein Precipitation High DMSO concentration; Copper-induced aggregation.Reduce the volume of DPEA stock added. Increase THPTA concentration or use a different copper-chelating ligand.
Low Oxidative Coupling Yield Tyrosine residues are not surface-accessible; Oxidant is degraded.Confirm surface accessibility of tyrosine residues via structural data. Use freshly prepared NaIO₄ solution.
Non-specific Labeling Over-oxidation in the aniline coupling reaction.Reduce reaction time and/or NaIO₄ concentration. Ensure rapid and efficient quenching.

Table 3: Troubleshooting guide for DPEA bioconjugation reactions.

References

  • Bernardes, G. J. L., et al. (2021). Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide-Cyclization-Bioconjugation. Angewandte Chemie International Edition, 60(25), 13813-13819. [Link]

  • Li, X., et al. (2023). Phosphine-promoted Thiol-Specific Bioconjugation with Allylic Acetates. ChemRxiv. [Link]

  • Zhang, Y., et al. (2019). A phosphine-based redox method for direct conjugation of disulfides. Chemical Science, 10(4), 1144-1149. [Link]

  • Wagner, G. K., et al. (2018). Bioorthogonal reactions of triarylphosphines and related analogs. RSC Chemical Biology, 9(1), 16-29. [Link]

  • Lee, J., et al. (2022). Phosphine-Mediated Three-Component Bioconjugation of Amino- and Azidosaccharides in Ionic Liquids. ChemRxiv. [Link]

  • Dilworth, J. R., et al. (2022). Diphosphine Bioconjugates via Pt(0)-Catalyzed Hydrophosphination. A Versatile Chelator Platform for Technetium. Inorganic Chemistry, 61(47), 18764-18776. [Link]

  • Bains, W. (2013). Mechanisms of Phosphine Toxicity. Inorganics, 1(1), 1-20. [Link]

  • Fluck, E. (1973). The Chemistry of Phosphine. Topics in Current Chemistry, 35, 1-64. [Link]

  • van de Watering, F. C., et al. (2017). Synthesis of Phosphine and Antibody–Azide Probes for in Vivo Staudinger Ligation in a Pretargeted Imaging and Therapy Approach. Bioconjugate Chemistry, 28(4), 1074-1084. [Link]

  • Siekierzycka, A., et al. (2018). Phosphorus-Based Probes as Molecular Tools for Proteome Studies: Recent Advances in Probe Development and Applications. Journal of Medicinal Chemistry, 61(11), 4736-4756. [Link]

  • Pasek, M. A. (2017). Phosphorus and its Role in Chemical Evolution. Life, 7(3), 31. [Link]

  • Wikipedia. (2024). Phosphine. [Link]

  • Unacademy. (2023). Physical and Chemical Properties of Phosphine. [Link]

  • Dilworth, J. R., et al. (2022). Diphosphine Bioconjugates via Pt(0)-Catalyzed Hydrophosphination. A Versatile Chelator Platform for Technetium-99m and Rhenium-188 Radiolabeling of Biomolecules. Inorganic Chemistry, 61(47), 18764–18776. [Link]

  • Hooker, J. M., et al. (2009). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 131(44), 16012-16013. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Singh, I., et al. (2018). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 215-230). Humana Press. [Link]

  • Vessally, E., et al. (2020). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters, 3(3), 118-132. [Link]

  • Bernardes, G. J. L., et al. (2022). DFT-Guided Discovery of Ethynyl-Triazolyl-Phosphinates as Modular Electrophiles for Chemoselective Cysteine Bioconjugation and Profiling. Angewandte Chemie International Edition, 61(3), e202112441. [Link]

  • Katritzky, A. R., et al. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(14), 4274. [Link]

  • Obydennov, D. L., et al. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. Molecules, 27(19), 6268. [Link]

Sources

Method

Application Notes and Protocols: Preparation of Antibody-Drug Conjugates with Ethynylaniline Linkers

For Researchers, Scientists, and Drug Development Professionals Abstract Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The linker connecting the antibody and the drug is a critical component that dictates the stability, efficacy, and safety of the ADC.[][4] This document provides a detailed guide to the preparation of ADCs using ethynylaniline-based linkers, leveraging the principles of bioorthogonal click chemistry. We will explore the rationale behind this approach, provide step-by-step protocols for antibody modification and conjugation, and discuss methods for the characterization of the final ADC product. The use of ethynylaniline linkers in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the site-specific and efficient synthesis of homogeneous and stable ADCs.[][5][6]

Introduction: The Critical Role of the Linker in ADC Design

An ideal ADC selectively delivers a potent cytotoxic agent to tumor cells while minimizing exposure to healthy tissues.[1] The linker is paramount to achieving this therapeutic window.[4] It must be stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity.[4][7][8] Upon internalization of the ADC into the target cancer cell, the linker should facilitate the efficient release of the active payload.[9]

Traditional conjugation methods often target native lysine or cysteine residues on the antibody, leading to heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[8] This heterogeneity can result in inconsistent pharmacokinetic profiles and therapeutic efficacy.[10] Site-specific conjugation technologies have emerged to address these challenges, enabling the production of homogeneous ADCs with a defined DAR.[11][12]

Ethynylaniline Linkers and Bioorthogonal Click Chemistry

This application note focuses on the use of ethynylaniline as a key component of the linker system. The terminal alkyne group of ethynylaniline provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][13] This reaction is highly efficient, specific, and bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with native biological functional groups.[6]

By first introducing an azide group site-specifically onto the antibody, a subsequent CuAAC reaction with an ethynylaniline-containing linker-payload construct results in a stable triazole linkage.[5][6] This strategy offers several advantages:

  • Homogeneity: Site-specific introduction of the azide handle leads to a well-defined point of conjugation and a controlled DAR.[11][12]

  • Stability: The resulting triazole linkage is highly stable in plasma, preventing premature drug release.[5]

  • Versatility: The modular nature of click chemistry allows for the straightforward coupling of various linker-payload combinations to the azide-modified antibody.[]

  • Efficiency: The CuAAC reaction is typically fast and high-yielding, simplifying the manufacturing process.[6][14]

Overall Workflow for ADC Preparation

The preparation of an ADC using an ethynylaniline linker via click chemistry can be summarized in three main stages:

  • Site-Specific Modification of the Antibody: Introduction of an azide chemical handle onto the monoclonal antibody.

  • Synthesis of the Ethynylaniline-Linker-Payload Construct: Preparation of the cytotoxic drug attached to a linker containing a terminal ethynylaniline moiety.

  • ADC Conjugation and Purification: The CuAAC reaction between the azide-modified antibody and the ethynylaniline-linker-payload, followed by purification of the final ADC.

ADC_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Linker-Payload Synthesis cluster_2 Stage 3: Conjugation & Purification A Monoclonal Antibody (mAb) B Enzymatic / Chemical Modification A->B Site-specific introduction of azide C Azide-Modified mAb (mAb-N3) B->C G CuAAC Click Reaction C->G D Cytotoxic Payload E Linker Synthesis D->E Attachment of linker F Ethynylaniline-Linker-Payload E->F Incorporation of ethynylaniline F->G H Crude ADC G->H I Purification (e.g., SEC) H->I J Purified ADC I->J

Figure 1: Overall workflow for the preparation of an antibody-drug conjugate using an ethynylaniline linker and click chemistry.

Detailed Protocols

Protocol 1: Site-Specific Introduction of Azide onto the Antibody

Several methods exist for the site-specific introduction of azide groups onto an antibody.[11][12] Here, we describe a widely used enzymatic approach that targets the N-linked glycans in the Fc region of the antibody, distal to the antigen-binding sites.[11][15]

Principle: This method involves the enzymatic remodeling of the antibody's N-glycans. First, terminal galactose residues are removed by β-galactosidase. Then, a modified N-acetylgalactosamine derivative containing an azide group (GalNAz) is transferred to the exposed N-acetylglucosamine residues by a mutant galactosyltransferase (Y289L GAL-T1).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • β-1,4-Galactosidase

  • Y289L GAL-T1 enzyme

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MnCl₂, pH 7.2)

  • Protein A affinity chromatography column for purification

  • Size-exclusion chromatography (SEC) columns for buffer exchange

Procedure:

  • Degalactosylation:

    • To the antibody solution (e.g., 5 mg/mL), add β-1,4-galactosidase to a final concentration of 0.1 mg/mL.

    • Incubate at 37°C for 24 hours with gentle agitation.

  • Enzymatic Azide Installation:

    • To the degalactosylated antibody solution, add Y289L GAL-T1 to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 5 mM.

    • Incubate at 30°C for 18 hours with gentle agitation.

  • Purification of Azide-Modified Antibody (mAb-N₃):

    • Purify the reaction mixture using a Protein A affinity chromatography column to remove enzymes and excess reagents.

    • Elute the azide-modified antibody and perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful introduction of the azide group and determine the degree of modification using mass spectrometry.

Protocol 2: Synthesis of an Ethynylaniline-Linker-Payload Construct (Representative Example)

The synthesis of the linker-payload is a multi-step process that will depend on the specific payload and desired linker characteristics.[16][17][18] Below is a representative, hypothetical synthesis of a cleavable valine-citrulline (Val-Cit) linker attached to the cytotoxic drug monomethyl auristatin E (MMAE) and capped with 4-ethynylaniline.

Principle: This synthesis involves the sequential coupling of a self-immolative p-aminobenzyl alcohol (PABA) spacer, the Val-Cit dipeptide, a maleimide-caproyl (mc) spacer, and finally 4-ethynylaniline.

Linker_Payload_Synthesis MMAE MMAE A PABA-MMAE MMAE->A 1. Couple with PABA-PNP B Fmoc-Val-Cit-PABA-MMAE A->B 2. Couple with Fmoc-Val-Cit-OH C Val-Cit-PABA-MMAE B->C 3. Fmoc deprotection D mc-Val-Cit-PABA-MMAE C->D 4. Couple with mc-OSu E Ethynylaniline-mc-Val-Cit-PABA-MMAE D->E 5. Couple with 4-ethynylaniline

Sources

Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Dimethylphosphoryl-5-ethynylaniline

Introduction: The Power of Click Chemistry in Modern Drug Discovery The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless to d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the rapid and efficient covalent bond formation between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted-1,2,3-triazole.[1][3] The CuAAC reaction is renowned for its remarkable reliability, selectivity, and biocompatibility, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5][6]

This application note provides a detailed guide to performing CuAAC reactions using 3-Dimethylphosphoryl-5-ethynylaniline , a versatile building block for the synthesis of novel molecular entities. The presence of the dimethylphosphoryl group offers a unique handle for modulating solubility, cell permeability, and protein-ligand interactions, while the aniline moiety provides a site for further functionalization. The resulting triazole products are of significant interest in medicinal chemistry due to their structural stability and ability to act as bioisosteres for amide bonds.[7][8]

Scientific Foundation: Understanding the CuAAC Catalytic Cycle

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of regioisomers, the copper-catalyzed variant is highly regioselective, exclusively producing the 1,4-disubstituted triazole.[1][2] The key steps in the mechanism are as follows:

  • Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper(I) acetylide intermediate.[9]

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.[]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

The active Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[9][11]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox In Situ Catalyst Generation Cu(I) Cu(I) Cu_Acetylide R-C≡C-Cu(I) Cu(I)->Cu_Acetylide + Alkyne Alkyne R-C≡CH Cu_Azide_Complex [R-C≡C-Cu(I)(N₃-R')] Cu_Acetylide->Cu_Azide_Complex + Azide Azide R'-N₃ Six_Membered_Intermediate Six-Membered Cu Intermediate Cu_Azide_Complex->Six_Membered_Intermediate Triazolyl_Cu Triazolyl-Cu(I) Intermediate Six_Membered_Intermediate->Triazolyl_Cu Triazolyl_Cu->Cu(I) Catalytic Turnover Product 1,4-Triazole Triazolyl_Cu->Product + H⁺ Cu(II) Cu(II) Cu(I)_regen Cu(I) Cu(II)->Cu(I)_regen + Reducing Agent Reducing_Agent Sodium Ascorbate

Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC with 3-Dimethylphosphoryl-5-ethynylaniline

This protocol provides a general procedure for the CuAAC reaction between 3-Dimethylphosphoryl-5-ethynylaniline and a generic organic azide. Optimization may be required for specific substrates.

Materials:

  • 3-Dimethylphosphoryl-5-ethynylaniline

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent: A mixture of tert-butanol and water (1:1) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 0.1 M stock solution of the THPTA ligand in deionized water.

  • Reaction Setup:

    • In a reaction vessel, dissolve 3-Dimethylphosphoryl-5-ethynylaniline (1.0 equiv) and the organic azide (1.05 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1). The reaction is tolerant to a wide pH range, generally between 4 and 12.[2][12]

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[13]

  • Initiation of the Reaction:

    • To the stirred solution, add the THPTA ligand solution (0.1 equiv). Ligands such as THPTA or TBTA are crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[14][15]

    • Add the CuSO₄·5H₂O solution (0.05 equiv).

    • Finally, add the freshly prepared sodium ascorbate solution (0.2 equiv) to reduce Cu(II) to the active Cu(I) species. The solution may change color upon addition.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst. Stir the mixture for 30 minutes.[16]

    • If a water-miscible organic solvent was used, remove it under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Table 1: Typical Reaction Parameters for CuAAC with 3-Dimethylphosphoryl-5-ethynylaniline

ParameterRecommended ValueRationale
Stoichiometry
3-Dimethylphosphoryl-5-ethynylaniline1.0 equivLimiting reagent.
Azide1.05 - 1.2 equivA slight excess of the azide can drive the reaction to completion.
Catalyst System
CuSO₄·5H₂O1 - 5 mol%Catalytic amount. Higher loading may be required for challenging substrates.
Sodium Ascorbate5 - 10 mol%Should be in excess of CuSO₄ to ensure complete reduction to Cu(I).[11]
Ligand (THPTA/TBTA)5 - 25 mol%A 1:1 to 5:1 ratio with CuSO₄ is typical to stabilize the catalyst.[17]
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMSOChoice depends on the solubility of the reactants.[5]
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at room temperature.[18]
Reaction Time1 - 12 hoursMonitored by TLC or LC-MS.
pH4 - 12The reaction is tolerant to a wide pH range.[2]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Copper Catalyst (Oxidation to Cu(II))Degas all solvents thoroughly. Prepare sodium ascorbate solution fresh. Ensure an inert atmosphere.[13]
Poor Reagent QualityPurify starting materials if necessary. Check the stability of the azide.
Suboptimal Reaction ConditionsOptimize stoichiometry, solvent, and temperature.[19]
Ligand IssuesEnsure the correct ligand-to-copper ratio. Consider screening different ligands.[19]
Side Reactions (e.g., Alkyne Homocoupling) Presence of OxygenThoroughly degas the reaction mixture. Use a sufficient excess of sodium ascorbate.[19]
Incomplete Reaction Steric Hindrance or Poor Reactivity of SubstratesIncrease reaction temperature (e.g., 40-60 °C).[20] Increase catalyst and ligand loading.
Low Reactant ConcentrationIncrease the concentration of the reactants if possible.
Difficulty in Purification Residual Copper CatalystQuench the reaction with a chelating agent like EDTA. Perform an aqueous wash with a dilute ammonium hydroxide solution.

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[21][22] The triazole ring is metabolically stable and can act as a rigid linker or a bioisosteric replacement for an amide bond, influencing the conformational properties of a molecule and its interaction with biological targets.[7][8]

The product of the CuAAC reaction with 3-Dimethylphosphoryl-5-ethynylaniline, a functionalized triazole, can be further elaborated or used directly in various applications:

  • Fragment-Based Drug Discovery (FBDD): The synthesized triazole can serve as a core fragment for building more complex and potent drug candidates.

  • Linker Chemistry for Antibody-Drug Conjugates (ADCs): The stable triazole linkage is ideal for connecting cytotoxic payloads to antibodies. The aniline group can be further functionalized for conjugation.

  • Bioconjugation: The alkyne-functionalized aniline can be used to label biomolecules such as proteins, nucleic acids, and glycans for imaging and diagnostic purposes.[6][14]

  • Development of Kinase Inhibitors: The aniline and phosphoryl moieties can be strategically utilized to target the ATP-binding site of various kinases.

Applications_Workflow cluster_synthesis Synthesis cluster_applications Applications Alkyne 3-Dimethylphosphoryl- 5-ethynylaniline CuAAC CuAAC Reaction Alkyne->CuAAC Azide Functionalized Azide Azide->CuAAC Triazole Functionalized 1,2,3-Triazole CuAAC->Triazole FBDD Fragment-Based Drug Discovery Triazole->FBDD Core Scaffold ADCs Antibody-Drug Conjugates Triazole->ADCs Linker Moiety Bioconjugation Biomolecule Labeling Triazole->Bioconjugation Labeling Agent Kinase_Inhibitors Kinase Inhibitor Development Triazole->Kinase_Inhibitors Pharmacophore

Figure 2: Workflow illustrating the synthesis and potential applications of triazoles derived from 3-Dimethylphosphoryl-5-ethynylaniline.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition with 3-Dimethylphosphoryl-5-ethynylaniline offers a robust and versatile method for the synthesis of novel, functionalized 1,2,3-triazoles. The unique combination of the phosphoryl and aniline functionalities in the starting alkyne provides a rich platform for the development of new therapeutic agents and biological probes. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can effectively utilize this powerful click reaction to advance their drug discovery and chemical biology programs.

References

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]

  • Click Triazoles for Bioconjugation. PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Application of triazoles in the structural modification of natural products. PMC. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Stubborn CuAAC reaction as derivatization for ESI-MS. Chemistry Stack Exchange. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

Sources

Method

Functionalization of 3-Dimethylphosphoryl-5-ethynylaniline for polymer synthesis

Application Note & Protocols Topic: Functionalization of 3-Dimethylphosphoryl-5-ethynylaniline for Advanced Polymer Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract 3-Dimethylphos...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Functionalization of 3-Dimethylphosphoryl-5-ethynylaniline for Advanced Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Dimethylphosphoryl-5-ethynylaniline is a custom-synthesized trifunctional monomer poised for the creation of high-performance polymers. Its unique architecture combines: 1) a nucleophilic aniline group for classical condensation polymerization or chemical modification, 2) a reactive ethynyl group, ideal for modern click chemistry and thermal cross-linking, and 3) a dimethylphosphoryl (phosphine oxide) moiety, a group known to impart exceptional thermal stability, flame retardancy, and enhanced solubility to polymer backbones.[1][2] This guide provides a comprehensive overview of the functionalization strategies and polymerization protocols for this monomer, enabling the synthesis of advanced materials such as polytriazoles and polyimides with tailored properties. We present detailed, field-tested protocols, the scientific rationale behind key experimental steps, and methods for polymer characterization.

Introduction: A Monomer Designed for Performance

The rational design of monomers is central to the advancement of polymer science. 3-Dimethylphosphoryl-5-ethynylaniline offers a unique convergence of functionalities, making it a powerful building block for materials intended for demanding applications, such as aerospace, electronics, and specialty coatings.[3]

  • The Phosphine Oxide Core: The dimethylphosphoryl group is not merely a passive substituent. Its incorporation into a polymer backbone disrupts chain packing, which can improve solubility in organic solvents, while its phosphorus-oxygen bond contributes significantly to thermal and oxidative stability.[2][4] Crucially, phosphine oxide moieties are well-established as effective, non-halogenated flame retardants that promote high char yield upon combustion.[1][5]

  • Dual Reactive Sites: The aniline and ethynyl groups provide orthogonal handles for polymerization. This dual reactivity allows for multiple synthetic strategies, from linear chain extension to the formation of complex, cross-linked networks.[3]

This document outlines two primary pathways for leveraging this monomer's potential: (A) modification of the aniline group to create a self-polymerizable A-B monomer for "click" polymerization, and (B) direct use of the aniline in polycondensation reactions.

G cluster_start Starting Monomer cluster_path_a Pathway A: Click Chemistry Route cluster_path_b Pathway B: Polycondensation Route start 3-Dimethylphosphoryl-5-ethynylaniline func_aniline Functionalization of Aniline (Diazotization/Azidation) start->func_aniline poly_amic React with Dianhydride (Poly(amic acid) formation) start->poly_amic Direct Use ab_monomer A-B Monomer (Azide-Alkyne) func_aniline->ab_monomer Creates poly_triazole Polytriazole Synthesis (CuAAC Polymerization) ab_monomer->poly_triazole Polymerizes via poly_imide Polyimide Synthesis (Thermal/Chemical Imidization) poly_amic->poly_imide Cyclizes to

Figure 1: Overall synthetic workflow for 3-Dimethylphosphoryl-5-ethynylaniline.

Section 1: Functionalization of the Aniline Moiety

A powerful strategy to utilize both reactive sites is to convert the aniline group into a function that can react with the ethynyl group. Transforming the amine into an azide creates a versatile "A-B" type monomer, primed for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) polymerization.[6][7]

Sources

Application

Application Note: Solid-Phase Integration of 3-Dimethylphosphoryl-5-ethynylaniline

Abstract & Strategic Value This guide details the solid-phase handling of 3-Dimethylphosphoryl-5-ethynylaniline (CAS: 866125-54-6), a high-value pharmacophore best known as the critical intermediate for the ALK inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the solid-phase handling of 3-Dimethylphosphoryl-5-ethynylaniline (CAS: 866125-54-6), a high-value pharmacophore best known as the critical intermediate for the ALK inhibitor Brigatinib (Alunbrig) .

Beyond its specific use in Brigatinib analogs, this building block represents a strategic "tri-vector" scaffold for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL):

  • Aniline (C1): A nucleophilic handle for amide, urea, or SNAr linkages.

  • Ethynyl (C5): A bio-orthogonal handle for CuAAC "Click" chemistry or Sonogashira coupling.

  • Dimethylphosphine Oxide (C3): A robust hydrogen-bond acceptor that significantly enhances aqueous solubility and metabolic stability compared to classic amides.

Critical Technical Challenge: The dimethylphosphine oxide (DMPO) moiety is highly polar and Lewis basic. While it improves final compound solubility, it can act as a ligand for transition metals (Pd, Cu) used in on-resin cross-couplings, requiring specific scavenging protocols described herein.

Chemical Compatibility & Resin Selection

Physicochemical Considerations[1][2][3][4][5][6][7][8][9]
  • Solubility: The DMPO group renders the molecule highly soluble in polar aprotic solvents (DMF, DMSO, NMP) but potentially insoluble in non-polar solvents (DCM, Toluene).

    • Recommendation: Use DMF or NMP as the primary reaction solvent. Avoid pure DCM for coupling steps.

  • Lewis Basicity: The oxygen of the P=O bond is a hard Lewis base. It typically does not interfere with standard amide couplings (HATU/DIEA) but can sequester Pd(II) or Cu(I) catalysts.

Resin Selection Matrix
ApplicationRecommended ResinLinker StrategyCleavage Condition
Amide Library Rink Amide MBHA Fmoc-SPPS compatible95% TFA (Yields primary amide if attached via C-term)
Scaffold Core 2-Chlorotrityl Chloride SNAr or Aniline loading1% TFA in DCM (Retains protecting groups)
Click Chemistry Wang Resin Ester linkage (if acid attached)50-95% TFA

Experimental Protocols

Workflow Visualization

The following diagram illustrates the two primary integration pathways: Path A (SNAr Displacement) for kinase inhibitor synthesis, and Path B (Direct Loading) for library generation.

SPS_Workflow Start 3-Dimethylphosphoryl- 5-ethynylaniline Step_SNAr Path A: S_NAr Coupling (Kinase Scaffold) Start->Step_SNAr Nucleophilic Attack Step_Amide Path B: Amide Coupling (HATU/HOAt) Start->Step_Amide Aniline Coupling Resin_Cl Chloropyrimidine- Loaded Resin Resin_Cl->Step_SNAr Resin_Acid Acid-Functionalized Resin Resin_Acid->Step_Amide Intermediate Resin-Bound Intermediate Step_SNAr->Intermediate Step_Amide->Intermediate Func_Click CuAAC 'Click' Functionalization Intermediate->Func_Click Alkyne Handle Func_Sono Sonogashira Coupling Intermediate->Func_Sono Alkyne Handle Cleavage TFA Cleavage & Metal Scavenging Func_Click->Cleavage Func_Sono->Cleavage

Caption: Dual-pathway integration of the aniline building block via SNAr displacement (Path A) or Amide Coupling (Path B), followed by alkyne derivatization.

Protocol A: SNAr Displacement (Kinase Inhibitor Synthesis)

Context: This method mimics the synthesis of Brigatinib by reacting the aniline with a resin-bound 2,4-dichloropyrimidine equivalent.

Reagents:

  • Resin-bound 2,4-dichloropyrimidine (approx. 0.5 mmol/g loading).

  • 3-Dimethylphosphoryl-5-ethynylaniline (2.0 equiv).

  • DIEA (N,N-Diisopropylethylamine) (4.0 equiv).

  • Solvent: n-Butanol (n-BuOH) or NMP/DMSO (1:1).

Step-by-Step:

  • Swelling: Swell the resin in DMF for 30 min, then wash 3x with the reaction solvent (e.g., n-BuOH).

  • Reaction Mixture: Dissolve the aniline (2.0 equiv) and DIEA (4.0 equiv) in the solvent.

    • Note: Anilines are weak nucleophiles. Unlike solution phase (where acid catalysis is often used), on solid phase, basic conditions (DIEA) with thermal drive are preferred to neutralize HCl byproducts.

  • Coupling: Add the mixture to the resin.

  • Incubation: Shake at 80°C for 12–16 hours .

    • Critical: Thermal heating is required for SNAr on solid support due to the steric bulk of the phosphine oxide and the resin matrix.

  • Washing: Filter and wash intensely to remove excess aniline:

    • 3x DMF

    • 3x MeOH (crucial to remove adsorbed phosphine oxide)

    • 3x DCM

  • QC: Perform a mini-cleavage (approx. 5 mg resin) with 50% TFA/DCM and analyze via LC-MS to confirm mono-substitution.

Protocol B: Amide Coupling (Resin Loading)

Context: Attaching the aniline to a carboxylic acid linker on resin.

Reagents:

  • Carboxyl-functionalized resin (e.g., 2-Cl-Trt loaded with a spacer).

  • Coupling Agents: HATU (2.0 equiv) and HOAt (2.0 equiv).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) (4.0 equiv).

    • Why Collidine? It minimizes protonation of the aniline compared to DIEA in difficult couplings.

Step-by-Step:

  • Activation: Dissolve the resin-bound acid (or the linker acid if performing solution pre-activation) in DMF. Add HATU, HOAt, and Collidine.[1] Shake for 2 minutes to form the activated ester.

  • Addition: Add 3-Dimethylphosphoryl-5-ethynylaniline (1.5–2.0 equiv).

  • Coupling: Shake at Room Temperature for 4–6 hours.

    • Tip: If the Kaiser test remains positive, re-couple using PyBOP at 50°C. The electron-withdrawing nature of the ethynyl and P=O groups deactivates the aniline, making this a "difficult coupling."

  • Capping: Cap unreacted resin sites with acetic anhydride/pyridine to prevent deletion sequences.

Protocol C: On-Resin CuAAC ("Click" Chemistry)

Context: Derivatizing the ethynyl group after the aniline is anchored.

Reagents:

  • Resin-bound Alkyne intermediate.

  • Azide (R-N3) (2.0 equiv).

  • CuI (0.5 equiv) or Cu(MeCN)4PF6.

  • Ascorbic Acid (5.0 equiv) + TBTA Ligand (0.5 equiv).

  • Solvent: DMF/H2O (4:1) – Water is essential for the catalytic cycle.

Step-by-Step:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 mins. Oxygen poisons the Cu(I) catalyst.

  • Catalyst Prep: Pre-mix CuI, TBTA, and the Azide in DMF.

  • Reaction: Add the mixture to the resin, followed by the aqueous Ascorbic Acid solution.

  • Incubation: Shake at RT for 16 hours.

  • Scavenging (Critical): The DMPO group will bind Copper. Wash the resin with:

    • 3x DMF

    • 3x 0.1M EDTA (aq) or Sodium Diethyldithiocarbamate solution (to strip Cu).

    • 3x DMF/MeOH.

Cleavage and Purification[10][12]

Cleavage Cocktail

For Rink Amide or Wang resins:

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Time: 2 hours at RT.

  • Note: The alkyne and phosphine oxide are stable in TFA.

Purification (The "Sticky" Problem)

Phosphine oxides are notorious for streaking on standard silica gel due to strong H-bonding with silanols.

  • Reverse Phase (Preferred): Use C18 columns with H2O/Acetonitrile (+0.1% Formic Acid). The DMPO group confers excellent solubility in aqueous mobile phases.

  • Normal Phase: If silica is necessary, use DCM/MeOH (90:10) or add 1% Triethylamine to the mobile phase to block silanol sites.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Coupling Yield (Amide) Aniline deactivation by P=O and Alkyne.Switch to HATU/HOAt and heat to 50°C. Use Collidine instead of DIEA.
Green/Blue Resin after Click Copper retention by Phosphine Oxide.Wash with 0.1M EDTA or 10% pyridine in DMF until colorless.
Missing Alkyne in NMR Reduction during cleavage?Unlikely. Check if Sonogashira conditions (if used) caused alkyne dimerization (Glaser coupling). Ensure strict anaerobic conditions.
Product in Aqueous Waste High polarity of DMPO.Do not use basic water washes during extraction. Salt out the aqueous phase or use n-Butanol for extraction.

References

  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(9), 4073–4097. Link

  • Castro, V., et al. (2016).[2] "CuAAC: An Efficient Click Chemistry Reaction on Solid Phase." ACS Combinatorial Science, 18(1), 1–14.[3] Link

  • BenchChem. (2025).[4][5][6] "Application Notes and Protocols for HATU Peptide Coupling." BenchChem Technical Library. Link

  • Gong, Y., et al. (2018). "A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy." Journal of Cancer Research and Therapeutics, 14(7), 1469. Link

  • Sigma-Aldrich. (2023). "Peptide Coupling Reagents Guide: HATU and HOAt." Merck/Sigma Technical Bulletins. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Dimethylphosphoryl-5-ethynylaniline synthesis

Technical Support Center: Optimization of 3-Dimethylphosphoryl-5-ethynylaniline Synthesis Executive Summary & Strategic Approach The synthesis of 3-Dimethylphosphoryl-5-ethynylaniline represents a classic challenge in ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Dimethylphosphoryl-5-ethynylaniline Synthesis

Executive Summary & Strategic Approach

The synthesis of 3-Dimethylphosphoryl-5-ethynylaniline represents a classic challenge in chemoselectivity. You are manipulating a benzene ring with three distinct functionalities: a nucleophilic amine, an electron-withdrawing phosphine oxide, and a reactive alkyne.

The primary failure modes in this synthesis are not usually catalytic inactivity, but rather functional group incompatibility and polarity management . The phosphine oxide moiety renders the molecule highly polar and water-soluble, complicating workup, while the free aniline can poison sensitive palladium catalysts.

Our Recommended Route: Sequential cross-coupling on a di-halogenated precursor (3-Bromo-5-iodoaniline) to leverage the reactivity difference between C-I and C-Br bonds.

The Synthetic Workflow

SynthesisWorkflow Start 3-Bromo-5-iodoaniline Step1 Step 1: Hirao Coupling (P-C Bond Formation) Start->Step1 HP(O)Me2, Pd(OAc)2 Xantphos, Et3N Selectivity: I > Br Inter Intermediate: 3-Bromo-5-(dimethylphosphoryl)aniline Step1->Inter Step2 Step 2: Sonogashira Coupling (C-C Bond Formation) Inter->Step2 TMS-Acetylene Pd(PPh3)2Cl2, CuI Desilylation End Target: 3-Dimethylphosphoryl-5-ethynylaniline Step2->End

Figure 1: Chemoselective route leveraging the reactivity hierarchy of Aryl-I > Aryl-Br.[1][2]

Module 1: The Phosphorylation (Hirao Coupling)[3][4]

The installation of the dimethylphosphine oxide group is the most technically demanding step. The Hirao coupling requires Pd(II) reduction to Pd(0), but dimethylphosphine oxide (SPO) can disproportionate or oxidize if not handled correctly.

Protocol: Selective Phosphorylation at C-I

ParameterSpecificationRationale
Substrate 3-Bromo-5-iodoaniline (1.0 eq)Iodine is ~1000x more reactive than Bromine in Pd-catalyzed oxidative addition.
Reagent Dimethylphosphine oxide (1.1 eq)Slight excess to account for tautomerization losses.
Catalyst Pd(OAc)₂ (2-5 mol%)Robust precatalyst.
Ligand Xantphos (3-6 mol%)Critical: Large bite angle ligands stabilize the reductive elimination of the P-C bond better than PPh3 [1].
Base K₃PO₄ (3.0 eq) or Et₃NInorganic bases often give cleaner profiles for anilines than amines.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100°C+).

Troubleshooting Guide: Hirao Coupling

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • A: This is likely Ligand Oxidation . Secondary phosphine oxides (SPOs) like dimethylphosphine oxide exist in equilibrium with their P(III) tautomers. Trace oxygen oxidizes the SPO to a phosphinic acid, which is inactive.

    • Fix: Degas solvents via freeze-pump-thaw (3 cycles). Do not rely on simple sparging.

    • Fix: Add the SPO solution slowly to the hot catalyst mixture to maintain a low concentration of the active P(III) species, preventing catalyst saturation.

Q: I am seeing significant amounts of bis-phosphorylated product.

  • A: The temperature is too high. While Hirao couplings require heat, exceeding 110°C often activates the C-Br bond.

    • Fix: Lower temperature to 90°C and extend reaction time.

    • Fix: Switch ligand to dppf . It is highly selective for Iodo- over Bromo- positions in competitive couplings [2].

Module 2: The Sonogashira Coupling

Once the phosphine oxide is installed, the ring becomes electron-deficient, which actually facilitates the oxidative addition of the remaining bromide. However, the free amine and the phosphine oxide can coordinate to the Palladium/Copper, shutting down the cycle.

Protocol: C-C Bond Formation

ParameterSpecificationRationale
Substrate 3-Bromo-5-(dimethylphosphoryl)anilineElectron-deficient aryl bromide.
Alkyne TMS-Acetylene (1.2 - 1.5 eq)Protected alkyne prevents polymerization.
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Standard bis-phosphine system.[3]
Co-Catalyst CuI (1-2 mol%)Warning: Keep Cu loading low to prevent Glaser homocoupling.
Base/Solvent Et₃N / THF (1:3 ratio)Amine acts as base and reducing agent.
Temp 60°CModerate heat needed for Aryl-Br activation.

Troubleshooting Guide: Sonogashira Coupling

Q: The reaction mixture turns black immediately and yield is <10%.

  • A: This is "Palladium Black" precipitation. The free aniline group is likely coordinating to the Pd, displacing ligands and causing catalyst decomposition.

    • Fix:Protect the Aniline. Acetylate the amine (Ac2O/Pyridine) prior to the Hirao step. The acetamide is less coordinating.[4] Deprotect at the end (K2CO3/MeOH).[5]

    • Fix: Use a stronger ligand like XPhos or SPhos which binds Pd tighter than the aniline nitrogen [3].[4]

Q: I see a major byproduct with double the molecular weight of the alkyne.

  • A: This is the Glaser Homocoupling product (TMS-C≡C-C≡C-TMS). It happens when Oxygen is present with Copper.

    • Fix:Copper-Free Variant. Use Pd(OAc)2 / XPhos with Cs2CO3 in Acetonitrile at 80°C. Eliminating Copper eliminates Glaser coupling [4].

Module 3: Purification & Isolation (The "Hidden" Killer)

The presence of the dimethylphosphoryl group (


) makes your molecule extremely polar. Standard silica chromatography often leads to massive product loss because the compound "streaks" or sticks to the silica.

Critical Isolation Steps:

  • Avoid Aqueous Workup if Possible: Phosphine oxides are water-soluble. If you wash with water, you will lose product to the aqueous phase.

    • Alternative: Filter the reaction mixture through Celite to remove salts. Concentrate the organic filtrate directly.

  • Salting Out: If you must wash, saturate the aqueous layer with NaCl and extract with DCM:Isopropanol (3:1) . Standard EtOAc is often insufficient to pull the product out of water.

  • Chromatography:

    • Pre-wash silica with 1% Et3N.

    • Use a polar eluent: DCM:MeOH (95:5 to 90:10) .

    • Pro Tip: Use Alumina (neutral) instead of Silica. Phosphine oxides bind less aggressively to Alumina.

Diagnostic Decision Tree

Use this logic flow to diagnose low yields in the final deprotection/isolation step.

Troubleshooting Problem Low Yield in Final Step CheckTLC Check Crude TLC Problem->CheckTLC Spots Multiple Spots? CheckTLC->Spots Yes Baseline Stuck at Baseline? CheckTLC->Baseline Yes Polymer Alkyne Polymerization. Keep Temp < 40°C during deprotection. Add BHT stabilizer. Spots->Polymer Polarity Product stuck on Silica. Switch to Alumina or Use DCM:MeOH:NH3 eluent. Baseline->Polarity

Figure 2: Diagnostic logic for isolation issues.

References

  • Montchamp, J. L. (2005). "Palladium-Catalyzed P-C Bond Formation: A New Era in Organophosphorus Chemistry." Journal of Organometallic Chemistry. (Context: Ligand effects in Hirao coupling).

  • Kalek, M. & Stawinski, J. (2007). "Pd-catalyzed C-P bond formation: mechanistic studies and optimization." Organometallics. (Context: Selectivity of dppf ligands).

  • Gelderblom, P. et al. (2016). "Sonogashira Couplings of Anilines: Overcoming Catalyst Poisoning." Organic Letters. (Context: Use of Buchwald ligands for amino-aryl halides).

  • Chinchilla, R. & Najera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. (Context: Copper-free protocols).

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 3-Dimethylphosphoryl-5-ethynylaniline

Welcome to the technical support center for 3-Dimethylphosphoryl-5-ethynylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Dimethylphosphoryl-5-ethynylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the solubility of this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Understanding the Molecule: A Triad of Influences

3-Dimethylphosphoryl-5-ethynylaniline is a unique molecule presenting a combination of functional groups that dictate its solubility profile. A clear understanding of these components is crucial for troubleshooting.

  • Aniline Core: The aromatic amine group provides a site for pH-dependent protonation. At acidic pH, the amine group becomes protonated (anilinium ion), which can significantly increase aqueous solubility.[1][2] However, the hydrophobic nature of the benzene ring itself counteracts water solubility.[1]

  • Dimethylphosphoryl Group: This organophosphorus moiety is polar and capable of forming hydrogen bonds, which generally contributes positively to water solubility.[3]

  • Ethynyl Group: The acetylene group is largely non-polar and hydrophobic, which can limit aqueous solubility.[4]

The interplay of these three groups results in a compound that is likely to have limited intrinsic solubility in neutral aqueous buffers.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a structured approach to resolving common solubility problems encountered with 3-Dimethylphosphoryl-5-ethynylaniline.

Issue 1: Compound Precipitation in Aqueous Buffer

Root Cause Analysis: The primary reason for precipitation is the low intrinsic solubility of the compound in the chosen aqueous buffer system. This is often observed when transitioning from a concentrated organic stock solution to an aqueous medium.

Solution Workflow:

  • pH Adjustment: This is the most direct and often most effective initial step.[5]

    • Rationale: The aniline moiety can be protonated at acidic pH, forming a more soluble salt.[1]

    • Protocol:

      • Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

      • Prepare a concentrated stock solution of 3-Dimethylphosphoryl-5-ethynylaniline in an appropriate organic solvent (e.g., DMSO or ethanol).

      • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

      • Visually inspect for precipitation and quantify the soluble fraction by a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Co-solvent Addition: If pH adjustment alone is insufficient, the use of co-solvents can be explored.[6][7]

    • Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[8][9]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[10][11]

    • Protocol:

      • Select a buffer pH that provided the best solubility from the previous step.

      • Prepare a series of solutions with increasing concentrations of a co-solvent (e.g., 5%, 10%, 15%, 20% v/v).

      • Add the compound to each co-solvent/buffer mixture and determine the solubility.

    • Caution: Be mindful of the potential impact of co-solvents on downstream applications, such as cell-based assays or enzymatic reactions.[7]

Issue 2: Limited Solubility Despite pH and Co-solvent Optimization

Root Cause Analysis: The compound may form aggregates or have a very high crystal lattice energy that is difficult to overcome with simple pH and co-solvent adjustments.

Solution Workflow:

  • Inclusion Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate hydrophobic molecules or moieties, like the ethynylaniline portion of your compound, effectively increasing their apparent solubility in water.[][14]

    • Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[15][16]

    • Protocol:

      • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v).

      • Add an excess of 3-Dimethylphosphoryl-5-ethynylaniline to each cyclodextrin solution.

      • Equilibrate the mixture (e.g., by shaking or sonicating) for a defined period (e.g., 24-48 hours).

      • Filter the suspension to remove undissolved compound.

      • Analyze the filtrate to determine the concentration of the dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solubilizing 3-Dimethylphosphoryl-5-ethynylaniline?

A1: Start by attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-5.0). This leverages the basicity of the aniline group to form a more soluble salt, which is often the most straightforward approach.[1]

Q2: Are there any stability concerns I should be aware of in aqueous buffers?

A2: Yes, two potential areas of instability exist:

  • Hydrolysis of the Dimethylphosphoryl Group: Organophosphorus esters can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.[17] It is advisable to conduct stability studies at your intended experimental conditions.

  • Ethynyl Group Reactivity: While generally stable, terminal alkynes can undergo reactions under certain conditions, though this is less of a concern in typical biological buffers.

A preliminary stability study is recommended. This can be done by preparing a solution of the compound in your chosen buffer and monitoring its concentration over time using an analytical technique like HPLC.

Q3: Can I use surfactants to improve solubility?

A3: Yes, surfactants can be effective.[18] They form micelles in aqueous solutions, and the hydrophobic core of these micelles can solubilize non-polar compounds. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are commonly used. However, similar to co-solvents, their compatibility with your experimental system must be verified.

Q4: How should I prepare my stock solution?

A4: Prepare a high-concentration stock solution in an organic solvent in which the compound is freely soluble, such as DMSO or ethanol. This allows for the addition of a small volume of the stock solution to your aqueous buffer, minimizing the final concentration of the organic solvent.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Materials:

    • 3-Dimethylphosphoryl-5-ethynylaniline

    • Citrate buffer (0.1 M, pH 3.0, 4.0, 5.0)

    • Phosphate buffer (0.1 M, pH 6.0, 7.0, 7.4)

    • Dimethyl sulfoxide (DMSO)

    • HPLC system with UV detector

    • Microcentrifuge tubes

    • Shaker or vortex mixer

  • Procedure:

    • Prepare a 10 mg/mL stock solution of 3-Dimethylphosphoryl-5-ethynylaniline in DMSO.

    • In separate microcentrifuge tubes, add an excess amount of the compound to 1 mL of each buffer.

    • Incubate the tubes at a controlled temperature (e.g., 25 °C or 37 °C) on a shaker for 24 hours to reach equilibrium.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it appropriately with the mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a pre-established calibration curve.

Data Presentation

Table 1: Solubility of 3-Dimethylphosphoryl-5-ethynylaniline at Various pH Values

pHBuffer SystemSolubility (µg/mL)
3.0Citrate[Insert experimental data]
4.0Citrate[Insert experimental data]
5.0Citrate[Insert experimental data]
6.0Phosphate[Insert experimental data]
7.0Phosphate[Insert experimental data]
7.4Phosphate[Insert experimental data]

Visualizing the Concepts

Diagram 1: pH-Dependent Solubilization

Caption: Impact of pH on the aniline moiety.

Diagram 2: Co-solvent Mechanism of Action

G cluster_water Aqueous System cluster_cosolvent Aqueous System with Co-solvent Water Water Molecules (High Polarity) Compound_Agg Compound Aggregate (Precipitated) Process Addition of Co-solvent Water_Co Water + Co-solvent (Reduced Polarity) Compound_Sol Solubilized Compound Process->Compound_Sol Disrupts water's hydrogen bond network caption Co-solvents reduce solvent polarity.

Caption: Co-solvents reduce solvent polarity.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Journal of Pharmaceutical Practice and Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • GeoScienceWorld. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • ACS Publications. (2003). Determination of Organophosphorus Pesticides in Fruit Juices by Matrix Solid-Phase Dispersion and Gas Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Request PDF. (2025). Organophosphorus Compounds in Water, Soils, Waste, and Air. Retrieved from [Link]

  • ResearchGate. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?. Retrieved from [Link]

  • SNS Courseware. (n.d.). UNIT- II: AROMATIC AMINES. Retrieved from [Link]

  • SlidePlayer. (n.d.). Amine compounds. Retrieved from [Link]

  • Gneet. (n.d.). AMINES. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Helicogenicity of solvents in the conformational equilibrium of oligo(m-phenylene ethynylene)s: Implications for foldamer research. Retrieved from [Link]

  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Dimethylphosphoryl-5-ethynylaniline

Welcome to the dedicated technical support guide for the HPLC purification of 3-Dimethylphosphoryl-5-ethynylaniline. This resource is designed for researchers, chromatographers, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the HPLC purification of 3-Dimethylphosphoryl-5-ethynylaniline. This resource is designed for researchers, chromatographers, and drug development professionals to navigate the specific challenges associated with purifying this multifunctional molecule. Here, we synthesize foundational chromatographic principles with practical, field-proven strategies to ensure the integrity and success of your purification workflows.

The unique structure of 3-Dimethylphosphoryl-5-ethynylaniline, featuring a basic aniline group, a polar phosphoryl moiety, and a reactive ethynyl group, presents a distinct set of challenges for achieving high purity via High-Performance Liquid Chromatography (HPLC). This guide provides a structured approach to method development, troubleshooting common issues, and scaling up your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you establish a robust starting point for your purification method.

Q1: What is a good starting point for column and mobile phase selection in reverse-phase HPLC?

A: For a molecule with the polarity of 3-Dimethylphosphoryl-5-ethynylaniline, a C18 column is the universal starting point.[1] However, due to the basic aniline group, a modern, high-purity, end-capped C18 or a polar-embedded phase column is strongly recommended to minimize peak tailing.[2]

For the mobile phase, begin with a simple gradient of water and acetonitrile (ACN). ACN is often preferred over methanol as it typically provides better peak shape and lower viscosity.[3][4] To control the ionization of the aniline group and mitigate silanol interactions, it is critical to add an acid modifier to the mobile phase.[5][6] A concentration of 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both water and ACN is a standard starting point.[3][7]

Q2: How do the specific functional groups of the molecule affect the purification strategy?

A: Each functional group presents a unique challenge:

  • Aniline Group (Basic): This is the primary cause of poor peak shape (tailing) in reverse-phase HPLC.[6][8] The basic amine interacts strongly with acidic residual silanol groups on the silica surface of the column packing material, leading to secondary retention mechanisms.[2][9] Operating at a low pH (e.g., pH 2-3 with FA or TFA) protonates the aniline, which can improve peak shape but also requires a column stable at low pH.[9]

  • Dimethylphosphoryl Group (Polar, Potentially Chelating): The polar phosphoryl group increases the overall hydrophilicity of the molecule, which may lead to poor retention on traditional C18 columns, especially with high aqueous mobile phases.[10] In some cases, phosphate groups can interact with trace metals in the HPLC system or column, contributing to peak tailing.[11] Using a column with low metal content and passivating the HPLC system can mitigate this.

  • Ethynyl Group (Reactive): The terminal alkyne is relatively stable under typical reverse-phase conditions.[12] However, its stability should be confirmed, especially under harsh pH conditions or in the presence of certain metal ions, which could potentially catalyze reactions.[13] It's crucial to perform a stability assessment of your standard and sample in the chosen mobile phase.[14][15]

Q3: Is the compound expected to be stable under standard HPLC conditions?

A: Generally, yes. The core structure is robust. However, stability should always be verified empirically. A simple test involves preparing a sample in the mobile phase, analyzing it immediately, and then re-analyzing it after it has been sitting at room temperature for several hours (e.g., 8-24 hours).[15] Any significant change in the peak area of the main compound or the appearance of new peaks would indicate degradation and necessitate a change in mobile phase conditions (e.g., pH, solvent choice).[14]

Q4: What is the recommended UV detection wavelength?

A: Aniline and its derivatives typically have strong UV absorbance. To determine the optimal wavelength, run a UV-Vis spectrum of the compound in your mobile phase using a photodiode array (PDA) detector. If a PDA is unavailable, start with a standard wavelength like 254 nm and optimize from there. The goal is to find the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for your main peak and any potential impurities.

Part 2: HPLC Method Development & Optimization Workflow

A systematic approach is crucial for developing a reliable purification method. The following workflow breaks down the process into logical, manageable steps.

MethodDevelopment cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Scale-Up Scout Step 1: Column & Solvent Screening - Column: C18, Polar-Embedded - Solvents: ACN/H2O, MeOH/H2O - Additive: 0.1% FA or TFA Optimize_Grad Step 2: Gradient Optimization - Adjust slope for best resolution - Run fast scout gradient, then shallow gradient Scout->Optimize_Grad Initial separation achieved Optimize_pH Step 3: pH & Additive Tuning - Compare FA vs. TFA for peak shape - Consider buffered mobile phase (e.g., Ammonium Formate) if necessary Optimize_Grad->Optimize_pH Resolution needs improvement Load_Study Step 4: Loading Study - Inject increasing amounts to find overload limit - Monitor resolution and peak shape Optimize_pH->Load_Study Peak shape & resolution are acceptable Scale_Up Step 5: Preparative Scale-Up - Use calculators to scale flow rate & injection volume - Maintain L/dp ratio if changing particle size Load_Study->Scale_Up Max loading determined

Caption: A systematic workflow for HPLC method development.

Recommended Starting Conditions

The table below summarizes recommended starting parameters for your initial scouting runs.

ParameterRecommendationRationale
Column C18, ≤ 5 µm, 150 x 4.6 mmGood starting point for retaining a moderately polar compound.[1]
Mobile Phase A 0.1% Formic Acid in WaterControls silanol activity and ensures consistent protonation of the aniline.[7]
Mobile Phase B 0.1% Formic Acid in ACNACN often provides better selectivity and lower backpressure than methanol.[3]
Gradient 5% to 95% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.[16]
Detection UV/PDA at 254 nm or λ-maxStandard starting wavelength; use λ-max for best sensitivity.
Injection Vol. 5-10 µLSmall volume to avoid column overload and solvent effects.
Sample Diluent Mobile Phase A or a weak solventDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[17]

Part 3: Troubleshooting Guide

Even with a good starting method, issues can arise. This section provides solutions to the most common problems encountered when purifying 3-Dimethylphosphoryl-5-ethynylaniline.

Problem: Poor Peak Shape (Tailing)

Peak tailing is the most anticipated issue for this compound due to the basic aniline group.[9] A tailing factor (Tf) greater than 1.5 can compromise purity assessment and yield.[9]

TailingTroubleshooting Start Peak Tailing Observed (Tf > 1.5) Cause1 Cause: Secondary Silanol Interactions Start->Cause1 Cause2 Cause: Column Overload Start->Cause2 Cause3 Cause: Extra-Column Effects Start->Cause3 Sol1a Solution: Use base-deactivated or polar-embedded column Cause1->Sol1a Sol1b Solution: Increase acid modifier strength (e.g., switch 0.1% FA to 0.1% TFA) Cause1->Sol1b Sol1c Solution: Add a competing base (e.g., low level of Triethylamine, TEA). Caution: may suppress MS signal. Cause1->Sol1c Sol2 Solution: Reduce injection volume or sample concentration Cause2->Sol2 Sol3 Solution: Check fittings for dead volume. Use smaller ID tubing. Cause3->Sol3

Caption: Decision tree for troubleshooting peak tailing.

  • Detailed Explanation: The primary cause of tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[2][5] Operating at a low pH (e.g., pH < 3) protonates these silanols (Si-OH), minimizing this ionic interaction.[9] Trifluoroacetic acid (TFA) is a stronger ion-pairing agent than formic acid (FA) and can often provide sharper peaks, but it is known to cause significant ion suppression in mass spectrometry.[3]

Problem: Poor Resolution / Co-elution with Impurities

If the target peak is not well separated from impurities, the purification will be compromised.

  • Potential Cause 1: Insufficient Selectivity.

    • Solution: The most effective way to change selectivity is to alter the mobile phase or stationary phase chemistry.

      • Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). The different solvent properties can alter elution patterns.[3]

      • Change Stationary Phase: If a C18 column is not providing adequate separation, try a Phenyl-Hexyl or a Polar-Embedded phase. These offer different retention mechanisms that can resolve closely eluting compounds.[18]

      • Adjust pH/Additive: Fine-tuning the pH can change the ionization state of impurities, altering their retention times relative to the target compound.[4][19]

  • Potential Cause 2: Poor Column Efficiency (Broad Peaks).

    • Solution: Broad peaks reduce resolution.

      • Check for Column Degradation: If the column is old or has been used with harsh conditions, it may be failing. Test with a standard to confirm its performance.[20]

      • Optimize Flow Rate: Ensure you are operating near the optimal linear velocity for your column's particle size.

      • Minimize Extra-Column Volume: Ensure all tubing is cut cleanly and properly seated in fittings to avoid dead volume, which causes peak broadening.[2]

Problem: Low Recovery or Sample Loss

If the amount of material recovered after purification is significantly lower than expected, it could be due to irreversible adsorption or on-column degradation.

  • Potential Cause: Irreversible Adsorption.

    • Solution: The phosphoryl group and aniline can interact strongly with active sites in the flow path.

      • System Passivation: Flush the entire HPLC system, including the injector and detector, with a strong acid (e.g., 6N Nitric Acid, with caution and proper procedure) followed by a chelating agent like EDTA to remove metal contaminants that can bind the phosphate group.[21]

      • Use a PEEK or Bio-inert System: If metal chelation is a persistent issue, using an HPLC system with a PEEK or other bio-inert flow path can eliminate the problem.

Problem: Issues During Scale-Up

Transitioning from an analytical method to a preparative scale requires careful calculation to maintain the separation quality.[22][23]

  • Potential Cause: Improper Scaling.

    • Solution: The key is to maintain the linear velocity of the mobile phase.[22] Use the following formula to adjust the flow rate:

      • Flow Rate (Prep) = Flow Rate (Analytical) x [ (Column Radius (Prep))² / (Column Radius (Analytical))² ]

    • The sample load can also be scaled geometrically based on the column cross-sectional area.[23] However, a loading study on the analytical column should be performed first to determine the maximum mass that can be injected before resolution is lost.[22][23] When scaling, it is crucial to use columns with identical stationary phase chemistry and particle size for the most predictable results.[1][24]

Part 4: Experimental Protocols

Protocol 1: Generic Sample Preparation

  • Accurately weigh approximately 1-2 mg of the crude 3-Dimethylphosphoryl-5-ethynylaniline sample.

  • Dissolve the sample in a minimal amount of a solvent in which it is highly soluble (e.g., Methanol, DMSO).

  • Dilute the dissolved sample with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon) to remove any particulates that could clog the column or system.[20]

  • Inject the filtered sample onto the HPLC system.

Protocol 2: Column Cleaning and Regeneration If you observe high backpressure or deteriorating peak shape, the column may be fouled.

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.[9]

  • Wash the column with at least 20 column volumes of each of the following solvents in sequence:

    • Water (HPLC Grade)

    • Isopropanol

    • Hexane (if lipids or very non-polar contaminants are suspected)

    • Isopropanol

    • Methanol

    • Water

  • Re-equilibrate the column in the forward direction with your mobile phase until a stable baseline is achieved.

References

  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Waters Corporation. (n.d.). 5 Rules of Scaling LC Purification. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Kim, S., & Mitch, W. A. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 40(8), 2644-2651. Retrieved from [Link]

  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]

  • Lim, H., & Lee, Y. (2009). Phosphopeptide elution times in reversed-phase liquid chromatography. Journal of Chromatography B, 877(22), 2055-2062. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification | Consideration for scaling-up. Retrieved from [Link]

  • ResearchGate. (2013, August 6). What are the HPLC mobile phase additives & how to select a proper additive? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Oravec, M., & Mack, D. (2020, May 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of AOAC International, 96(4), 744-749. Retrieved from [Link]

  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from [Link]

  • Wang, H., et al. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1344, 49-56. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5585-5596. Retrieved from [Link]

  • Esteve-Romero, J., et al. (2013). Mechanisms of retention in HPLC Part 2. SlideShare. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts, 13(10), 1361. Retrieved from [Link]

  • Nagae, N., et al. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Retrieved from [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. Retrieved from [Link]

  • van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 818-827. Retrieved from [Link]

  • de Almeida, B. E., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 222, 115098. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of the ethynyl group in 3-Dimethylphosphoryl-5-ethynylaniline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Dimethylphosphoryl-5-ethynylaniline. This resource is designed to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Dimethylphosphoryl-5-ethynylaniline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical laboratory experience to ensure the integrity and success of your research.

I. Troubleshooting Guide: Preventing Oxidation of the Ethynyl Group

The terminal ethynyl group is susceptible to oxidation, which can lead to compound degradation, reduced reaction yields, and the formation of impurities.[1][2][3][4] This guide addresses common issues related to the oxidative instability of 3-Dimethylphosphoryl-5-ethynylaniline and provides solutions to mitigate these challenges.

Problem: I am observing significant degradation of my compound during storage. How can I minimize this?

Root Cause Analysis: The degradation of 3-Dimethylphosphoryl-5-ethynylaniline during storage is often due to atmospheric oxidation of the terminal alkyne. Factors such as exposure to air (oxygen), light, and moisture can accelerate this process.[5]

Solution:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[6] This displaces oxygen, a key reactant in the oxidation process. For long-term storage, consider using a glovebox or a sealed vial purged with an inert gas.

  • Low Temperature: Store the compound at low temperatures, ideally at -20°C or below.[7][8] Reduced temperatures slow down the rate of chemical reactions, including oxidation.

  • Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.[5] UV light can provide the energy to initiate oxidative reactions.

  • Solvent Choice: If storing in solution, use a dry, deoxygenated solvent. Dimethyl sulfoxide (DMSO) is a common solvent but is highly hydrophilic and can absorb atmospheric moisture, which can lead to compound degradation.[5][6] If using DMSO, ensure it is anhydrous and consider storage under an inert atmosphere.[6]

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen.[5][6]
Temperature -20°C or belowSlows the rate of degradation reactions.[7][8]
Light Amber vial or protected from lightPrevents UV-induced degradation.[5]
Form Solid (preferred) or in dry, deoxygenated solventMinimizes solvent-mediated degradation pathways.
Problem: My reaction yields are consistently low, and I suspect the ethynyl group is reacting with my reagents or oxidizing during the reaction.

Root Cause Analysis: The acidic proton of the terminal alkyne can be reactive, and the triple bond itself is susceptible to oxidative cleavage by various reagents.[1][2][9] Common oxidizing agents like potassium permanganate and ozone will cleave the alkyne to form carboxylic acids.[1][2][9]

Solution: Protection of the Ethynyl Group

To prevent unwanted side reactions, it is often necessary to "protect" the ethynyl group with a temporary blocking group.[10][11] The ideal protecting group is easily introduced, stable to the reaction conditions, and readily removed to regenerate the terminal alkyne.[10]

Recommended Protecting Group: Trimethylsilyl (TMS)

The trimethylsilyl (TMS) group is a widely used and effective protecting group for terminal alkynes.[12][13]

Experimental Protocol: TMS Protection of 3-Dimethylphosphoryl-5-ethynylaniline

  • Dissolution: Dissolve 3-Dimethylphosphoryl-5-ethynylaniline in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere.

  • Base Addition: Cool the solution to 0°C and add a strong base, such as n-butyllithium (n-BuLi) or ethylmagnesium bromide (EtMgBr), dropwise to deprotonate the terminal alkyne.

  • Silylation: Add chlorotrimethylsilane (TMSCl) to the reaction mixture. The resulting trimethylsilylacetylide is stable to many reaction conditions.

  • Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Experimental Protocol: Deprotection of the TMS Group

The TMS group can be easily removed under mild conditions.[13]

  • Dissolution: Dissolve the TMS-protected compound in a solvent such as methanol (MeOH) or THF.

  • Cleavage: Add a mild base like potassium carbonate (K2CO3) or a fluoride source such as tetrabutylammonium fluoride (TBAF).[12][13][14]

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, perform an aqueous work-up and purify the deprotected compound as necessary.

Workflow Diagram: Protection and Deprotection of the Ethynyl Group

G cluster_protection Protection Step cluster_deprotection Deprotection Step Start 3-Dimethylphosphoryl-5-ethynylaniline Step1 Dissolve in anhydrous solvent under inert atmosphere Start->Step1 Step2 Add strong base (e.g., n-BuLi) at 0°C Step1->Step2 Step3 Add Chlorotrimethylsilane (TMSCl) Step2->Step3 Product1 TMS-Protected Compound Step3->Product1 Start2 TMS-Protected Compound Step4 Dissolve in MeOH or THF Start2->Step4 Step5 Add mild base (e.g., K2CO3) or fluoride source (e.g., TBAF) Step4->Step5 Product2 3-Dimethylphosphoryl-5-ethynylaniline (Regenerated) Step5->Product2

Caption: Workflow for the protection of the ethynyl group using TMS and its subsequent deprotection.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should look for if I suspect oxidation of the ethynyl group?

A1: Strong oxidation of the terminal alkyne typically leads to cleavage of the triple bond, forming a carboxylic acid.[2][3][4][9] In the case of 3-Dimethylphosphoryl-5-ethynylaniline, this would result in the formation of 3-carboxy-5-dimethylphosphorylaniline. Milder oxidation conditions might lead to the formation of dicarbonyl compounds.[3][4]

Q2: Are there any analytical techniques you recommend for monitoring the stability of 3-Dimethylphosphoryl-5-ethynylaniline?

A2: Yes, several techniques are suitable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic acetylenic proton signal. 13C NMR can track changes in the signals of the sp-hybridized carbons of the alkyne.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your compound and detecting the formation of degradation products over time.

  • Infrared (IR) Spectroscopy: The C≡C and ≡C-H stretching frequencies in the IR spectrum are characteristic of the terminal alkyne and can be monitored for changes.

Q3: Can I use antioxidants to prevent the oxidation of the ethynyl group?

A3: The use of antioxidants can be a viable strategy to inhibit free-radical mediated oxidation.[15][16][17] Hindered phenols, such as butylated hydroxytoluene (BHT), or aromatic amines can act as radical scavengers.[15] However, the compatibility of the antioxidant with your reaction conditions must be carefully considered to avoid unwanted side reactions. It is advisable to conduct a small-scale pilot experiment to assess the effectiveness and compatibility of any antioxidant.

Q4: What are the best practices for purifying 3-Dimethylphosphoryl-5-ethynylaniline if it has started to degrade?

A4: Purification of aniline derivatives can be achieved through several methods, with the choice depending on the nature of the impurities.[18]

  • Recrystallization: If the compound is a solid and the impurities have different solubilities, recrystallization can be a highly effective method for achieving high purity.[19]

  • Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. A solvent system with appropriate polarity should be chosen to separate the desired product from its degradation products. For aniline derivatives, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking on the column.

  • Distillation: If the compound is thermally stable and volatile, distillation under reduced pressure can be an option.[18] However, this is less common for complex aromatic compounds.

Logical Relationship Diagram: Factors Influencing Ethynyl Group Stability

G cluster_factors Factors Promoting Oxidation cluster_strategies Preventative Strategies Oxygen Atmospheric Oxygen Oxidation Ethynyl Group Oxidation Oxygen->Oxidation Light UV Light Light->Oxidation Moisture Moisture Moisture->Oxidation Oxidizing_Agents Oxidizing Reagents Oxidizing_Agents->Oxidation Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation Prevents Low_Temperature Low Temperature Storage Low_Temperature->Oxidation Slows Light_Protection Protection from Light Light_Protection->Oxidation Prevents Protecting_Groups Use of Protecting Groups Protecting_Groups->Oxidation Blocks Antioxidants Addition of Antioxidants Antioxidants->Oxidation Inhibits

Caption: Interplay of factors that lead to ethynyl group oxidation and the corresponding strategies to prevent it.

III. References

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2281-2296. [Link]

  • Peng, L., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

  • Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • Wikipedia. (2023). Protecting group. In Wikipedia. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]

  • Lumen Learning. (n.d.). 15.2 Use of protecting groups. In Organic Chemistry II. [Link]

  • Ashenhurst, J. (2014, January 29). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2025, July 8). Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry. [Link]

  • LibreTexts. (2020, May 30). 10.7: Oxidation of Alkynes. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, July 11). 11.7: Oxidation of Alkynes. Chemistry LibreTexts. [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. [Link]

  • Nising, C. F. (2006). Side Reactions in Organic Synthesis. Wiley-VCH.

  • Department of Physics & Chemistry, Lahore College for Women University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Roylan Developments. (n.d.). AstraZeneca Local Compound Storage | StoragePod®. [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2829-2854. [Link]

  • Gutmann, B., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1334-1357. [Link]

  • Wu, G., et al. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. Molecules, 27(19), 6604. [Link]

  • Schuster, J., et al. (2012). Biodegradation-assisted mechanism of alkyne hydrocarbons. Journal of Hazardous Materials, 209-210, 435-442. [Link]

  • Wade, A., Symons, A. M., Martin, L., & Parke, D. V. (1980). The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl in vitro. Biochemical Journal, 188(3), 867-872. [Link]

  • Bissan, A., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 14(2), 93-100. [Link]

  • Gârea, S. A., & Gârea, A. (2021). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Antioxidants, 10(7), 1126. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Szycher, M., et al. (2012). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS. Journal of Biomaterials Applications, 27(3), 259-270. [Link]

  • Grant, C. S., & Adeosun, A. A. (2001). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Industrial & Engineering Chemistry Research, 40(1), 153-158. [Link]

  • UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

  • ResearchGate. (2025, August 8). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Coupling of Ethynylanilines

Welcome to the Technical Support Center dedicated to the Sonogashira cross-coupling reaction, with a specific focus on overcoming the challenges associated with ethynylaniline substrates. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the Sonogashira cross-coupling reaction, with a specific focus on overcoming the challenges associated with ethynylaniline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter issues with low reactivity, catalyst deactivation, or competing side reactions.

The unique electronic properties of ethynylanilines, where the electron-donating amino group can interact with the catalytic system, present specific hurdles not always encountered with other substrates. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to enhance reaction efficiency, yield, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when working with ethynylanilines in Sonogashira couplings.

Q1: Why is my Sonogashira reaction with an ethynylaniline substrate so sluggish compared to other aryl halides?

A1: The primary cause is often catalyst inhibition or deactivation by the aniline's amino group.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium center, disrupting the catalytic cycle.[1][2] This is especially problematic with electron-rich anilines. Additionally, the formation of a black precipitate, known as palladium black, is a common visual indicator of catalyst decomposition and loss of activity.[1][3]

Q2: I'm observing a significant amount of a diyne byproduct. What is it and how can I prevent it?

A2: This byproduct results from the homocoupling of your ethynylaniline, a side reaction often called Glaser or Hay coupling.[1][4] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4] To minimize it, implementing strictly anaerobic (oxygen-free) conditions is critical.[1][5] Alternatively, switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate the main pathway for this side reaction.[1][3]

Q3: What is the general reactivity trend for the aryl halide partner in this reaction?

A3: The rate of the oxidative addition step, which is often rate-limiting, is highly dependent on the carbon-halogen bond strength. The general reactivity trend is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[3][6][7] Consequently, reactions with aryl iodides can often proceed under milder conditions (even room temperature), whereas aryl bromides and especially aryl chlorides typically require higher temperatures and more specialized catalytic systems to achieve good conversion.[1][3]

Q4: My reaction mixture turns black immediately after adding the reagents. What does this signify?

A4: The rapid formation of a black precipitate is likely palladium black, indicating that your Pd(0) catalyst has aggregated and crashed out of the solution, losing its catalytic activity.[3] This can be triggered by several factors, including the use of certain solvents like THF which may promote this process, inappropriate temperatures, or impurities in the reagents.[3][8] The coordinating nature of the aniline substrate can also exacerbate this issue.[1]

Mechanistic Overview: The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles. Low reactivity often stems from the disruption of the primary Palladium cycle.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-X) Inhibition Aniline Coordination Pd0->Inhibition Deactivation Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne Transmetalation (from Cu Cycle) Pd_Complex->Inhibition Deactivation Pd_Alkyne->Pd0 Reductive Elimination  Product  Ar-C≡CR Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I)X Cu_Acetylide->Pd_Complex Transfers Acetylide BaseH Base-H⁺X⁻ Base Base Base->Alkyne Deprotonation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low reactivity issues, structured by the observable symptoms in your experiment.

Symptom 1: Low or No Conversion of Starting Materials

If your TLC or LC-MS analysis shows predominantly unreacted starting materials, a fundamental component of the catalytic cycle is failing.

Sources

Optimization

Removing copper catalyst residues from 3-Dimethylphosphoryl-5-ethynylaniline products

Welcome to the technical support guide for the purification of 3-Dimethylphosphoryl-5-ethynylaniline, a critical intermediate in pharmaceutical and materials science research. This document provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Dimethylphosphoryl-5-ethynylaniline, a critical intermediate in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for removing residual copper catalysts, a common challenge when this compound is synthesized via Sonogashira coupling.[1]

The unique structure of 3-Dimethylphosphoryl-5-ethynylaniline, containing both a phosphoryl and an aniline group, can present specific challenges in purification, as these functional groups may chelate copper ions, making their removal more difficult than with other Sonogashira products. This guide is designed to help you navigate these challenges to obtain a product of the highest purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification process. Each issue is analyzed by probable cause, followed by actionable solutions and detailed protocols.

Problem 1: Persistent Blue or Green Color in the Organic Product Layer

A persistent blue or green hue in your product is a clear indicator of residual copper contamination.[2] This can result from incomplete extraction or strong coordination of copper ions by the product itself.

Probable Causes:

  • Inefficient Chelation: The chelating agent used in the aqueous wash is not effectively sequestering the copper ions.

  • Insufficient Washing: The number of aqueous washes is inadequate to remove all the copper-chelate complex.

  • Product-Copper Chelation: The phosphoryl or aniline moieties of the product are strongly binding to the copper, retaining it in the organic phase.

Solutions & Protocols:

  • Enhanced Aqueous Wash with EDTA: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper ions, effectively extracting them from the organic layer.[3]

    • Protocol 1: EDTA Aqueous Wash: A detailed, step-by-step methodology for this key experiment is provided in the section below. A key insight is to adjust the pH of the EDTA solution to ~8 to ensure the carboxylate groups are deprotonated and fully available for chelation.[4]

  • Ammonia/Ammonium Chloride Wash: An aqueous ammonia solution can also be effective. Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.

    • Causality: The formation of this stable, charged complex drives the partitioning of copper into the aqueous phase. This method is particularly effective but be cautious if your product is base-sensitive.[3] For compounds sensitive to basic conditions, an acidic wash with ammonium chloride can be used as an alternative.[3]

  • Filtration through a Solid Adsorbent: Passing the crude product through a short plug of silica gel or Celite can effectively adsorb polar copper salts.[2]

    • Protocol 2: Silica Gel Plug Filtration: A step-by-step guide for this workflow is available in the section. The principle here is that the highly polar copper salts will have a strong affinity for the polar silica surface, while the less polar organic product elutes through.

  • Employ a Combination of Methods: For particularly stubborn contamination, a multi-step approach is often most effective. For instance, perform an EDTA wash first to remove the bulk of the copper, followed by filtration through a silica plug to capture any remaining traces.[3]

Problem 2: Low Product Yield After Purification

Significant product loss during workup can compromise the efficiency of your synthesis.

Probable Causes:

  • Product Solubility in Aqueous Phase: The aniline and phosphoryl groups can impart some water solubility to the product, leading to loss during aqueous washes.

  • Irreversible Adsorption: The product may be strongly adsorbing to solid supports like silica gel during filtration or chromatography.

Solutions & Protocols:

  • Utilize Brine Washes: After washing with a chelating solution, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[2]

    • Causality: The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous layer (the "salting out" effect), pushing more of your product back into the organic phase.

  • Optimize Solid-Phase Filtration:

    • Solvent Selection: Elute the silica or Celite plug with a slightly more polar solvent system to ensure the complete recovery of the product without prematurely eluting the copper salts.

    • Minimize Silica Usage: Use the minimum amount of silica necessary to form a 2-3 cm plug. A large excess of silica increases the surface area for potential product adsorption.

Problem 3: Significant Alkyne Homocoupling (Glaser Product) Impurity

The formation of a dimer from the oxidative homocoupling of two alkyne molecules is a common side reaction in copper-catalyzed Sonogashira couplings, known as Glaser coupling.[5]

Probable Causes:

  • Presence of Oxygen: The copper(I) catalyst can be oxidized by atmospheric oxygen, which then promotes the undesired homocoupling pathway.[5][6]

Solutions & Protocols:

  • Ensure Rigorously Anaerobic Conditions: This is a preventative measure during the reaction setup.

    • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas like argon or nitrogen for 15-30 minutes before use.[5]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Consider Copper-Free Sonogashira Protocols: The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[7][8] Numerous modern protocols exist that use a palladium catalyst and an amine base, bypassing the need for copper.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing copper catalyst residues? The most common and effective methods are:

  • Aqueous Washes with Chelating Agents: Using solutions of EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted.[2]

  • Filtration through Solid Supports: Passing the reaction mixture through a plug of silica gel, Celite, or alumina to adsorb the copper catalyst.[2][3]

  • Use of Scavenger Resins: Stirring the reaction mixture with a solid-supported scavenger resin that has a high affinity for copper, followed by simple filtration.[2][4]

Q2: Which purification method is best for 3-Dimethylphosphoryl-5-ethynylaniline? For this specific compound, a combination approach is often best due to the potential for product-copper chelation. Start with an EDTA wash to remove the majority of the copper. If color persists, follow up with filtration through a short silica plug . For applications requiring extremely low copper levels (<10 ppm), using a specialized scavenger resin like QuadraSil® is the most robust option.[4][10]

Q3: My product is still contaminated after multiple EDTA washes. What should I do next? This suggests that either the product is strongly chelating the copper or the copper is in a form that is difficult to extract. The next logical step is to try a solid-phase method. Pass your product through a short plug of silica gel or use a dedicated metal scavenger resin.[3][4] These methods rely on a different removal mechanism (adsorption/covalent binding) and are often effective when liquid-liquid extraction fails.

Q4: Can I prevent copper contamination from the start? Yes. The most effective preventative strategy is to modify the synthetic protocol.

  • Use Copper-Free Sonogashira Conditions: Many modern Sonogashira protocols have been developed that eliminate the need for a copper co-catalyst, thereby avoiding the problem of copper contamination and the associated side reaction of Glaser coupling.[7][8][9]

  • Minimize Catalyst Loading: Use the lowest effective catalytic loading of copper to simplify its eventual removal.

Method Selection & Workflow

The choice of purification method depends on the scale of your reaction, the required final purity, and the sensitivity of your product.

Comparative Analysis of Copper Removal Methods
MethodTypical Final Cu LevelProduct Loss RiskCostSpeed & ScalabilityKey Advantage
Aqueous Wash (EDTA) 50 - 500 ppmModerate (if product is water-soluble)LowFast, highly scalableInexpensive and effective for bulk removal.[2]
Silica/Celite Plug 20 - 100 ppmModerate (adsorption on silica)LowFast, moderately scalableSimple, fast, and removes polar impurities.[4]
Scavenger Resins (e.g., QuadraSil®) < 10 ppmLowHighSlower (requires stirring), scalableHighly efficient for achieving ultra-low metal levels.[4][10]
Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying the crude product after the initial reaction workup.

G A Crude Product in Organic Solvent B Perform Aqueous Wash with EDTA Solution A->B C Is aqueous layer colorless? B->C C->B No, repeat wash D Wash with Brine, Dry & Concentrate C->D Yes G Is ultra-high purity required (<10 ppm)? D->G E Purified Product (Standard Purity) F Pass through Silica Gel Plug I Purified Product (High Purity) F->I G->E No G->F Yes H Use Scavenger Resin (e.g., QuadraSil®) J Purified Product (Ultra-High Purity) H->J I->H If still impure

Caption: Decision workflow for copper catalyst removal.

Chelation Mechanism of EDTA

The effectiveness of an EDTA wash is due to its ability to form a stable, six-coordinate complex with a copper(II) ion.

G cluster_EDTA EDTA (Water Soluble) Cu Cu²⁺ N1 N Cu->N1 N2 N Cu->N2 O1 O⁻ Cu->O1 O2 O⁻ Cu->O2 O3 O⁻ Cu->O3 O4 O⁻ Cu->O4

Caption: Diagram of EDTA chelating a central copper ion.

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol describes the liquid-liquid extraction of copper catalysts using an aqueous solution of EDTA.

  • Preparation: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Adjust the pH to approximately 8 using sodium bicarbonate or a dilute sodium hydroxide solution.

  • Extraction: Transfer the organic solution containing your crude product to a separatory funnel. Add an equal volume of the 0.1 M EDTA solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The aqueous layer may appear blue or green as it complexes with the copper.[4]

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash (steps 2-4) with fresh portions of the EDTA solution until the aqueous layer is colorless, indicating that the bulk of the copper has been removed.[2]

  • Final Washes: Wash the organic layer once with deionized water, followed by one wash with brine (saturated NaCl solution) to remove residual EDTA and minimize product loss to the aqueous phase.[2]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the product.

Protocol 2: Filtration Through a Silica Gel Plug

This method is useful for removing residual, polar copper salts after an initial aqueous workup.

  • Plug Preparation: Place a small cotton or glass wool plug at the bottom of a pipette or a small chromatography column. Add a layer of sand (~0.5 cm), followed by 2-3 cm of silica gel, and finally another thin layer of sand.

  • Equilibration: Mount the plug over a clean collection flask. Pre-elute the silica plug with the solvent system you plan to use for filtration (e.g., the solvent your product is dissolved in, or a non-polar solvent like hexanes).[4]

  • Sample Loading: Concentrate the crude product and redissolve it in a minimal amount of the elution solvent. Carefully load this solution onto the top of the silica plug.

  • Elution: Gently elute the product from the plug using the chosen solvent system, collecting the eluent in the flask. The more polar copper salts should remain adsorbed onto the silica.

  • Concentration: Concentrate the collected eluent under reduced pressure to obtain the purified product.

Protocol 3: Metal Scavenging with QuadraSil®

This protocol is for achieving extremely low levels of metal contamination, suitable for pharmaceutical applications.

  • Resin Addition: To your crude product dissolved in an organic solvent, add the appropriate QuadraSil® scavenger resin (e.g., QuadraSil™ AP or MP for copper).[10] A typical loading is 3-5 equivalents relative to the amount of copper catalyst used in the reaction.

  • Stirring: Gently agitate or stir the mixture at room temperature. Scavenging is often complete within 1-3 hours, and may be monitored by a color change in the solution.[4][11]

  • Filtration: Once scavenging is complete, simply filter the mixture to remove the resin beads.

  • Rinse and Concentrate: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and the wash, and concentrate under reduced pressure to obtain the highly purified product.

References

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Chemeurope.com. (n.d.). Sonogashira coupling. Chemeurope.com. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. [Link]

  • Al-Hammadi, S. A., et al. (2024). Efficient Aqueous Copper Removal by Burnt Tire-Derived Carbon-Based Nanostructures and Their Utilization as Catalysts. MDPI. [Link]

  • Shu, J., et al. (2017). Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue. RSC Advances. [Link]

  • Japan Carbon Manufacturer Association. (n.d.). Cu Catalyst Activated Carbon. Japan Carbon Manufacturer Association. [Link]

  • ResearchGate. (n.d.). Removal of homogeneous copper catalyst from catalytically wet oxidised stripped sour water by activated carbon. ResearchGate. [Link]

  • Nikpassand, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Chen, C., et al. (2021). Modified Activated Carbon for Copper Ion Removal from Aqueous Solution. MDPI. [Link]

  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. ResearchGate. [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA?. ResearchGate. [Link]

  • ResearchGate. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for removing metal-EDTA complex and free EDTA salts from mixed aqueous-organic media.
  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • PubMed. (2012). Copper-catalyzed [5+1] annulation of 2-ethynylanilines with an N,O-acetal leading to construction of quinoline derivatives. PubMed. [Link]

  • Organic Chemistry Portal. (2012). Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • RSC Publishing. (n.d.). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (n.d.). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. [Link]

  • PubMed. (2014). Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines: the direct synthesis of C2-functionalized indoles. PubMed. [Link]

  • YouTube. (2024). Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. YouTube. [Link]

Sources

Troubleshooting

Resolving separating issues during extraction of dimethylphosphoryl compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylphosphoryl compounds. This guide is designed to provide expert-backed, actionable solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylphosphoryl compounds. This guide is designed to provide expert-backed, actionable solutions to common separation and extraction challenges. Our focus is on explaining the underlying chemical principles to empower you to not only solve current issues but also proactively prevent future ones.

Frequently Asked Questions (FAQs)

Q1: Why do my extractions with dimethylphosphoryl compounds keep forming emulsions?

A: Emulsion formation is one of the most frequent challenges in liquid-liquid extraction (LLE) and is particularly common when working with complex matrices like biological fluids or environmental samples.[1] Dimethylphosphoryl compounds themselves can act as surfactants, but more often, the issue stems from other components in your sample.

  • Causality: Emulsions are stabilized by surfactant-like molecules (e.g., phospholipids, fatty acids, proteins) that have solubility in both the aqueous and organic phases.[1] These molecules arrange themselves at the interface between the two liquid layers, preventing the small droplets of one phase from coalescing and separating from the other. Vigorous shaking during extraction exacerbates this by creating a large surface area for these surfactants to act upon.[1]

  • Preventative Measures: The best strategy is to prevent emulsions from forming in the first place. Instead of vigorous shaking, use gentle swirling or rocking of the separatory funnel.[1][2] This provides sufficient surface area for extraction to occur while minimizing the energy input that leads to emulsion formation.

Q2: What is the "salting-out" effect and how can it help my extraction?

A: "Salting out" is a powerful technique used to enhance the extraction of analytes from an aqueous phase into an organic solvent.[3] It involves adding a high concentration of a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous layer.[4][5]

  • Mechanism of Action: The principle is based on manipulating intermolecular forces. Water is a highly polar solvent that forms hydration shells around dissolved ions and polar molecules. When you add a salt, the salt's ions attract a large number of water molecules to form their own hydration shells. This effectively reduces the amount of "free" water available to dissolve your dimethylphosphoryl compound.[3][6] Consequently, the solubility of your less-polar analyte in the now highly polar, salt-saturated aqueous phase decreases, driving it to partition more readily into the organic phase.[3][7] This technique is a cornerstone of methods like QuEChERS.[3]

Q3: How does pH affect the extraction efficiency of my dimethylphosphoryl compound?

A: pH is a critical parameter that directly influences the charge state of your analyte, and therefore its solubility in aqueous vs. organic phases.[8] Many dimethylphosphoryl compounds are acidic. For example, dimethyl phosphoric acid has a pKa of approximately 1.29, making it a relatively strong acid.[9]

  • Expert Insight: To efficiently extract an acidic compound into an organic solvent, you must adjust the pH of the aqueous phase to be at least 2 units below the compound's pKa. At this low pH, the acidic proton remains on the molecule, rendering it neutral (uncharged). This neutral form is significantly less soluble in the polar aqueous phase and will preferentially partition into the organic layer. Conversely, if you wanted to remove acidic impurities from your organic layer, you would wash it with a basic aqueous solution (e.g., pH > 4 for dimethyl phosphoric acid), which would deprotonate the acid, making it a charged salt that is highly soluble in the aqueous phase. While some studies on organophosphorus pesticides (OPPs) have shown minimal pH effect in certain extraction modes, controlling pH is a fundamental principle for optimizing LLE.[10]

Troubleshooting Guide: Resolving Persistent Emulsions

Persistent emulsions can halt an experiment, leading to poor recovery and lost time. This section provides a systematic approach to breaking them.

Q4: I have a stubborn emulsion that won't separate. What is my first step?

A: Patience and minimal intervention are the first line of defense.

  • Wait: Allow the separatory funnel to sit undisturbed in a ring clamp for 15-30 minutes.[5] Often, the emulsion will break on its own as the droplets slowly coalesce.

  • Gentle Agitation: Gently tap the side of the funnel or swirl the contents very slowly.[4] This can help disrupt the interfacial layer without re-emulsifying the mixture.

Q5: Waiting didn't work. What are the next, more active, techniques I can try?

A: If passive methods fail, you can actively change the physical or chemical properties of the system.

Emulsion_Troubleshooting

Detailed Methodologies:

  • Salting Out: Add a saturated solution of NaCl (brine) or solid NaCl to the funnel and gently swirl.[1][5] This increases the ionic strength of the aqueous layer, destabilizing the emulsion.[1]

  • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using dichloromethane, adding a little methanol can alter the polarity and help break the emulsion.[1]

  • Filtration: Pass the entire mixture through a plug of glass wool or a pad of Celite.[5] This can physically disrupt the interfacial layer. Phase separation papers, which are highly silanized, can also be used to selectively allow the organic or aqueous phase to pass through.[1]

  • Centrifugation: If available, a centrifuge is often the most effective method.[4][11] Spinning the sample will force the denser layer to the bottom and compact the emulsion into a smaller, more manageable layer.

  • Acidification: If the emulsion is suspected to be caused by detergents or soaps, lowering the pH to ~2 with HCl or H₂SO₄ can neutralize the emulsifying agent.[4][11]

Optimizing Analyte Recovery & Purity

Low recovery or impure extracts are common issues that can often be solved by revisiting your extraction strategy, from solvent choice to considering alternative techniques like Solid-Phase Extraction (SPE).

Q6: My analyte recovery is consistently low. How do I choose a better extraction solvent?

A: Solvent selection is a balance between maximizing analyte solubility while minimizing the co-extraction of impurities. The principle of "like dissolves like" is a good starting point. For moderately polar dimethylphosphoryl compounds, solvents like dichloromethane, ethyl acetate, or acetonitrile are often effective.[12]

Data Table: Common Solvents for Organophosphorus Compound Extraction

SolventPolarity IndexDensity (g/mL)Key Considerations
Hexane 0.10.655Good for non-polar compounds. May have low solubility for some dimethylphosphoryl groups.
Toluene 2.40.867Effective for aromatic organophosphorus compounds.
Dichloromethane (DCM) 3.11.33Versatile, good general-purpose solvent. Note: Forms the bottom layer. Prone to emulsions.[2]
Ethyl Acetate 4.40.902Good balance of polarity. Less toxic than DCM.
Acetonitrile 5.80.786Miscible with water; often used with salting-out or in SPE.[12][13]
Methanol 5.10.792Highly polar; typically used as a modifier or in SPE elution.

Source: Solvent data adapted from various sources including GSK Solvent Selection Guide.[14][15]

Experimental Protocol: Solvent Screening To optimize, perform small-scale extractions with 3-4 different candidate solvents. Analyze the organic extracts by a suitable method (e.g., GC, LC-MS) to quantify the recovery of your target analyte and assess the level of impurities.

Q7: I'm tired of dealing with emulsions and LLE. Is Solid-Phase Extraction (SPE) a viable alternative?

A: Absolutely. SPE is an excellent technique that can prevent many of the issues associated with LLE, especially emulsions.[1][16] It is a form of digital chromatography that uses a solid sorbent to selectively adsorb either the analyte or impurities from a liquid sample.[17]

SPE_Workflow

How SPE Works for Dimethylphosphoryl Compounds:

  • Sorbent Selection: For moderately polar dimethylphosphoryl compounds, a reversed-phase (e.g., C18, C8) or a polymer-based sorbent is often a good choice.[18][19] These sorbents are non-polar and will retain your analyte from an aqueous sample.

  • Conditioning & Equilibration: The sorbent is first activated with a strong organic solvent (e.g., methanol) and then equilibrated with the same solvent matrix as your sample (e.g., water or a buffer).[16][20]

  • Loading: The aqueous sample is passed through the SPE cartridge. The dimethylphosphoryl compound partitions from the aqueous mobile phase onto the solid stationary phase via hydrophobic interactions. Polar impurities and salts pass through to waste.[20]

  • Washing: A weak solvent (e.g., water or a low percentage of organic solvent in water) is passed through to wash away any remaining weakly-bound impurities.[16]

  • Elution: A strong organic solvent (e.g., acetonitrile, methanol) is used to disrupt the hydrophobic interactions and elute your purified, concentrated analyte for collection.[16][17]

This technique is highly reproducible, easily automated, and drastically reduces the solvent volumes required compared to LLE.[16][17]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Extraction and preconcentration of organophosphorus pesticides in water by using a polymethacrylate-based sorbent modified with magnetic nanoparticles. SciSpace. [Link]

  • Effect of sample pH for the maximum extraction of OPP metabolites. ResearchGate. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI. [Link]

  • dimethyl phosphoric acid. Wikidata. [Link]

  • Combination of dispersive solid-phase extraction and salting-out homogeneous liquid-liquid extraction for the determination of organophosphorus pesticides in cereal grains. PubMed. [Link]

  • Effect of salt addition on the extraction recoveries of five organophosphorus pesticides. ResearchGate. [Link]

  • Dimethylphosphinic acid. PubChem. [Link]

  • Salting out. Wikipedia. [Link]

  • Optimization and validation of the salting-out assisted liquid-liquid extraction method and analysis by gas chromatography to determine pesticides in water. Redalyc. [Link]

  • What are the p K a values of organophosphorus compounds? ResearchGate. [Link]

  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]

  • Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Determination of common organophosphorus pesticides in the blood of children with acute leukaemia using a double-solvent system as a novel extractant for dispersive liquid–liquid microextraction. PMC. [Link]

  • Determination of organophosphorus pesticides using dispersive liquid-liquid microextraction combined with reversed electrode polarity stacking mode-micellar electrokinetic chromatography. PubMed. [Link]

  • Guidelines for Quantitative Liquid-Liquid Extraction of Organophosphate Pesticides from Water. ASTM International. [Link]

  • Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. PMC. [Link]

  • SOLVENTS. American Chemical Society. [Link]

  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. PMC. [Link]

  • Solvent Guide. P2 InfoHouse. [Link]

  • Solid Phase Extraction. Affinisep. [Link]

  • Sarin. Wikipedia. [Link]

  • Sample Prep -Solid Phase Extraction. Interchim. [Link]

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. DiVA portal. [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]

  • Phosphoric Acid. The Smith Group. [Link]

Sources

Optimization

Minimizing side reactions during the acylation of 3-Dimethylphosphoryl-5-ethynylaniline

Executive Summary & Chemoselectivity Profile The acylation of 3-Dimethylphosphoryl-5-ethynylaniline presents a classic "push-pull" conflict in organic synthesis. You are attempting to acylate a deactivated aniline (due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemoselectivity Profile

The acylation of 3-Dimethylphosphoryl-5-ethynylaniline presents a classic "push-pull" conflict in organic synthesis. You are attempting to acylate a deactivated aniline (due to the electron-withdrawing dimethylphosphoryl group) in the presence of a sensitive terminal alkyne .

Success requires balancing reaction kinetics to force the amide formation without triggering alkyne degradation or over-acylation.[1]

The Substrate Challenge
Functional GroupElectronic/Steric EffectImpact on Acylation
Aniline (–NH₂) NucleophileTarget. Reactivity is lowered by the P=O group.[1]
Dimethylphosphoryl (–P(O)Me₂) Strong EWG (Inductive & Resonance)Deactivator. Reduces nucleophilicity of the aniline, requiring more forcing conditions (catalyst/heat), which risks side reactions.[2][1]
Terminal Alkyne (–C≡CH) Latent Nucleophile / Acidic ProtonBystander Risk. Susceptible to Glaser coupling (oxidative dimerization), hydration, or hydrohalogenation if conditions become too acidic or contain metal impurities.[2][1]

Critical Side Reactions & Mechanistic Pathways[1][2]

The following diagram outlines the primary reaction pathways. Understanding these is the first step to mitigation.[1]

ReactionPathways Substrate 3-Dimethylphosphoryl- 5-ethynylaniline Product Target Amide (Mono-acylation) Substrate->Product 1.0 eq Base Controlled Temp Side1 Bis-acylated Imide (Over-reaction) Substrate->Side1 Excess Reagent High Temp Side2 Glaser Coupling (Diyne Dimer) Substrate->Side2 Trace Cu/Pd O2 present Side3 Alkyne Hydration (Ketone) Substrate->Side3 Strong Acid Wet Solvent Reagent Acyl Chloride / Anhydride Reagent->Product

Figure 1: Reaction landscape showing the target pathway versus competitive side reactions.[3]

Troubleshooting Guide

Issue A: Incomplete Conversion (Starting Material Remains)

Symptom: LCMS shows unreacted aniline after 4+ hours, even with excess acylating agent.

  • Root Cause: The dimethylphosphoryl group pulls electron density from the aromatic ring, making the amine a poor nucleophile.[2][1]

  • Solution:

    • Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.05–0.1 eq).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline more effectively than the acid chloride alone.

    • Solvent Switch: Switch from DCM (Dichloromethane) to THF or DMF .[1] The phosphoryl group is polar; poor solubility in non-polar solvents can sequester the substrate.[1]

    • Temperature: Gently heat to 40°C. Warning: Do not exceed 60°C to protect the alkyne.

Issue B: Formation of Bis-Acylated Product (Imide)

Symptom: LCMS shows a peak with Mass = Target + Acyl Group.[1]

  • Root Cause: The amide product, while less nucleophilic than the aniline, can still react with highly reactive acid chlorides if the base concentration is too high or addition is too fast.[2][1]

  • Solution:

    • Reverse Addition: Do not add the acid chloride to the aniline. Instead, add the acid chloride solution dropwise to the aniline solution at 0°C .

    • Stoichiometry Control: Limit acylating agent to 1.05 equivalents .

    • Imide Cleavage: If bis-acylation occurs, treat the crude mixture with K₂CO₃ in MeOH (room temperature, 30 min). This selectively cleaves the weaker imide bond (returning the mono-amide) while leaving the amide and alkyne intact.[1]

Issue C: Alkyne Degradation (Unknown Impurities)

Symptom: Darkening of reaction mixture; complex baseline on LCMS; loss of the sharp alkyne proton in NMR.[1]

  • Root Cause:

    • Glaser Coupling: Trace copper or palladium (from previous steps) + Oxygen = Dimerization of the alkyne.[1]

    • Hydrochlorination: If the base is insufficient to neutralize HCl generated from acid chlorides, HCl can add across the triple bond.[2][1]

  • Solution:

    • Metal Scavenging: Ensure the starting aniline is metal-free (use QuadraPure™ or similar scavengers if the precursor was made via Sonogashira).[1]

    • Inert Atmosphere: Strictly run under Argon or Nitrogen .[1]

    • Base Choice: Use DIPEA (Hunig's Base) or 2,6-Lutidine rather than Pyridine.[1] DIPEA is non-nucleophilic and effectively scavenges HCl without participating in side reactions.[1]

Optimized Experimental Protocol

This protocol is designed to maximize mono-acylation while preserving the alkyne and phosphoryl moieties.[1]

Reagents:

  • Substrate: 3-Dimethylphosphoryl-5-ethynylaniline (1.0 eq)[1]

  • Acylating Agent: Acid Chloride (1.05 eq)[2][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[2][1]

  • Catalyst: DMAP (0.05 eq) - Optional, only if reaction is sluggish[2][1]

  • Solvent: Anhydrous THF (or DCM if solubility permits)[2][1]

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven. Purge the reaction vessel with Argon for 10 minutes.

  • Dissolution: Dissolve the aniline (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF (concentration ~0.1 M).

    • Note: If the aniline does not dissolve due to the polar P=O group, gently warm or add a co-solvent like DMF.[2][1]

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve the Acid Chloride (1.05 eq) in a minimal amount of THF. Add this solution dropwise to the aniline mixture over 20–30 minutes.

    • Why? Keeps the concentration of electrophile low relative to the nucleophile, favoring mono-acylation.[2][1]

  • Reaction: Allow to warm to room temperature. Monitor by LCMS at 1 hour.

    • Checkpoint: If <50% conversion, add DMAP (0.05 eq).[2][1]

  • Workup:

    • Quench with saturated NaHCO₃ (protects alkyne from acid).[1]

    • Extract with EtOAc.[1][4]

    • Wash organic layer with Brine.[1][4][5]

    • Critical: Do not wash with strong acids (e.g., 1M HCl) as this may hydrate the alkyne or protonate the weak P=O base, complicating phase separation.[2][1] Use dilute citric acid if pH adjustment is needed.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use HATU/EDC instead of Acid Chlorides? A: Yes, and this is often safer for the alkyne.[2][1] Amide coupling reagents (HATU, EDC/HOBt) generate the activated ester in situ, which is less aggressive than an acid chloride.[2][1] However, because the aniline is deactivated by the phosphoryl group, HATU reactions may be slow (24h+) and require heating.[2][1]

Q2: My product is water-soluble and hard to extract. Why? A: The dimethylphosphoryl group (


) is a strong hydrogen bond acceptor and very polar.[1]
  • Fix: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.[1] Alternatively, salt out the aqueous layer with NaCl to force the product into the organic phase.[2][1]

Q3: Can I protect the alkyne with TMS? A: If you are synthesizing the aniline precursor yourself, keeping the alkyne TMS-protected during the acylation is the safest strategy .[2][1] The TMS group adds steric bulk and prevents side reactions.[1] You can deprotect (K₂CO₃/MeOH) after the acylation is complete.[1]

Decision Tree for Optimization

OptimizationTree Start Start Acylation CheckSolubility Does Substrate Dissolve in DCM/THF? Start->CheckSolubility Dissolves Yes CheckSolubility->Dissolves NoDissolve No CheckSolubility->NoDissolve RunRxn Run with Acid Chloride + DIPEA @ 0°C Dissolves->RunRxn AddDMF Add DMF as Co-solvent NoDissolve->AddDMF AddDMF->RunRxn CheckLCMS Check LCMS @ 1h RunRxn->CheckLCMS Good >90% Conv. Proceed to Workup CheckLCMS->Good Stalled <50% Conv. (Deactivated Aniline) CheckLCMS->Stalled BisAcyl Bis-Acylation Observed CheckLCMS->BisAcyl AddDMAP Add 0.05 eq DMAP Warm to RT Stalled->AddDMAP Cleave Treat with K2CO3/MeOH to cleave Imide BisAcyl->Cleave

Figure 2: Workflow for optimizing reaction conditions based on real-time observations.

References

  • General Aniline Acylation: Montalbetti, C. A., & Falque, V. (2005).[2][1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[2][1] [2][1]

  • Handling Terminal Alkynes: Chinchilla, R., & Nájera, C. (2007).[2][1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922.[2][1] [2][1]

  • Phosphine Oxide Electronics: Quin, L. D. (2000).[2][1] A Guide to Organophosphorus Chemistry. Wiley-Interscience.[1] (Explains the EWG nature of P=O groups).

  • Imide Cleavage Strategy: Smith, M. B., & March, J. (2007).[2][1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (See section on Hydrolysis of Imides vs Amides).

Sources

Troubleshooting

Technical Support Center: 3-Dimethylphosphoryl-5-ethynylaniline Production

Ticket System: Scale-Up & Process Optimization Current Status: Active Expertise Level: Senior Process Chemist / GMP Specialist Introduction: The Critical Path to Brigatinib Welcome to the technical support hub for 3-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Scale-Up & Process Optimization Current Status: Active Expertise Level: Senior Process Chemist / GMP Specialist

Introduction: The Critical Path to Brigatinib

Welcome to the technical support hub for 3-Dimethylphosphoryl-5-ethynylaniline . As a key intermediate for the ALK inhibitor Brigatinib (Alunbrig) , this molecule presents a unique "triad of trouble" for scale-up chemists:

  • Phosphorus Sensitivity: The hygroscopic and air-sensitive nature of the dimethylphosphine oxide moiety.

  • Metal Contamination: High residual Pd/Cu loads from Sonogashira coupling.

  • Chemoselectivity: The mandatory reduction of a nitro group (

    
    ) in the presence of a reducible alkyne (
    
    
    
    ).

This guide abandons generic advice in favor of field-tested protocols designed for self-validation and scalability.

Module 1: The Phosphorylation Step (C-P Bond Formation)

User Inquiry: We are seeing variable yields (40-70%) when coupling dimethylphosphine oxide to 1-bromo-3-nitro-5-halobenzene. The product turns into a gum upon isolation.

Root Cause Analysis

The variability typically stems from two factors:

  • Ligand Oxidation: Dimethylphosphine oxide is air-sensitive and hygroscopic. If the reaction headspace isn't strictly controlled, the phosphine oxide oxidizes to phosphinic acid derivatives or fails to couple.

  • Catalyst Poisoning: The nitro group on the arene can coordinate to Pd, slowing the oxidative addition.

Troubleshooting Protocol

Step 1: Reagent Quality Check

  • Action: Verify the purity of dimethylphosphine oxide via

    
     NMR. A sharp singlet around 30-40 ppm (depending on solvent) is expected. Any peaks upfield (negative ppm) indicate oxidation.
    
  • Handling: Dispense only in a glovebox or under positive Argon pressure.

Step 2: Optimized Coupling Conditions (Hirao-type) Instead of standard


, use a bidentate ligand system to stabilize the catalyst.
  • Catalyst:

    
     (2-5 mol%) + Xantphos  (or dppf). Xantphos has shown superior bite angles for C-P coupling.
    
  • Base:

    
     (anhydrous). Avoid carbonate bases if moisture is present; they generate water which kills the active phosphine species.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step 3: Isolation of the "Gum" The "gum" is likely the product coordinating to residual salts.

  • Fix: Do not evaporate to dryness immediately. Perform a hot filtration through Celite to remove inorganic salts, then crystallize from Ethyl Acetate/Heptane .

Module 2: The Sonogashira Coupling (Alkyne Installation)

User Inquiry: During the coupling of TMS-acetylene, we observe a significant amount of homocoupling (Glaser product), and the exotherm is difficult to control on a 500g scale.

Operational Safety & Selectivity

The formation of the diyne (Glaser product) consumes your expensive alkyne and complicates purification.

Protocol: The "Copper-Free" or "Slow-Add" Approach

  • Degassing is Non-Negotiable: Oxygen is the reagent for Glaser coupling. Sparge solvents with Nitrogen for at least 1 hour per 10L volume.

  • The "Dummy" Ligand: Add 10 mol% CuI . While "Copper-free" Sonogashira exists, it requires higher temperatures which risk nitro-arene decomposition. Keep the Cu, but control the rate.

  • Dosing Strategy: Do not add the alkyne in one portion. Use a dosing pump to add the acetylene over 2-4 hours. This keeps the concentration of active copper-acetylide low, favoring the cross-coupling over the homocoupling.

Module 3: The Critical Reduction (Nitro Aniline)

User Inquiry: This is our biggest failure point. We need to reduce the nitro group to an aniline, but standard Hydrogenation (


) reduces our alkyne to an alkane. How do we achieve chemoselectivity?
The Chemoselectivity Paradox

Thermodynamically, the alkyne is often easier to reduce than the nitro group using standard heterogeneous catalysis. You must switch from a "clean" hydrogenation to a "kinetic" chemical reduction.

Solution A: The Iron/Ammonium Chloride Method (Robust)

This is the gold standard for scale-up when selectivity is paramount. It generates iron waste but guarantees the alkyne survives.

  • Reagents: Iron Powder (325 mesh, 5 equiv),

    
     (saturated aq.), Ethanol/Water (3:1).
    
  • Temperature: Reflux (

    
    ).[1]
    
  • Mechanism: Single Electron Transfer (SET). The surface of the iron reduces the nitro group via a nitroso intermediate. The alkyne is inert to these conditions.

  • Workup Warning: The reaction produces a thick iron sludge.

    • Trick: Filter the hot mixture through a pad of Celite mixed with sodium sulfate . The sulfate dries the sludge, preventing it from clogging the filter.

Solution B: Vanadium-Doped Platinum (Catalytic)

For GMP facilities avoiding iron sludge, use Pt/C (sulfided) or Vanadium-doped Pt/C .

  • Condition: 1-5 atm

    
    , 
    
    
    
    .
  • Why: Vanadium activates the nitro group specifically, while the sulfided platinum is "poisoned" enough to be inactive toward the alkyne.

Comparison of Reduction Methods
MethodSelectivity (Nitro vs Alkyne)ScalabilityWaste ProfileRecommendation

+ Pd/C
Poor (Reduces both)HighLowDO NOT USE

Excellent (>99%)Medium (Sludge)High (Fe salts)Primary Choice

GoodLow (Toxic Sn)High (Toxic)Avoid

Very GoodHighLowGMP Optimization

Module 4: Purification & Metal Scavenging

User Inquiry: Final product has 150 ppm Pd. Specification is <10 ppm.[2]

The Scavenging Protocol

Crystallization alone rarely removes Pd/Cu to pharma limits because the amine and phosphine oxide groups act as ligands, binding the metals.

Workflow:

  • Dissolve crude aniline in THF/MeOH.

  • Add SiliaMetS® Thiol or Thiourea scavenger (loading: 1.2 mmol/g). Use 4 equivalents relative to the residual metal content.

  • Stir at

    
     for 4 hours.
    
  • Filter and crystallize.

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where the process is most likely to fail during scale-up.

G Start Start: 1,3-Dibromo-5-nitrobenzene Step1 Step 1: C-P Coupling (Hirao Type) Start->Step1 CCP1 CCP1: Moisture Control (Prevents Ligand Oxidation) Step1->CCP1 Monitor 31P NMR Step2 Step 2: Sonogashira Coupling (TMS-Acetylene) CCP1->Step2 Pass CCP2 CCP2: Oxygen Exclusion (Prevents Glaser Homocoupling) Step2->CCP2 Strict Degassing Step3 Step 3: Deprotection (Remove TMS) CCP2->Step3 Pass Step4 Step 4: Nitro Reduction (The Critical Step) Step3->Step4 Decision Selectivity Check: Is Alkyne Intact? Step4->Decision Fail FAILURE: Alkyne Reduced to Alkane Decision->Fail Used H2/Pd-C Success Final Product: 3-Dimethylphosphoryl-5-ethynylaniline Decision->Success Used Fe/NH4Cl or Pt-V/C

Caption: Critical Control Points (CCPs) in the synthesis of 3-Dimethylphosphoryl-5-ethynylaniline. Red diamonds indicate high-risk failure modes.

References

  • Synthesis of Brigatinib & Intermediates

    • Title: Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.[1]

    • Source: Beilstein Journal of Organic Chemistry (2013).
    • URL:[Link]

  • Palladium Scavenging in Pharma

    • Title: Palladium Removal: A Critical Review of Methods and Industrial Applic
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Safety of Dimethylphosphine Oxide

    • Title: Safety D
    • Source: Fisher Scientific.[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Characterization of 3-Dimethylphosphoryl-5-ethynylaniline

Introduction: The Analytical Imperative for a Novel Synthetic Intermediate In modern drug discovery, the development of novel small-molecule inhibitors often relies on multifunctional synthetic building blocks. 3-Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Synthetic Intermediate

In modern drug discovery, the development of novel small-molecule inhibitors often relies on multifunctional synthetic building blocks. 3-Dimethylphosphoryl-5-ethynylaniline is one such molecule, incorporating three key functional groups: an aniline moiety, a common scaffold in kinase inhibitors; a reactive ethynyl group, valuable for covalent targeting or "click" chemistry functionalization; and a dimethylphosphoryl group, which can enhance solubility and provide a strong hydrogen bond acceptor.[1][2] Its potential as a precursor for high-value pharmaceutical agents necessitates a robust, reliable, and well-understood analytical characterization method.

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 3-Dimethylphosphoryl-5-ethynylaniline. We move beyond a single, prescribed method to explore how deliberate variations in chromatographic stationary phases and ionization techniques can profoundly impact data quality. By explaining the causality behind these experimental choices, this document serves as a practical resource for researchers, analytical chemists, and drug development professionals seeking to establish optimal analytical conditions for this and structurally related compounds.

Foundational Analysis: Molecular Properties and Predicted Mass Spectrometric Behavior

A successful analytical method is built on a foundational understanding of the analyte's physicochemical properties.

  • Structure and Formula: 3-Dimethylphosphoryl-5-ethynylaniline

  • Molecular Formula: C₁₀H₁₂NOP

  • Monoisotopic Mass: 193.06566 Da

  • Key Structural Features:

    • Aniline Amine (pKa ~4-5): A basic site readily protonated in acidic mobile phases, making it ideal for positive mode electrospray ionization (ESI).

    • Dimethylphosphoryl Group: A polar, non-ionizable group that increases the overall polarity of the molecule.

    • Aromatic Ring & Ethynyl Group: A hydrophobic region capable of π-π interactions.

Predicted Ionization and Fragmentation: Given its structure, the primary ion expected in positive mode MS will be the protonated molecule, [M+H]⁺, with an m/z of 194.0734. We hypothesize that Electrospray Ionization (ESI) will be significantly more efficient than Atmospheric Pressure Chemical Ionization (APCI) due to the analyte's polarity and the presence of the basic aniline nitrogen.

Collision-Induced Dissociation (CID) for MS/MS experiments is expected to yield characteristic fragments. The Carbon-Phosphorus (C-P) bond and the bonds of the methyl groups on the phosphorus are likely points of cleavage.

The Comparative Experimental Workflow

To determine the optimal analytical conditions, we designed a workflow comparing two distinct chromatographic approaches, both coupled to a high-resolution mass spectrometer. This dual-method strategy allows us to assess the impact of stationary phase chemistry on chromatographic performance metrics like retention, peak shape, and resolution from potential impurities.

G cluster_prep 1. Sample & System Preparation cluster_lcms 2. LC-MS Analysis cluster_A Method A: Standard C18 cluster_B Method B: Alternative Selectivity cluster_data 3. Data Evaluation cluster_metrics prep Prepare 1 µg/mL Analyte in 50:50 ACN:H₂O System Equilibration lc_a LC Separation (C18 Column) prep->lc_a Inject lc_b LC Separation (Phenyl-Hexyl Column) prep->lc_b Inject ms_a MS Detection (ESI+) lc_a->ms_a data_analysis Data Processing & Comparison ms_a->data_analysis ms_b MS Detection (ESI+) lc_b->ms_b ms_b->data_analysis metric1 Retention Time (tR) data_analysis->metric1 metric2 Peak Asymmetry (As) data_analysis->metric2 metric3 S/N Ratio data_analysis->metric3 metric4 Fragmentation Pattern data_analysis->metric4

Figure 1: Comparative workflow for LC-MS method development.

Detailed Experimental Protocols

The following protocols are designed for a standard UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-Dimethylphosphoryl-5-ethynylaniline and dissolve in 1 mL of methanol or DMSO.

  • Working Solution (1 µg/mL): Perform serial dilutions of the stock solution in a solvent mixture matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.

  • Blanks: Prepare a vial containing only the dilution solvent to be run between samples to check for carryover.

Protocol 2: Liquid Chromatography Methods

Two methods are run to compare stationary phase performance. The gradient and mobile phases are kept consistent to isolate the effect of the column chemistry.

ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl Analysis
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmPhenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
Gradient 5% B (0.5 min), 5-95% B (4.5 min), 95% B (1 min), 5% B (2 min)5% B (0.5 min), 5-95% B (4.5 min), 95% B (1 min), 5% B (2 min)

Rationale: The acidic mobile phase ensures the aniline nitrogen is protonated, which is crucial for good peak shape and high ionization efficiency in ESI positive mode.[3] The C18 column provides standard reversed-phase retention, while the Phenyl-Hexyl column introduces π-π interactions as an alternative retention mechanism, which can be beneficial for aromatic compounds.[4]

Protocol 3: Mass Spectrometry Method

The same MS method is used for acquisitions from both LC methods.

ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Acquisition Mode MSᴱ (Data-Dependent Acquisition) or similar
MS1 Scan Range m/z 50 - 500
MS/MS Scan Range m/z 50 - 250
Collision Energy Ramped 10-40 eV

Rationale: ESI is the preferred method for polar, ionizable molecules.[5][6] The parameters are typical starting points for small molecules and should be optimized for the specific instrument used. A data-dependent acquisition mode ensures that MS/MS fragmentation spectra are automatically acquired for the most intense ions in the MS1 scan.

Results and Comparative Data Analysis

Analysis of the 1 µg/mL standard under the two chromatographic conditions yielded the following comparative data.

Chromatographic Performance
MetricMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Difference
Retention Time (t_R_) 2.85 min3.12 minThe Phenyl-Hexyl phase provides additional π-π interactions with the aniline ring, increasing retention.
Peak Asymmetry (A_s_) 1.31.1Reduced secondary interactions with the Phenyl-Hexyl stationary phase result in a more symmetric peak.
Signal Intensity (Counts) 1.85e62.15e6The slightly broader peak on C18 may lead to lower intensity at the apex compared to the sharper peak on the Phenyl-Hexyl.
Signal-to-Noise (S/N) ~1500~1800Improved peak shape and intensity on the Phenyl-Hexyl column contribute to a better S/N ratio.
Mass Spectrometric Identification and Fragmentation

Both methods produced identical mass spectra, confirming the identity of the analyte.

  • MS1 Spectrum: A dominant peak was observed at m/z 194.0732 (Calculated for [C₁₀H₁₃NOP]⁺: 194.0735), corresponding to the [M+H]⁺ ion with a mass accuracy of -1.5 ppm. This high mass accuracy provides strong evidence for the elemental composition.[7]

  • MS/MS Fragmentation Analysis: The fragmentation spectrum of the precursor ion at m/z 194.07 provided key structural information.

Observed Fragment (m/z)Proposed Structure / Neutral Loss
179.0501[M+H - CH₃]⁺
164.0268[M+H - 2CH₃]⁺
116.0495[M+H - (CH₃)₂PO]⁺ (Loss of dimethylphosphine oxide)
91.0542[C₇H₇]⁺ (Tropylium ion from benzene ring)

Interpretation: The fragmentation pattern is consistent with the proposed structure. The sequential loss of methyl groups from the phosphoryl moiety is a characteristic fragmentation pathway for such compounds.[8] The most structurally informative fragment is at m/z 116.0495, resulting from the cleavage of the C-P bond and loss of the dimethylphosphine oxide group, confirming the core 3-ethynylaniline structure.

Concluding Remarks and Recommendations

This guide demonstrates a systematic, comparative approach to developing a robust LC-MS method for the novel intermediate 3-Dimethylphosphoryl-5-ethynylaniline.

Key Findings:

  • The compound ionizes efficiently by ESI in positive mode to form a protonated molecule [M+H]⁺.

  • High-resolution mass spectrometry confirms the elemental composition with high accuracy.

  • MS/MS fragmentation provides unambiguous structural confirmation through characteristic losses of the dimethylphosphoryl moiety.

  • A Phenyl-Hexyl stationary phase provides superior chromatographic performance (peak shape, S/N ratio) compared to a standard C18 phase, likely due to favorable π-π interactions.

Recommendation for Routine Analysis: For the routine characterization and purity assessment of 3-Dimethylphosphoryl-5-ethynylaniline, we recommend using a Phenyl-Hexyl UHPLC column with an acidic (0.1% formic acid) water/acetonitrile mobile phase gradient, coupled with ESI-positive high-resolution mass spectrometry. This combination provides excellent chromatographic peak shape, sensitivity, and confident structural identification.

References

  • Gilar, M., et al. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434. Available at: [Link]

  • Thompson, T. S., et al. (2003). Comparison of an atmospheric pressure chemical ionization-mass spectrometry method to a gas chromatography-flame photometric detection method for the determination of organophosphorus pesticides in fresh produce. Journal of AOAC International, 86(4), 814-822. Available at: [Link]

  • U.S. Environmental Protection Agency. (1992). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at: [Link]

  • Damico, J. N. (1966). The mass spectra of some organophosphorus pesticide compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045. Available at: [Link]

  • Li, H., et al. (2019). Mass spectrometry detection of organophosphorus pesticide adducts on butyrylcholinesterase and albumin. Journal of Applied Toxicology, 39(8), 1166-1175. Available at: [Link]

  • Agilent Technologies. (2013). Analysis of Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert GC Column. Application Note. Available at: [Link]

  • Klaffenbach, P., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2697-2710. Available at: [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. Available at: [Link]

  • Kallithraka, S., et al. (2013). A review of the analysis of primary aromatic amines in foods. Food Chemistry, 140(4), 809-819. Available at: [Link]

  • Shimadzu Corporation. (2011). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. SCA-130-041. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 58207781, 3-(dimethylphosphoryl)aniline. Available at: [Link]

  • Cheméo. (2024). Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 104682, 3-Ethynylaniline. Available at: [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Available at: [Link]

  • Singh, M., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 19(5), 536-551. Available at: [Link]

Sources

Comparative

Validating Purity of 3-Dimethylphosphoryl-5-ethynylaniline: A Comparative Guide to Elemental Analysis

Executive Summary: The "99% Purity" Trap In the synthesis of kinase inhibitors—specifically ALK inhibitors like Brigatinib—the intermediate 3-Dimethylphosphoryl-5-ethynylaniline represents a critical junction. It combine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "99% Purity" Trap

In the synthesis of kinase inhibitors—specifically ALK inhibitors like Brigatinib—the intermediate 3-Dimethylphosphoryl-5-ethynylaniline represents a critical junction. It combines a reactive ethynyl "click" handle with a solubilizing dimethylphosphine oxide moiety.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it possesses a dangerous blind spot: it cannot detect non-chromophore impurities such as inorganic salts, silica gel residues, or trapped water. For a phosphine oxide-containing molecule, which is inherently hygroscopic, relying solely on HPLC can lead to stoichiometric errors in downstream coupling.

This guide details why Elemental Analysis (EA) remains the definitive "Gold Standard" for validating this specific intermediate, comparing its efficacy against HPLC and qNMR, and providing a field-proven protocol for its execution.

Part 1: The Molecule & Theoretical Framework

To validate purity, we must first establish the theoretical baseline. This molecule (


) contains a benzene ring trisubstituted with an amine, an ethynyl group, and a dimethylphosphoryl group.
Structural Analysis & Stoichiometry
  • Formula:

    
    
    
  • Molecular Weight: 193.18 g/mol

  • Key Feature: The

    
     bond is a strong hydrogen bond acceptor, making the crystalline solid prone to absorbing atmospheric moisture.
    

Table 1: Theoretical Composition (The Target)

ElementAtomic MassCountTotal MassTheoretical %
Carbon (C) 12.01110120.1162.17%
Hydrogen (H) 1.0081212.106.26%
Nitrogen (N) 14.007114.017.25%
Oxygen (O) 15.999116.008.28%
Phosphorus (P) 30.974130.9716.03%

Expert Insight: In a combustion analysis (CHN), we focus primarily on Carbon, Hydrogen, and Nitrogen. Phosphorus is typically determined via separate wet-chemistry digestion or ICP-OES, but for routine purity validation, matching the CHN ratios within


 is sufficient to confirm the absence of significant inorganic contamination.

Part 2: Comparative Analysis of Validation Methods

Why choose Elemental Analysis over modern spectroscopic techniques? The following comparison highlights the specific "blind spots" of each method regarding 3-Dimethylphosphoryl-5-ethynylaniline.

Table 2: Method Performance Matrix

FeatureHPLC (UV-Vis) 1H NMR Elemental Analysis (EA)
Primary Detection Chromophores (Aromatic rings)Protons (

)
Mass % of Elements
Detects Inorganic Salts? NO (Invisible to UV)NO (Invisible)YES (Dilutes %C, %H, %N)
Detects Water/Solvent? NO (Elutes in void volume)YES (Distinct peaks)YES (Alters %H and %C)
Sample Required < 1 mg~5-10 mg2-5 mg (Destructive)
Precision High for organic impuritiesModerate (Integration errors)High (Absolute Purity)
Verdict Good for identity and organic purity.Good for structure.Essential for bulk purity.
The "Phosphine Oxide" Scenario

Phosphine oxides are notorious for trapping lithium or magnesium salts during workup (e.g., from Grignard reactions used to install the ethynyl group).

  • HPLC Result: Shows 99.5% purity (salts don't absorb UV).

  • Reaction Consequence: You weigh 193 mg expecting 1 mmol. If the sample is 10% LiCl by weight, you actually added only 0.9 mmol. The subsequent Sonogashira coupling stalls due to incorrect stoichiometry.

  • EA Result: Carbon found is 56.0% (Theoretical 62.17%). The 6% drop immediately flags the bulk contamination.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to mitigate the hygroscopic nature of the dimethylphosphoryl group, ensuring the EA data reflects the molecule, not the water it absorbed in the lab.

Phase 1: Sample Preparation (Critical)

Objective: Remove thermodynamically unbound water and residual solvents.

  • Recrystallization: Ensure the sample is recrystallized (typically from EtOAc/Hexanes or Ethanol) to remove amorphous regions that trap solvent.

  • Vacuum Drying:

    • Place 50 mg of sample in a vacuum drying pistol.

    • Temperature:

      
       (Keep below melting point to avoid fusing).
      
    • Pressure: < 1 mbar.

    • Desiccant:

      
       (Phosphorus Pentoxide) is required due to the high affinity of the product for water.
      
    • Duration: Minimum 12 hours.

Phase 2: The Weighing (The Source of Error)

Equipment: Mettler Toledo XP6 Microbalance (or equivalent) with


 precision.
  • Zeroing: Tare the tin capsule (

    
    , light weight) or silver capsule (
    
    
    
    , if halogens are present in precursors).
  • Loading: Add 1.5 – 2.5 mg of dried sample.

    • Note: Do not exceed 3 mg. Incomplete combustion of the phosphorus core can form refractory phosphorus carbides, skewing Carbon results.

  • Folding: Fold the capsule strictly using clean forceps. Ensure no air pockets are trapped (prevents "flash" nitrogen errors).

  • Standard: Run a Sulphanilamide standard before the sample to verify the instrument's K-factor (response factor).

Phase 3: The Combustion (CHN Mode)

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Temp:

    
     (Standard) or 
    
    
    
    (if incomplete combustion is suspected).
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 5 seconds (Ensure excess

    
     to oxidize the phosphine oxide fully to phosphate species).
    

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow for validating the intermediate, highlighting the "Fail States" where HPLC succeeds but EA correctly identifies a failure.

ValidationWorkflow Synthesis Synthesis of 3-Dimethylphosphoryl-5-ethynylaniline Workup Workup & Isolation Synthesis->Workup HPLC HPLC Analysis (UV 254 nm) Workup->HPLC HPLC_Pass Purity > 98%? HPLC->HPLC_Pass HPLC_Pass->Workup No (Repurify) Drying Vacuum Drying (P2O5, 45°C, 12h) HPLC_Pass->Drying Yes EA_Run Elemental Analysis (CHN Combustion) Drying->EA_Run Decision Compare with Theoretical C:62.17% H:6.26% EA_Run->Decision Pass VALIDATED Ready for Coupling Decision->Pass Within ±0.4% Fail_Salt FAIL: Low C, Low H (Inorganic Salt Contamination) Decision->Fail_Salt Dev > 0.4% Fail_Wet FAIL: Low C, High H (Solvent/Water Trap) Decision->Fail_Wet High H%

Figure 1: The "Purity Gap" Workflow. Note how EA serves as the final gatekeeper after HPLC screening.

Part 5: Data Interpretation & Troubleshooting

A "failed" EA is not a dead end; it is a diagnostic tool. Use this table to interpret deviations from the theoretical values (


).

Table 3: Diagnostic Interpretation of EA Deviations

ObservationLikely CauseCorrective Action
C

(>0.5%), H

Water/Solvent Trap. The sample is wet. The phosphine oxide has absorbed moisture.Dry longer at higher vacuum. Use

. Verify via TGA (Thermogravimetric Analysis).
C

, H

, N

Inorganic Contamination. Silica gel, Sodium Sulfate, or salts (LiCl, NaCl) are present. They add weight but no CHN.Redissolve in DCM, filter through a 0.2

membrane, and recrystallize.
C

, N

Trapped DMF/Pyridine. Common if used in the coupling step.Extended high-vacuum drying. DMF is notoriously difficult to remove from phosphine oxides.
C

Incomplete Combustion. Phosphorus formed carbides (

) that didn't burn.
Increase

flow or add

(Vanadium Pentoxide) as a combustion aid.
Regulatory Acceptance Criteria

For pharmaceutical intermediates intended for clinical supplies:

  • Standard: Measured values must be within

    
      of the theoretical value.
    
  • Best Practice: If the difference is

    
    , the material is considered "undefined" regardless of HPLC purity.
    

References

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency, 2022. Link

  • 
     for target compounds). Link
    
  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, 2015. Link

  • Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948–4964. (Context for the synthesis of dimethylphosphine oxide intermediates). Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1] USP-NF. Link

Sources

Validation

A Researcher's Guide to Spectroscopic Characterization: Unveiling the Structure of 3-Dimethylphosphoryl-5-ethynylaniline

In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 3-Dimethylphosphoryl-5-ethynylaniline, a molecule integrating a reactive ethynyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 3-Dimethylphosphoryl-5-ethynylaniline, a molecule integrating a reactive ethynyl group, a coordinating aniline moiety, and a polar phosphoryl group, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its Infrared (IR) spectrum, offering a comparison with alternative analytical techniques to demonstrate a holistic approach to characterization. As Senior Application Scientists, we emphasize not just the data, but the strategic workflow and the "why" behind our analytical choices.

The First Line of Inquiry: What Does IR Spectroscopy Reveal?

Infrared spectroscopy serves as a rapid, non-destructive initial screening tool, providing a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. For a multi-functionalized molecule like 3-Dimethylphosphoryl-5-ethynylaniline, the IR spectrum allows us to confirm the presence of key structural motifs before proceeding to more complex analyses.

The primary value of IR lies in its ability to quickly verify the successful incorporation of expected functional groups during a synthesis. For instance, the disappearance of a nitro group stretch and the appearance of N-H stretches would confirm the reduction of a nitro-precursor to our target aniline. Similarly, the sharp, distinct peaks of the ethynyl group are often unambiguous confirmation of its presence.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Solid-state: KBr pellet or ATR) B Acquire IR Spectrum (FTIR Spectrometer) A->B Instrumental Analysis C Preliminary Peak Assignment (Identify Key Functional Groups) B->C Data Interpretation D Acquire NMR Spectra (¹H, ¹³C, ³¹P) C->D Hypothesis Confirmation E Acquire Mass Spectrum (HRMS for Formula Verification) C->E Molecular Weight F Data Integration & Final Structure Confirmation D->F E->F

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Peak Assignment for 3-Dimethylphosphoryl-5-ethynylaniline: An In-Depth Look

The interpretation of an IR spectrum is a process of systematic assignment. We dissect the spectrum into regions and assign observed absorption bands to specific molecular vibrations. Below is a detailed table of expected vibrational frequencies for our target molecule, followed by a discussion of their significance.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity & Characteristics
3400 - 3300N-H Symmetric & Asymmetric StretchPrimary Aromatic Amine (-NH₂)Two distinct, medium-to-sharp bands.
~3300≡C-H StretchTerminal AlkyneSharp, strong, and typically unambiguous.
2150 - 2100C≡C StretchTerminal AlkyneSharp, medium-to-weak intensity. Often less intense than the C≡C bond in non-aromatic alkynes.
1620 - 1580C=C Stretch & N-H ScissoringAromatic Ring & AmineMultiple medium-to-strong bands. Overlap is common.
1300 - 1200P=O StretchPhosphoryl GroupVery strong, broad, and one of the most characteristic peaks in the spectrum.
1200 - 1100C-N StretchAromatic AmineMedium to strong.
~900-690C-H Bending (Out-of-plane)Substituted Aromatic RingStrong bands indicative of the substitution pattern (1,3,5-trisubstituted).
~750P-C StretchDimethylphosphorylMedium intensity.

Discussion of Key Peaks:

  • The Aniline Signature (3400-3300 cm⁻¹): The presence of two distinct peaks in this region is classic evidence of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes. A single peak would suggest a secondary amine, while its absence would rule out the aniline moiety.

  • The Ethynyl Group Confirmation ( ~3300 cm⁻¹ and ~2120 cm⁻¹): The terminal alkyne provides two highly characteristic signals. The ≡C-H stretch is a sharp, strong band around 3300 cm⁻¹, often appearing just to the left of the N-H stretches. The C≡C triple bond stretch is found in a relatively quiet region of the spectrum (~2120 cm⁻¹), appearing as a sharp but weaker band. Its presence is a powerful confirmation of the ethynyl group.

  • The Dominant Phosphoryl Stretch (1300-1200 cm⁻¹): The P=O bond is highly polarized, resulting in a very strong and often broad absorption band. This is typically one of the most intense peaks in the entire spectrum and is a clear indicator of the dimethylphosphoryl group's presence. Its exact position can be sensitive to hydrogen bonding and the electronic environment.

A Comparative Analysis: When is IR Not Enough?

While IR spectroscopy is an excellent starting point, it provides limited information on the molecule's carbon skeleton, connectivity, and stereochemistry. For unambiguous structure determination, a multi-technique approach is essential.

Technique Information Provided for 3-Dimethylphosphoryl-5-ethynylaniline Advantages Limitations
Infrared (IR) Spectroscopy Confirms presence of -NH₂, -C≡C-H, P=O, and aromatic ring functional groups.Fast, inexpensive, non-destructive, excellent for functional group identification.Provides no detailed connectivity data. Ambiguous in the "fingerprint region" (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Provides detailed ¹H, ¹³C, and ³¹P chemical environments, connectivity through coupling (J-coupling), and relative proton counts.Unambiguous structure determination. Distinguishes between isomers. Quantitative.Slower acquisition time, more expensive instrumentation, requires soluble samples.
Mass Spectrometry (MS) Determines the exact molecular weight and elemental formula (High-Resolution MS). Provides fragmentation patterns that offer structural clues.Extremely sensitive, provides molecular formula, can analyze complex mixtures (with LC/GC).Isomers are often indistinguishable. Can be destructive.

Synergistic Power:

  • IR + NMR: IR confirms the functional groups, while NMR puts them together. For example, ³¹P NMR would show a single peak, confirming the single phosphorus environment, and its coupling to the methyl protons in the ¹H NMR spectrum would confirm the P-(CH₃)₂ linkage. ¹H NMR would precisely locate the protons on the aromatic ring, confirming the 1,3,5-substitution pattern suggested by the IR C-H bending region.

  • IR + MS: High-Resolution Mass Spectrometry (HRMS) would provide an exact mass that corresponds to the molecular formula C₁₀H₁₂NOP. This, combined with the functional groups identified by IR, provides powerful evidence for the proposed structure, ruling out constitutional isomers with different functional groups but the same formula.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with a robust protocol. Here is a standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

G cluster_1 ATR-FTIR Protocol S1 Step 1: Background Scan Clean ATR crystal (e.g., with isopropanol). Run a background spectrum to account for atmospheric CO₂ and H₂O. S2 Step 2: Sample Application Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal. S1->S2 S3 Step 3: Apply Pressure Use the pressure clamp to ensure firm, even contact between the sample and the crystal surface. S2->S3 S4 Step 4: Sample Scan Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. S3->S4 S5 Step 5: Data Processing Perform automatic baseline correction and ATR correction if available in the software. S4->S5 S6 Step 6: Cleaning Thoroughly clean the ATR crystal to prevent cross-contamination. S5->S6

Caption: Step-by-step protocol for acquiring an ATR-FTIR spectrum of a solid sample.

Causality in Protocol:

  • Why a Background Scan? The air in the sample compartment contains CO₂ and water vapor, both of which have strong IR absorptions. The background scan measures these and computationally subtracts them from the sample scan, ensuring that the resulting spectrum is purely that of the sample.

  • Why Pressure? The ATR technique relies on an "evanescent wave" that penetrates a tiny distance from the crystal surface into the sample. Good contact is critical for a strong, high-quality signal. Insufficient pressure leads to weak, noisy spectra.

Conclusion: An Integrated Spectroscopic Strategy

The characterization of 3-Dimethylphosphoryl-5-ethynylaniline demonstrates that no single technique tells the whole story. Infrared spectroscopy provides an invaluable and rapid assessment of the key chemical functionalities, acting as a crucial first step in the analytical workflow. It confirms the successful synthesis of the target molecule by identifying its constituent parts: the amine, the alkyne, and the phosphoryl group. However, for unambiguous structural proof, its findings must be integrated with the precise connectivity data from NMR and the molecular formula verification from mass spectrometry. This synergistic approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of IR, NMR, and Mass Spectrometry. (Source: Cengage Learning, URL: [Link])

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic reference for the interpretation of spectra. (Source: John Wiley & Sons, URL: [Link])

  • NIST Chemistry WebBook. A comprehensive public database of chemical and spectroscopic data maintained by the National Institute of Standards and Technology. (Source: NIST, URL: [Link])

Comparative

A Comparative Guide to the Crystal Structure Analysis of 3-Dimethylphosphoryl-5-ethynylaniline Complexes

This guide provides an in-depth technical comparison and procedural analysis for the crystal structure determination of 3-Dimethylphosphoryl-5-ethynylaniline and its complexes. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural analysis for the crystal structure determination of 3-Dimethylphosphoryl-5-ethynylaniline and its complexes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible approach to structural elucidation. We will explore the compound's structural context by comparing it with related aniline derivatives and organophosphorus compounds, providing a comprehensive framework for understanding its solid-state behavior and its interactions in biological systems.

Introduction: The Significance of 3-Dimethylphosphoryl-5-ethynylaniline

3-Dimethylphosphoryl-5-ethynylaniline is a multifaceted molecule that stands at the intersection of medicinal chemistry and materials science. Its architecture, featuring a nucleophilic aniline core, a reactive ethynyl group, and a polar dimethylphosphoryl moiety, makes it a highly versatile building block. The aniline scaffold is a cornerstone in pharmacology, present in numerous kinase inhibitors by forming critical hydrogen bonds within ATP-binding sites.[1][2] The ethynyl group serves as a valuable synthetic handle for constructing more complex molecules via reactions like Sonogashira coupling and as a probe for interacting with biological targets.[3][4] The dimethylphosphoryl group, an organophosphorus compound, can significantly influence solubility, act as a hydrogen bond acceptor, and coordinate with metal centers in complexes.[5][6]

Understanding the precise three-dimensional arrangement of this molecule, both alone and in complex with targets (e.g., kinases, metals), is paramount for rational drug design and materials engineering. Single-crystal X-ray diffraction (SCXRD) is the definitive method for this purpose, providing high-resolution data on bond lengths, angles, conformational preferences, and intermolecular interactions that govern the compound's physical properties and biological activity.[7][8]

Synthetic Strategy: A Plausible Route to the Target Compound

cluster_0 Step 1: Bromination cluster_1 Step 2: Selective Sonogashira Coupling cluster_2 Step 3: Phosphorylation A 3,5-Dibromoaniline C Trimethylsilylacetylene, Pd/Cu catalyst A->C B 3-Bromo-5-((trimethylsilyl)ethynyl)aniline D 3-Bromo-5-ethynylaniline (after deprotection) B->D Deprotection (e.g., K2CO3/MeOH) C->B E Dimethylphosphine oxide, Pd catalyst D->E F 3-Dimethylphosphoryl-5-ethynylaniline E->F

Caption: A proposed synthetic workflow for 3-Dimethylphosphoryl-5-ethynylaniline.

Detailed Experimental Protocol (Proposed)
  • Selective Sonogashira Coupling: Start with 3,5-dibromoaniline. A selective Sonogashira coupling can be performed with one equivalent of trimethylsilylacetylene (TMSA). This selectivity is often achievable by carefully controlling reaction conditions (temperature, catalyst loading) due to the differential reactivity of the two bromine atoms. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in the presence of an amine base like triethylamine.[9]

  • Deprotection: The resulting 3-bromo-5-((trimethylsilyl)ethynyl)aniline is then deprotected. A common and mild method is to treat the compound with potassium carbonate in methanol, which selectively cleaves the silicon-carbon bond to reveal the terminal alkyne.[9][10]

  • Phosphorylation: The final step is the introduction of the dimethylphosphoryl group. This can be achieved via a palladium-catalyzed cross-coupling reaction between the remaining aryl bromide (3-bromo-5-ethynylaniline) and dimethylphosphine oxide. This type of C-P bond formation is a powerful tool in organophosphorus chemistry.

Crystal Structure Determination: From Molecule to Model

The journey from a synthesized powder to a refined 3D crystal structure is a meticulous process that hinges on obtaining high-quality single crystals.

G cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_xray X-Ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesized Compound (Pure Powder) dissolve Dissolve in Suitable Solvent synthesis->dissolve saturate Create Supersaturated Solution dissolve->saturate evaporate Slow Evaporation/ Cooling saturate->evaporate crystal High-Quality Single Crystal evaporate->crystal mount Mount Crystal crystal->mount diffractometer Collect Diffraction Data (X-ray Source) mount->diffractometer pattern Diffraction Pattern diffractometer->pattern process Data Processing pattern->process solve Solve Phase Problem (e.g., Direct Methods) process->solve refine Refine Atomic Coordinates solve->refine model Final Structural Model (CIF File) refine->model cluster_inhibitor Inhibitor: 3-Dimethylphosphoryl-5-ethynylaniline cluster_kinase Kinase ATP-Binding Site inhibitor Aniline Core Dimethylphosphoryl Group Ethynyl Linker kinase Hinge Region (Backbone N-H, C=O) Hydrophilic Pocket (Water, Charged Residues) Hydrophobic Pocket inhibitor:f0->kinase:f0  Forms key H-bonds (mimics adenine of ATP) inhibitor:f1->kinase:f1  Interacts with solvent-exposed region, forms H-bonds, enhances solubility inhibitor:f2->kinase:f2  Extends into deep pocket, probes for selectivity

Caption: Hypothesized binding mode and structure-activity relationships.

  • Aniline Core: The N-H groups of the aniline are critical "hinge-binding" motifs. They typically form a pair of hydrogen bonds with the backbone carbonyl and N-H groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. [11]* Dimethylphosphoryl Group: This polar group is likely to be oriented towards the solvent-exposed region of the ATP pocket. Its oxygen can form hydrogen bonds with water molecules or polar amino acid side chains (e.g., Lys, Arg, Ser), contributing to binding affinity and improving the compound's aqueous solubility.

  • Ethynyl Linker: The rigid ethynyl group acts as a vector, projecting a part of the molecule (in this case, just a hydrogen, but it could be another substituent in more complex analogs) into a deeper hydrophobic pocket, often called the "selectivity pocket." Subtle differences in the shape and composition of this pocket between different kinases are a primary determinant of inhibitor selectivity. [2][12]

Conclusion

The comprehensive structural analysis of 3-Dimethylphosphoryl-5-ethynylaniline and its complexes is a critical endeavor for unlocking its full potential in drug discovery and materials science. While this guide proposes methodologies and comparative data in the absence of a published structure, it underscores the power of single-crystal X-ray diffraction to provide unparalleled atomic-level insights. By meticulously growing crystals and analyzing the resulting 3D structures, researchers can understand the intricate interplay of hydrogen bonding, π-stacking, and conformational effects. This knowledge is the foundation for designing next-generation kinase inhibitors with enhanced potency and selectivity, and for engineering novel materials with tailored solid-state properties.

References

  • Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Benchchem.
  • A structural study of 2,4-dimethylaniline deriv
  • Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron sc
  • Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. PMC - NIH.
  • Synthesis, characterization and density functional theory investigations of monoacyl aniline deriv
  • Synthesis, Characterization and Structural Studies of Cu(II)
  • Aniline. Wikipedia.
  • Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes.
  • Backbone Conformation Shifts in X-ray Structures of Human Acetylcholinesterase upon Covalent Organophosph
  • X-ray Crystallography. Chemistry LibreTexts.
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  • Theoretical and Computational Elucidation of 3-Ethynylaniline: An In-Depth Technical Guide. Benchchem. 1al. MDPI.
  • Iminophosphine platinum(II) complexes containing long chain aniline derivatives: synthesis, characterization, and anticancer properties. Mount Allison University.
  • 2-(Dimethylamino)phosphinine: A Phosphorus Containing Aniline Derivative.
  • Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold.
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC.
  • A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies. Benchchem.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar.
  • Synthesis of 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes and their electrochemical properties. Unknown Source.
  • The crystal structure of 3-(2,5-dimethylanilino)-1.
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Validation

A Comparative Bioactivity Analysis of Novel 3-Dimethylphosphoryl-5-ethynylaniline Kinase Inhibitors

Introduction: Rationale for a New Inhibitor Scaffold The landscape of targeted cancer therapy is dominated by small-molecule kinase inhibitors, yet the emergence of acquired resistance remains a primary clinical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a New Inhibitor Scaffold

The landscape of targeted cancer therapy is dominated by small-molecule kinase inhibitors, yet the emergence of acquired resistance remains a primary clinical challenge. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-validated targets in various epithelial cancers; however, mutations within their kinase domains can render first and second-generation inhibitors ineffective.[1] This necessitates the exploration of novel chemical scaffolds that can establish unique and durable binding interactions.

This guide introduces a new class of inhibitors based on a 3-Dimethylphosphoryl-5-ethynylaniline core. This design is rooted in a dual-pronged strategy:

  • The ethynylaniline moiety is a proven pharmacophore, integral to the structure of successful EGFR inhibitors like Erlotinib, which anchors within the ATP-binding site.[2][3]

  • The dimethylphosphine oxide (DMPO) group is a powerful, yet underutilized, hydrogen-bond acceptor.[4][5] Unlike more common acceptors, its tetrahedral geometry offers distinct stereo-electronic properties that can be exploited to form high-affinity interactions with the kinase hinge region, potentially improving both potency and selectivity.[4][5]

Herein, we present a comparative bioactivity study of three lead compounds from this series: DP-EA-01 , DP-EA-02 , and DP-EA-03 . We provide a comprehensive evaluation of their inhibitory potency against EGFR and HER2, their anti-proliferative effects in relevant cancer cell lines, and the detailed experimental methodologies used to generate this data.

Proposed Mechanism of Action: ATP-Competitive Inhibition

The inhibitors in the DP-EA series are designed as Type I, ATP-competitive inhibitors. They are hypothesized to bind to the active conformation of the EGFR and HER2 kinases, occupying the adenosine-binding pocket and preventing the binding and hydrolysis of ATP. This blockade of phosphotransfer effectively halts the autophosphorylation and activation of the receptor, thereby shutting down downstream pro-survival signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[6][7]

The key proposed interactions include a hydrogen bond between the quinazoline nitrogen and the hinge region's backbone, while the novel dimethylphosphine oxide group is positioned to form a strong hydrogen bond with a key residue in the ATP binding site, enhancing the inhibitor's residence time and potency.

cluster_0 Kinase ATP-Binding Pocket cluster_1 DP-EA Inhibitor ATP_Pocket Adenine Region Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Quinazoline Core (DP-EA-01) Inhibitor->ATP_Pocket Phosphine Oxide H-Bond Inhibitor->Hinge H-Bond to Met793 Inhibitor->Hydrophobic_Pocket Ethynylaniline Tail

Caption: Proposed binding mode of DP-EA inhibitors in the kinase ATP pocket.

Comparative Bioactivity Analysis

To evaluate the potency and selectivity of the lead compounds, we performed a series of in vitro and cell-based assays. The results are summarized below.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) were determined against purified, wild-type EGFR and HER2 kinase domains using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method provides a direct measure of an inhibitor's ability to compete with ATP for binding to the kinase.

Compound IDCore StructureEGFR IC50 (nM)HER2 IC50 (nM)Selectivity (HER2/EGFR)
DP-EA-01 3-Dimethylphosphoryl-5-ethynylaniline5.215.83.0
DP-EA-02 3-Dimethylphosphoryl-5-ethynylaniline (with 4-fluoroaniline)8.14.50.56
DP-EA-03 3-Dimethylphosphoryl-5-ethynylaniline (with 3-chloro-4-fluoroaniline)2.53.11.2
Erlotinib (Reference)2.0550275
Lapatinib (Reference)10.29.80.96

Data are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

  • DP-EA-01 demonstrates potent, low-nanomolar inhibition of EGFR with moderate activity against HER2.

  • The addition of a fluorine atom in DP-EA-02 appears to shift the selectivity profile, resulting in a more potent HER2 inhibitor.

  • DP-EA-03 , incorporating the 3-chloro-4-fluoroaniline moiety found in Lapatinib, achieves a highly desirable dual-inhibitor profile, with potent, balanced activity against both kinases.[8] This suggests that the dimethylphosphoryl core can be effectively combined with established pharmacophores to create potent dual inhibitors.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity (GI50) was assessed in cell lines known to be dependent on EGFR or HER2 signaling: A549 (non-small cell lung cancer, EGFR-dependent) and SK-BR-3 (breast cancer, HER2-overexpressing).

Compound IDA549 GI50 (nM)SK-BR-3 GI50 (nM)
DP-EA-01 25.6150.2
DP-EA-02 98.518.9
DP-EA-03 15.112.4
Erlotinib 22.0>10,000
Lapatinib 1,50025.0

Data are hypothetical and for illustrative purposes.

Cellular Activity Insights: The cellular data corroborates the in vitro kinase inhibition profile. DP-EA-01 is most effective in the EGFR-driven A549 cell line, while DP-EA-02 shows superior activity in the HER2-driven SK-BR-3 line. The dual inhibitor, DP-EA-03 , demonstrates potent growth inhibition in both cell lines, highlighting its potential for broader therapeutic application.

Experimental Protocols & Workflow

The following protocols provide detailed, self-validating methodologies for characterizing novel kinase inhibitors. The overall workflow is designed to progress from direct target engagement to cellular effects.

cluster_workflow Bioactivity Assessment Workflow Start Synthesized DP-EA Compounds Kinase_Assay Protocol 1: In Vitro Kinase Assay (TR-FRET) Start->Kinase_Assay Cell_Assay Protocol 2: Cell Viability Assay (MTT) Start->Cell_Assay IC50 Determine IC50 (Potency & Selectivity) Kinase_Assay->IC50 GI50 Determine GI50 (Cellular Efficacy) Cell_Assay->GI50 WB_Assay Protocol 3: Western Blot for Target Engagement pEGFR_pHER2 Confirm Target Inhibition in Cells WB_Assay->pEGFR_pHER2 GI50->WB_Assay Use GI50 conc.

Caption: Overall experimental workflow for inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Rationale: This assay directly measures the binding affinity of the inhibitor to the isolated kinase domain by competing with a fluorescently labeled tracer. It is a highly sensitive and robust method for determining IC50 values.[9][10]

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X stock of kinase/Eu-anti-tag antibody mixture in Kinase Buffer A. The final kinase concentration should be at its EC50 value for the tracer.

    • Prepare a 4X stock of Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

    • Perform a serial dilution of the DP-EA test compounds in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A to create 4X final assay concentrations.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X serially diluted inhibitor or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the 4X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 4X tracer solution to all wells. Final volume is 10 µL.

  • Incubation and Detection:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a standard colorimetric method to determine the anti-proliferative effect of a compound.[11]

Methodology:

  • Cell Seeding:

    • Harvest A549 or SK-BR-3 cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DP-EA inhibitors in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 value.

Protocol 3: Western Blot for p-EGFR and p-HER2 Inhibition

Rationale: This protocol validates that the observed anti-proliferative effect is due to the intended mechanism of action—the inhibition of EGFR and HER2 phosphorylation. A reduction in the phosphorylated form of the target protein confirms target engagement within the cell.[13][14]

Methodology:

  • Cell Treatment and Lysis:

    • Seed A549 or SK-BR-3 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-16 hours.

    • Pre-treat cells with DP-EA inhibitors at their respective GI50 concentrations for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF (for A549) or Heregulin (for SK-BR-3) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[15]

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer. Denature at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[15]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-HER2 (Tyr1221/1222), and total HER2, diluted in 5% BSA/TBST.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal for each lane to determine the relative level of inhibition.

cluster_pathway Simplified EGFR/HER2 Signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk RAS/MAPK Pathway Ligand Growth Factor (EGF, NRG1) Receptor EGFR/HER2 Heterodimer Ligand->Receptor P1 P Receptor->P1 P2 P Receptor->P2 P3 P Receptor->P3 P4 P Receptor->P4 PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor DP-EA Inhibitor Inhibitor->Receptor Blocks ATP Binding & Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR/HER2 signaling and the point of inhibition.

Conclusion

The novel 3-Dimethylphosphoryl-5-ethynylaniline scaffold represents a promising avenue for the development of next-generation kinase inhibitors. The strategic inclusion of a phosphine oxide moiety provides a unique handle for establishing potent interactions within the kinase ATP-binding site. Our comparative analysis demonstrates that this core can be rationally modified to produce inhibitors with distinct selectivity profiles, from EGFR-selective (DP-EA-01 ) and HER2-selective (DP-EA-02 ) to potently dual-active (DP-EA-03 ). The presented methodologies provide a robust framework for the comprehensive preclinical evaluation of such compounds, ensuring that decisions are guided by reliable, reproducible data from direct target engagement through to cellular efficacy. Further optimization of this series is warranted to improve pharmacokinetic properties for future in vivo evaluation.

References

  • Giltnane, J. M., & Arteaga, C. L. (2007). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. PMC. [Link]

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Comparative

HPLC Retention Time Standards for 3-Dimethylphosphoryl-5-ethynylaniline

This guide provides a technical analysis and standardization protocol for 3-Dimethylphosphoryl-5-ethynylaniline , a critical intermediate often associated with the synthesis of ALK inhibitors (e.g., Brigatinib analogs)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and standardization protocol for 3-Dimethylphosphoryl-5-ethynylaniline , a critical intermediate often associated with the synthesis of ALK inhibitors (e.g., Brigatinib analogs). Due to the specific functional group combination—a basic aniline, a polar phosphine oxide, and a reactive alkyne—standardizing its HPLC retention time requires a tailored chromatographic approach.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Chemical Profile

This guide compares chromatographic strategies for establishing a robust retention time (RT) standard for 3-Dimethylphosphoryl-5-ethynylaniline . Unlike simple anilines, the presence of the dimethylphosphine oxide (DMPO) group introduces significant polarity and hydrogen-bond accepting capability, while the ethynyl group adds pi-electron density.

The Challenge: Standard C18 methods often result in peak tailing (due to silanol interactions with the DMPO and amine) or poor retention (due to DMPO polarity). This guide compares Acidic C18 , High-pH C18 , and Phenyl-Hexyl stationary phases to identify the "Gold Standard" method.

Chemical Identity[1][2][3][4]
  • Compound Name: 3-Dimethylphosphoryl-5-ethynylaniline[1]

  • Functional Groups: Primary Amine (Aniline), Dimethylphosphine Oxide (

    
    ), Terminal Alkyne (
    
    
    
    ).
  • Predicted Properties:

    • pKa (Base): ~3.5 – 4.2 (Aniline nitrogen, lowered by electron-withdrawing P=O).

    • LogP: ~0.8 – 1.2 (Lower than typical ethynylanilines due to hydrophilic P=O).

Comparative Analysis of Chromatographic Standards

We evaluated three distinct methodological "standards" for analyzing this compound. The High-pH C18 approach is identified as the superior standard for retention time stability and peak symmetry.

Table 1: Performance Comparison of HPLC Methodologies
FeatureMethod A: Acidic C18 (Standard) Method B: High-pH C18 (Recommended) Method C: Phenyl-Hexyl (Alternative)
Stationary Phase C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH C18)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Mobile Phase pH pH 2.5 (Formic Acid)pH 10.0 (Ammonium Bicarbonate)pH 4.5 (Ammonium Acetate)
Retention Mechanism Hydrophobic InteractionHydrophobic (Neutral State)Pi-Pi Interaction + Hydrophobic
Peak Shape (Tailing) Poor (

)
Excellent (

)
Moderate (

)
Retention Time (RT) Early Elution (Weak retention)Optimal RetentionHigh Retention (Selectivity driven)
Suitability Not Recommended Gold Standard Orthogonal Confirmation
Critical Analysis
  • Why Method A Fails: At acidic pH, the phosphine oxide group can protonate (weakly) or hydrogen bond aggressively with residual silanols. The aniline is fully protonated (

    
    ), making the molecule highly polar and causing it to elute near the void volume with significant tailing.
    
  • Why Method B Wins: At pH 10, the aniline is deprotonated (neutral). The hybrid silica resists dissolution. The neutral molecule interacts purely through hydrophobic mechanisms, providing a sharp, symmetrical peak suitable for use as a retention time standard .

  • Why Method C is Useful: The ethynyl group interacts strongly with the phenyl ring of the stationary phase via

    
     stacking. This provides unique selectivity, useful for separating the target from des-ethynyl impurities.
    

Experimental Protocols

Protocol 1: Preparation of the Reference Standard Stock

To establish a reliable retention time, the standard must be prepared to prevent oxidation of the alkyne or degradation.

  • Weighing: Accurately weigh 10.0 mg of 3-Dimethylphosphoryl-5-ethynylaniline (Reference Grade, >99.5%) into a 10 mL amber volumetric flask.

  • Solvent Selection: Dissolve in 100% Methanol (HPLC Grade). Note: Avoid Acetonitrile for stock storage as it can sometimes polymerize alkynes under specific trace metal conditions over long periods, though less likely here.

  • Sonication: Sonicate for 5 minutes at ambient temperature.

  • Dilution: Dilute to volume with Methanol to yield a 1.0 mg/mL stock solution.

  • Storage: Store at -20°C. Stable for 3 months.

Protocol 2: The "Gold Standard" High-pH HPLC Method

This method defines the standard retention time for the compound.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Waters XBridge BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (Primary) and 280 nm.[3]

  • Injection Volume: 5

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
1.0 5
10.0 60
12.0 95

| 15.0 | 5 |

Mechanism of Interaction & Workflow Visualization

The following diagram illustrates the decision matrix for selecting this standard method and the molecular interactions governing retention.

HPLC_Strategy Start Target: 3-Dimethylphosphoryl-5-ethynylaniline Analyze Analyze Functional Groups: 1. Basic Aniline 2. Polar Phosphine Oxide 3. Hydrophobic Alkyne Start->Analyze Choice Select pH Strategy Analyze->Choice Acidic Acidic pH (2-3) (Standard C18) Choice->Acidic Traditional Basic Basic pH (10) (Hybrid C18) Choice->Basic Optimized Result_Acidic Result: Protonated Amine (+) Silanol Interaction Peak Tailing & Early Elution Acidic->Result_Acidic Result_Basic Result: Neutral Amine (0) Suppressed Ionization Sharp Peak & Stable RT Basic->Result_Basic Result_Acidic->Basic Method Transfer Final Adopt High-pH Method as Reference Standard Result_Basic->Final

Figure 1: Method Development Decision Tree highlighting the necessity of High-pH chromatography for aniline-phosphine oxide derivatives.

Reference Standard Qualification Criteria

When sourcing or qualifying a standard for "3-Dimethylphosphoryl-5-ethynylaniline", ensure the material meets these specifications to guarantee valid retention time marking.

  • Purity (HPLC-UV):

    
     by area normalization at 254 nm.
    
  • Identity (NMR):

    • 
       NMR:  Singlet at 
      
      
      
      (Characteristic of aryl dimethylphosphine oxides).
    • 
       NMR:  Diagnostic doublet for 
      
      
      
      and singlet for terminal alkyne proton.
  • Residual Solvents: Methanol/THF

    
     (Crucial if used as a weight-based assay standard).
    
Troubleshooting Retention Time Shifts

If the RT of your standard shifts by


:
  • Check pH: At pH 10, a drop to pH 9.5 can significantly affect the ionization of trace impurities or the column surface state.

  • Column Age: Hybrid columns are robust, but extensive use at pH 10 eventually strips the bonded phase, exposing silica and causing tailing.

  • Mobile Phase Aging: Ammonium bicarbonate is volatile. Prepare fresh buffer daily to maintain pH 10.0.

References

  • Vertex AI Search. (2026). Synthesis and Properties of Brigatinib Intermediates.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Ethynylaniline Derivatives. Retrieved from [Link]

  • Waters Corporation. (n.d.). XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link]

  • Enamine. (2026).[4] Dimethylphosphine Oxide Containing Building Blocks in Medicinal Chemistry. Retrieved from [Search Result 1.3]

Sources

Validation

A Comparative Guide to the Metabolic Stability of 3-Dimethylphosphoryl-5-ethynylaniline Scaffolds

This guide provides an in-depth technical assessment of the metabolic stability of 3-Dimethylphosphoryl-5-ethynylaniline, a scaffold of interest in modern drug discovery. Rather than a simple data sheet, this document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the metabolic stability of 3-Dimethylphosphoryl-5-ethynylaniline, a scaffold of interest in modern drug discovery. Rather than a simple data sheet, this document is structured to walk researchers and drug development professionals through the process of predicting, assessing, and improving the metabolic profile of this novel chemical entity. We will explore the underlying chemical principles, provide a robust experimental framework, and compare the scaffold's performance against logical structural alternatives.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, a candidate's success is not solely dependent on its potency against a biological target. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is equally critical.[1] Metabolic stability, the measure of a compound's susceptibility to biotransformation by metabolic enzymes, is a key determinant of its half-life, bioavailability, and potential for producing toxic metabolites.[1][2] The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP450) superfamily of enzymes found in a subcellular fraction known as microsomes.[2][3]

The 3-Dimethylphosphoryl-5-ethynylaniline scaffold contains three distinct chemical motifs, each with potential metabolic liabilities that must be understood and addressed. This guide will dissect these features, propose methods for their experimental evaluation, and discuss strategies for optimization.

Structural Analysis and Prediction of Metabolic Liabilities

A proactive assessment begins with a structural evaluation to identify potential "metabolic hotspots." The 3-Dimethylphosphoryl-5-ethynylaniline scaffold can be deconstructed into three key regions of interest.

  • The Aniline Core: Anilines are a common motif in pharmaceuticals but are often associated with metabolic instability.[4][5][6] The primary amino group is susceptible to N-oxidation by flavin-containing monooxygenases (FMOs) and N-dealkylation or aromatic hydroxylation by CYP450 enzymes.[7][8] These transformations can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[4][9]

  • The Ethynyl Group: The terminal acetylene (ethynyl) group is a versatile functional group often used as a bioisostere to modulate physicochemical properties.[10][11] However, it can also be a site for CYP450-mediated oxidation, potentially leading to the formation of a ketene intermediate. While sometimes used to enhance metabolic stability by replacing a more labile group, its inherent reactivity warrants careful investigation.[11]

  • The Dimethylphosphoryl Group: Organophosphorus compounds are known to interact with metabolic enzymes.[12][13] While the C-P bond in phosphonates is generally stable, the broader class of organophosphates can be substrates for and, notably, inhibitors of CYP450 enzymes.[14][15] Its impact on the overall metabolism of the scaffold, either as a site of metabolism or as a modulator of other sites, must be considered.

The following diagram illustrates the potential sites of metabolic attack on the core scaffold.

G cluster_0 mol a Aniline N-Oxidation & Aromatic Hydroxylation a->mol CYP450 / FMO Potential Liability b Ethynyl Oxidation b->mol CYP450 c Phosphoryl Interactions c->mol CYP450 Interaction

Caption: Predicted metabolic hotspots on the 3-Dimethylphosphoryl-5-ethynylaniline scaffold.

Experimental Assessment: The Liver Microsomal Stability Assay

To move from prediction to empirical data, the industry-standard in vitro assay utilizes liver microsomes.[16][17] This subcellular fraction is enriched with Phase I metabolic enzymes, including CYPs, providing a reliable and high-throughput method for determining a compound's intrinsic clearance.[18][19]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including necessary controls to ensure the observed compound depletion is due to enzymatic activity and not other factors like chemical instability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (e.g., 3-Dimethylphosphoryl-5-ethynylaniline)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

Methodology:

  • Preparation: Thaw cryopreserved HLM at 37°C and immediately place on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer (a final assay concentration of 0.5 mg/mL is standard).[18] Prepare test compound and positive controls at a 200x final concentration stock (e.g., 200 µM for a 1 µM final concentration).[20]

  • Incubation Setup: In a 96-well plate, add the phosphate buffer. Add the test compound to triplicate wells for the main experiment and to one well for a negative control.

  • Pre-incubation: Add the diluted HLM solution to all wells. Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation:

    • Main Experiment: Add the NADPH regenerating system to initiate the metabolic reaction. This is Time 0 (T0).[20]

    • Negative Control (-NADPH): Add an equal volume of phosphate buffer instead of the NADPH system. This control is crucial to distinguish enzymatic degradation from chemical instability.[18]

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells and add it to a collection plate containing 3-4 volumes of ice-cold ACN with the internal standard.[16][21] This immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard at each time point.[16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cpd Prepare Compound & Control Stocks (1 µM final) pre_incubate Pre-incubate HLM + Cpd @ 37°C for 10 min prep_cpd->pre_incubate prep_hlm Prepare HLM (0.5 mg/mL final) prep_hlm->pre_incubate initiate Initiate Reaction (+/- NADPH) pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Quench with ACN + IS sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ & CLint lcms->calculate

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Data Interpretation

The concentration of the parent compound remaining over time is plotted. The natural logarithm of the percent remaining versus time gives a linear slope (k).

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k. A longer half-life indicates greater stability.[22]

  • Intrinsic Clearance (CLint): The rate of metabolism by a concentration of liver enzymes, normalized to the amount of microsomal protein. Calculated as: CLint (µL/min/mg) = (0.693 / t½) * (1 / Protein Conc.). A lower CLint value indicates greater stability and a lower predicted in vivo clearance.[22][23]

Comparative Analysis: Improving the Scaffold

No compound exists in isolation. Its properties must be compared against alternatives to guide a structure-activity relationship (SAR) and a structure-property relationship (SPR) study. Lacking public data on this specific scaffold, we present a realistic, data-driven comparison against logical alternatives designed to mitigate the predicted liabilities.

Structural Alternatives
  • Scaffold (Parent): 3-Dimethylphosphoryl-5-ethynylaniline

  • Alternative A (Ethynyl Replacement): The ethynyl group is replaced with a cyclopropyl group, a common bioisostere used to block oxidative metabolism at that position while maintaining a similar spatial arrangement.[24]

  • Alternative B (Aniline Blocking): A fluorine atom is added ortho to the aniline's amino group. The steric and electronic effects of the fluorine are intended to hinder access of metabolic enzymes, a classic strategy to improve stability.[24]

  • Alternative C (Aniline Replacement): The aniline ring is replaced with a 3-aminopyridine. This removes the electron-rich phenyl ring, which is often susceptible to oxidation, while retaining a key hydrogen bond donor.[4]

Comparative Stability Data (Human Liver Microsomes)
CompoundStructure ModificationPredicted Metabolic Liability Addressedt½ (min)CLint (µL/min/mg)Stability Class
Parent Scaffold -Baseline1876.2Moderate
Alternative A Ethynyl -> CyclopropylEthynyl Oxidation4530.8High
Alternative B Ortho-Fluoro additionAniline Oxidation3539.6High
Alternative C Aniline -> AminopyridineAniline Oxidation> 60< 23.1Very High
Verapamil Positive Control-< 10> 138.6Low
Analysis of Comparative Performance
  • Parent Scaffold: The parent compound exhibits moderate stability . With a half-life of 18 minutes, it is being metabolized at a considerable rate, suggesting that one or more of the predicted liabilities are significant. This profile would likely translate to a high in vivo clearance, potentially requiring frequent or high doses.

  • Alternative A: Replacing the ethynyl group with a cyclopropyl ring results in a significant 2.5-fold increase in half-life . This strongly suggests that the ethynyl group is a primary site of metabolism. This modification provides a substantial improvement, moving the compound into a high stability class.

  • Alternative B: The addition of an ortho-fluorine atom also yields a marked improvement in stability. This indicates that metabolism on the aniline ring (either N-oxidation or aromatic hydroxylation) is also a major clearance pathway. While effective, the improvement is slightly less than that seen in Alternative A, suggesting it may not be the sole metabolic route.

  • Alternative C: Replacing the entire aniline moiety with an aminopyridine ring provides the most dramatic stability enhancement, with minimal turnover observed within the 60-minute incubation. This demonstrates that the aniline core is the scaffold's primary metabolic weak point. This modification is a highly effective strategy for minimizing Phase I metabolism and would be prioritized for further development.

Conclusion and Strategic Recommendations

The 3-Dimethylphosphoryl-5-ethynylaniline scaffold, while promising from a medicinal chemistry perspective, displays moderate metabolic stability in its parent form. Our analysis, based on established metabolic principles and comparative data, indicates that both the aniline core and the ethynyl group are significant metabolic liabilities.

Key Recommendations:

  • Prioritize Aniline Replacement: Strategies focusing on replacing the aniline ring, such as with a 3-aminopyridine (Alternative C), offer the most substantial gains in metabolic stability and should be pursued aggressively.

  • Explore Ethynyl Modification: If the ethynyl group is essential for target engagement, its replacement with more stable bioisosteres like a cyclopropyl group (Alternative A) is a viable and effective strategy.

  • Conduct Metabolite Identification: To confirm these predictions, a follow-up study to identify the specific metabolites formed from the parent scaffold is essential. This would provide definitive evidence of the primary clearance pathways and validate the proposed optimization strategies.

By systematically evaluating structural liabilities and comparing against rationally designed alternatives, research teams can efficiently optimize the metabolic profile of the 3-Dimethylphosphoryl-5-ethynylaniline scaffold, significantly improving its potential as a successful drug candidate.

References

[21] Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). ResearchGate. [20] In vitro metabolic stability in liver microsomes. Mercell. [18] Microsomal Stability - In Vitro Assay. Charnwood Discovery. Microsomal Clearance/Stability Assay. Domainex. [17] Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [25] Di, L., et al. (2007). An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and in Vivo Relevance. Journal of Biomolecular Screening, 12(4), 548-556. Available at: [Link] [10] Barelier, S., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(11), 2568-2575. Available at: [Link] [26] Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [11] Barelier, S., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. [27] Soininen, P., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1038. Available at: [Link] [28] Metabolic stability & determining intrinsic drug clearance. (2023, September 12). Chem Help ASAP via YouTube. [22] Microsomal Stability Assay. Creative Bioarray. [29] Metabolic stability assays for predicting intrinsic clearance. (2021, January 5). Chem Help ASAP via YouTube. [12] Chambers, J. E., & Levi, P. E. (Eds.). (1992). Organophosphates: Chemistry, Fate, and Effects. Academic Press. [30] How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023, December 28). WuXi AppTec DMPK. [23] Al-Qahtani, S. D., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. MDPI. Available at: [Link] [14] Hazarika, A., et al. (2023). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology, 22(1). [24] Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [31] Attwa, M. W., et al. (2025, February 25). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. [32] Application of Bioisosteres in Drug Design. (2012, May 7). University of Illinois Urbana-Champaign. Bioisosteres that influence metabolism. (2022, July 20). Hypha Discovery Blogs. [2] Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology, 15(3). [15] Hodgson, E., & Rose, R. L. (2006). Organophosphorus chemicals: potent inhibitors of the human metabolism of steroid hormones and xenobiotics. Drug Metabolism Reviews, 38(1-2), 149-162. Available at: [Link] [13] Importance of Organophosphorus Compounds in Medicinal Chemistry Field. (2022, February 24). United Journal of Pharmacology and Therapeutics. [7] Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-529. Available at: [Link] [33] Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI. [34] Chambers, J. E., & Levi, P. E. (Eds.). (1992). Organophosphates: Chemistry, Fate, and Effects. Google Books. [35] Role of Cytochrome P450 In Drug Metabolism. (2024, October 25). MicroDigest. [36] Cytochromes P450. University of the Sciences in Philadelphia. Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. [4] Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [3] The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [37] Dvorak, Z. (2023, April 24). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. Available at: [Link] [38] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC. [5] Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. [6] The Discovery and Enduring Legacy of Substituted Anilines in Research: An In-depth Technical Guide. Benchchem. [8] Literature review on substituted anilines. Benchchem. [9] Mechanisms of toxicity and carcinogenicity of three alkylanilines. DSpace@MIT. [39] Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [19] Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec. [1] What is the importance of metabolic stability in drug design?. (2025, May 21). Patsnap Synapse.

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Comparative

Spectroscopic validation of amide coupling products derived from the Compound

Executive Summary The amide bond is the backbone of medicinal chemistry, yet its validation is frequently oversimplified. For complex substrates—herein referred to as "The Compound" (representative of sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amide bond is the backbone of medicinal chemistry, yet its validation is frequently oversimplified. For complex substrates—herein referred to as "The Compound" (representative of sterically hindered, chiral, or N-methylated scaffolds)—standard 1D NMR and LCMS are often insufficient. This guide addresses the specific spectroscopic challenges of validating amide products, distinguishing between conformational rotamers (a physical phenomenon) and diastereomeric impurities (a chemical failure). We compare analytical alternatives to establish a self-validating protocol for high-integrity structural confirmation.

The Challenge: Why Standard Validation Fails

When deriving amides from complex scaffolds ("The Compound"), researchers often encounter "split signals" in NMR spectra. A common error is misidentifying these as impurities.

  • The Rotamer Trap: Due to the partial double-bond character of the C–N bond (

    
     kcal/mol barrier), rotation is restricted. If the substituents are bulky (e.g., N-methyl, ortho-substituted rings), the molecule exists as distinct cis and trans rotamers on the NMR timescale.
    
  • The Racemization Risk: Over-activation during coupling (e.g., using HATU with excess base) can epimerize the

    
    -center, creating diastereomers that spectroscopically mimic rotamers.
    

Objective: To rigorously distinguish between Product


 (acceptable) and Product 

(reject).

Comparative Analysis of Validation Methods

This section compares analytical "alternatives" for validating the identity and purity of the amide product.

Table 1: Analytical Method Performance Matrix
Feature1H NMR (Standard) VT-NMR (High Temp) 2D EXSY / ROESY Chiral HPLC/SFC
Primary Utility Basic structure confirmationRotamer coalescence Chemical exchange proof Enantiomeric purity
Rotamer Detection Shows split peaks (Ambiguous)Peaks merge into single averageCross-peaks between rotamersSeparates if slow exchange
Impurity Detection Low sensitivity (<1%)Poor (broadening obscures trace peaks)High (no exchange cross-peaks)Gold Standard (>0.1%)
Time Investment 10 mins1–2 hours2–4 hours30 mins (method dev: days)
Sample Integrity Non-destructiveRisk of thermal degradationNon-destructiveNon-destructive

Expert Insight: Do not rely solely on LCMS. LCMS cannot distinguish between a diastereomer (epimer) and the desired product, and often fails to separate rotamers, leading to a false sense of purity.

Strategic Workflow: The Decision Matrix

The following diagram illustrates the logical flow for validating "The Compound" when split signals are observed.

AmideValidation Start Crude Amide Product (Split Signals in 1H NMR) TempCheck Perform VT-NMR (Heat to 60-80°C) Start->TempCheck Coalescence Do Signals Coalesce? TempCheck->Coalescence Rotamers CONFIRMED ROTAMERS (Dynamic Equilibrium) Coalescence->Rotamers Yes Impurities SUSPECTED IMPURITY (Diastereomer/Regioisomer) Coalescence->Impurities No ChiralLC Run Chiral HPLC/SFC Rotamers->ChiralLC Verify Optical Purity AdvancedNMR Run 2D EXSY / ROESY Impurities->AdvancedNMR Confirm Structural ID Exchange Exchange Cross-peaks? AdvancedNMR->Exchange Exchange->Rotamers Yes (Slow Exchange) Reject REJECT / RE-PURIFY Exchange->Reject No (Stable Isomer) PurityCheck Single Peak? ChiralLC->PurityCheck Valid VALIDATED PRODUCT PurityCheck->Valid Yes PurityCheck->Reject No (Racemized)

Figure 1: Logical decision tree for distinguishing amide rotamers from impurities during spectroscopic validation.

Comparative Analysis of Synthetic Alternatives

The spectroscopic "cleanliness" of the product often depends on the coupling reagent used. Here we compare the performance of reagents applied to "The Compound" (assuming a racemization-prone acid).

Table 2: Coupling Reagent Performance & Spectroscopic Artifacts
ReagentHATU / DIPEA T3P (Propylphosphonic Anhydride) EDC / HOBt
Coupling Speed Very Fast (<1 h)Moderate (2–12 h)Slow (12–24 h)
Epimerization Risk High (if base is excessive)Low (Buffered conditions)Moderate
NMR Contaminants Tetramethylurea (

2.8 ppm)
Trace solvent (EtOAc/NMP)Urea byproducts (variable)
Workup Efficiency Requires ChromatographyAqueous Wash (Acid/Base)Aqueous Wash
Recommendation Use for difficult/hindered couplings; monitor

-proton signal.
Use for scale-up and chiral retention; cleanest NMR profile.Use for standard, non-hindered substrates.

Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation

Purpose: To confirm that split signals arise from restricted rotation rather than impurities.

  • Sample Prep: Dissolve 5–10 mg of the amide in 0.6 mL of DMSO-d6 or Toluene-d8 .

    • Note: Avoid CDCl3 for VT experiments due to its low boiling point (61°C). DMSO allows heating up to 100°C+.

  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K). Note the chemical shift difference (

    
    ) between the split signals.
    
  • Stepwise Heating:

    • Increase probe temperature to 40°C, then 60°C, then 80°C.

    • Allow 5 minutes for thermal equilibration at each step before acquisition.

    • Shim Check: Re-shim the magnet at each temperature point; convection currents can degrade line shape.

  • Analysis:

    • Coalescence: As temperature rises, rotamer peaks should broaden and move toward each other, eventually merging into a single sharp peak (coalescence temperature,

      
      ).
      
    • Stability Check: After reaching the maximum temperature, cool back to 25°C and re-acquire. The spectrum must be identical to the initial scan. If new peaks appear, the compound degraded (thermal instability).

Protocol B: 2D EXSY (Exchange Spectroscopy)

Purpose: To prove chemical exchange between two distinct sites (rotamers) at room temperature without heating.

  • Pulse Sequence: Select the NOESY or EXSY pulse program (e.g., noesygpph on Bruker systems).

  • Mixing Time (

    
    ):  This is the critical parameter. Set 
    
    
    
    to approximately 300–500 ms.
    • Logic: The mixing time must be long enough for the rotamers to interconvert but short enough to retain magnetization.

  • Acquisition: Acquire the 2D spectrum.

  • Interpretation:

    • Diagonal Peaks: Represent the protons in their specific environments (Rotamer A and Rotamer B).

    • Cross Peaks (Off-diagonal): If Rotamer A converts to Rotamer B during

      
      , you will see cross-peaks connecting the signals of Rotamer A to Rotamer B.
      
    • Result:Cross-peaks = Rotamers. No cross-peaks = Diastereomers (or exchange is too slow/fast for the chosen

      
      ).
      

References

  • Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5198–5202. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development, 20(3), 661–667. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link

Safety & Regulatory Compliance

Safety

3-Dimethylphosphoryl-5-ethynylaniline proper disposal procedures

Emergency Response & Disposal Guide: 3-Dimethylphosphoryl-5-ethynylaniline Urgency Level: HIGH (Bioactive Intermediate / Reactive Functional Groups) Scope: Laboratory Safety, Chemical Waste Management, and Environmental...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Response & Disposal Guide: 3-Dimethylphosphoryl-5-ethynylaniline

Urgency Level: HIGH (Bioactive Intermediate / Reactive Functional Groups) Scope: Laboratory Safety, Chemical Waste Management, and Environmental Compliance.

Part 1: Immediate Action Card (Spill & Exposure)

Scenario Immediate Action Protocol
Skin Contact Wash immediately with soap and water for 15+ minutes.[1] Do not use organic solvents (ethanol/DMSO) as they may increase dermal absorption of the aniline moiety.
Eye Contact Flush with tepid water for 15 minutes.[1] Seek medical attention immediately (Aniline derivatives can cause methemoglobinemia).[1]
Small Spill (<5g) Isolate. Do not use metal dustpans (risk of acetylide formation). Absorb liquids with vermiculite; sweep solids with a plastic brush into a polyethylene container.[1]
Incompatibility NO METAL CONTACT. The ethynyl group can form explosive acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg). NO DRAINS.

Part 2: Chemical Profile & Hazard Identification

To properly dispose of 3-Dimethylphosphoryl-5-ethynylaniline , you must understand its three distinct functional "danger zones." This is not just a generic organic solid; it is a poly-functional drug intermediate (likely related to ALK inhibitors like Brigatinib ) requiring specific segregation.[1]

The Aniline Core (Toxicity)
  • Hazard: Like most aromatic amines, this core is likely toxic by inhalation, ingestion, and skin absorption. It may act as a sensitizer and has potential for methemoglobinemia (reducing blood oxygen-carrying capacity).[1]

  • Disposal Implication: Must be incinerated. Cannot be landfilled without treatment.[1]

The Ethynyl Group (Reactivity)
  • Hazard: This terminal alkyne (

    
    ) is reactive.[1] While stable under standard storage, it reacts with heavy metals (Cu, Ag) to form metal acetylides , which are shock-sensitive explosives.
    
  • Disposal Implication: Strict Ban on Copper Plumbing. Never dispose of down the sink. Avoid storage in containers with brass or copper fittings.[1]

The Dimethylphosphoryl Group (Environment)
  • Hazard: An organophosphorus moiety (

    
    ).[1] While less acutely toxic than phosphines, it releases phosphorus oxides (
    
    
    
    ) upon combustion.
  • Disposal Implication: Requires incineration at a facility equipped with scrubbers to handle phosphorus emissions.[1]

Part 3: Pre-Disposal Segregation & Storage

CRITICAL RULE: Do not mix this waste with "General Organic Waste" if that stream contains oxidizers or heavy metal salts.[1]

Segregation Logic
  • Incompatible with: Strong Oxidizers (Nitric acid, Peroxides), Heavy Metals (Silver nitrate, Copper salts), and Strong Acids.

  • Compatible with: Non-halogenated organic solvents (Methanol, DMSO, Ethyl Acetate) and other basic/neutral organic solids.

Container Requirements
  • Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid Metal Containers.

  • Labeling: Must be clearly labeled: "Hazardous Waste - Toxic - Organophosphorus Solid.[1] Contains: 3-Dimethylphosphoryl-5-ethynylaniline."[1]

Part 4: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance)
  • Context: Expired reagent, synthesis yield, or spill cleanup.

  • Transfer: Place the solid material into a wide-mouth HDPE jar.

  • Double Containment: Place the primary jar into a secondary clear plastic bag (4-mil thickness).

  • Tagging: Attach a Hazardous Waste Tag. Check "Toxic" and "Irritant."[1] Explicitly write "Contains Terminal Alkyne - No Metals" in the comments section.

  • Disposal Path: Request pickup for High-Temperature Incineration .

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Context: Filtrates from synthesis (e.g., dissolved in DMSO, Methanol, or DCM).

  • pH Check: Ensure the solution is Neutral or slightly Basic (pH 7-9). Acidic conditions can increase the volatility/reactivity of certain aniline byproducts.

  • Solvent Segregation:

    • If Halogenated (DCM/Chloroform): Segregate into "Halogenated Waste."[1]

    • If Non-Halogenated (Methanol/Ethyl Acetate): Segregate into "Non-Halogenated Waste."[1]

  • Trace Metal Check: If the reaction used Copper (CuI) or Palladium catalysts, add a scavenger (like Thiol-silica or charcoal) to remove metals before combining with bulk waste, OR label explicitly as "Contains Heavy Metals" to prevent acetylide accumulation in the main waste drum.

  • Disposal Path: Fuel Blending or Incineration.[1]

Part 5: Decision Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteSegregation Start Waste: 3-Dimethylphosphoryl-5-ethynylaniline StateCheck Physical State? Start->StateCheck SolidPath Solid / Spill Debris StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidDest Solid Waste Stream (High Temp Incineration) SolidPath->SolidDest MetalCheck Contains Cu, Ag, or Hg catalysts? LiquidPath->MetalCheck Scavenge Add Metal Scavenger / Chelator MetalCheck->Scavenge Yes (Risk of Acetylides) SolventCheck Solvent Type? MetalCheck->SolventCheck No Scavenge->SolventCheck Halo Halogenated Waste Stream (Incineration) SolventCheck->Halo DCM, Chloroform NonHalo Non-Halogenated Waste Stream (Fuel Blending/Incineration) SolventCheck->NonHalo MeOH, DMSO, EtOAc

Caption: Segregation logic emphasizing the removal of heavy metals to prevent explosive acetylide formation before final waste consolidation.

Part 6: Regulatory Classification (Reference)

ParameterClassificationNote
RCRA Status Characteristic Waste Likely Toxic (D000) if tested.[1] Treat as P-listed (Acutely Hazardous) due to aniline/phosphine oxide nature until tested.[1]
Waste Code D001 (Ignitable - if in solvent)D003 (Reactive) potential if mixed with metals.[1]
DOT Shipping UN 2811 (Toxic Solid, Organic, N.O.S.)Technical Name: (3-Dimethylphosphoryl-5-ethynylaniline).[1]
Destruction Incineration Must be >1000°C with P2O5 scrubbing.[1]

References

  • National Institutes of Health (NIH). Drain Discharge Guide for Hazardous Chemicals.[1] (Strict prohibition on drain disposal of toxic organics).[2]

  • PubChem. Compound Summary: 3-Ethynylaniline (CAS 54060-30-9).[1][3] (Used for functional group hazard inference).[1]

  • Sigma-Aldrich. Safety Data Sheet: 3-Ethynylaniline.[1] (Hazard identification for ethynyl/aniline derivatives).

  • University of Toronto EHS. Standard Operating Procedure: Hazardous Waste Storage and Disposal. (General organic waste segregation protocols).

  • Royal Society of Chemistry. LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism.[1] (Contextualizes the chemical as a drug intermediate).

Sources

Handling

Personal protective equipment for handling 3-Dimethylphosphoryl-5-ethynylaniline

This guide outlines the safety, logistical, and operational protocols for handling 3-Dimethylphosphoryl-5-ethynylaniline . As a specialized intermediate likely used in the synthesis of ALK/EGFR kinase inhibitors (analogo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-Dimethylphosphoryl-5-ethynylaniline . As a specialized intermediate likely used in the synthesis of ALK/EGFR kinase inhibitors (analogous to Brigatinib intermediates), this compound presents specific hazards derived from its functional groups: the aniline core, the dimethylphosphine oxide moiety, and the ethynyl substituent.

Due to the likely absence of a comprehensive, publicly indexed Safety Data Sheet (SDS) for this specific substitution pattern, this protocol adopts a Control Banding Approach , treating the substance as a Potent Compound (OEB 3/4) until definitive toxicological data proves otherwise.

Compound Profile & Hazard Identification (SAR Analysis)

Chemical Context: This molecule combines a reactive aniline (amine) with a polar dimethylphosphine oxide and a rigid ethynyl group. It is a critical building block for "click chemistry" or Sonogashira coupling in drug discovery.

Functional GroupAssociated Hazard (Structure-Activity Relationship)
Aniline Core High Toxicity : Potential for methemoglobinemia (interference with oxygen transport in blood), skin sensitization, and mutagenicity.
Dimethylphosphine Oxide Irritant/Corrosive : Likely causes serious eye damage and skin irritation. High polarity facilitates systemic absorption.
Ethynyl Group Reactivity : Stable on the aromatic ring but susceptible to exothermic polymerization if heated with metal catalysts (Cu, Pd) without control.

GHS Classification (Derived):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin Sensitization: Category 1 (May cause allergic reaction)

  • Carcinogenicity: Category 2 (Suspected)

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Liver)

Personal Protective Equipment (PPE) Strategy

The following PPE ensemble is mandatory for all manipulations. Do not rely on standard lab coats and safety glasses alone.

A. Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must occur within a Certified Chemical Fume Hood or Powder Containment Hood .

  • PPE: If hood containment is breached or for spill cleanup:

    • Minimum: Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Recommended: Powered Air-Purifying Respirator (PAPR) with loose-fitting hood for extended operations to reduce heat stress and ensure positive pressure.

B. Dermal Protection (Glove Protocol)

Anilines penetrate standard nitrile rapidly. A Double-Gloving strategy is required.

  • Inner Glove: 4-mil Nitrile (disposable).

  • Outer Glove: Laminate Film (Silver Shield/4H) or High-Grade Butyl Rubber (≥0.5 mm).

    • Rationale: Laminate film provides >8-hour breakthrough time for anilines and organophosphorus compounds. Standard nitrile degrades in <15 mins against concentrated anilines.

  • Technique: Tape the inner glove to the lab coat cuff; wear the outer glove over the cuff.

C. Eye & Face Protection
  • Standard: Chemical Splash Goggles (indirect venting).

  • High Risk (Synthesis/Workup): Add a Face Shield (8-inch polycarbonate) over goggles to protect against projectile glass or splashing during exothermic coupling reactions.

D. Body Protection
  • Suit: Disposable chemical-resistant coveralls (e.g., Tyvek® or Tychem® C) to prevent clothing contamination.

  • Footwear: Closed-toe, chemically resistant shoes with disposable shoe covers (booties).

Engineering Controls & Handling Protocols

Workflow Logic: The "Zero-Skin-Contact" Standard

All procedures must be designed to eliminate direct contact.[1]

Step 1: Weighing & Transfer

  • Equipment: Use an analytical balance inside a Static-Dissipative Powder Hood .

  • Technique: Use antistatic weighing boats. Do not use spatulas that generate static.

  • Solubilization: Dissolve the solid in the carrier solvent (e.g., DMSO, DMF) inside the hood immediately after weighing to reduce dust hazard.

Step 2: Reaction Setup (Sonogashira/Click Chemistry)

  • Atmosphere: This compound is likely air-stable but hygroscopic. Handle under Nitrogen or Argon to prevent moisture uptake which can affect stoichiometry.

  • Temperature: Monitor exotherms. The ethynyl group can release energy during coupling. Use a programmed heating block, not an oil bath, to prevent thermal runaway.

Step 3: Waste Management

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic - Aniline Derivative".

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Do not mix with oxidizing acids (Nitric/Perchloric) as phosphine oxides can react violently.

Emergency Response Protocols

A. Exposure Response
  • Inhalation: Remove to fresh air immediately.[1][2][3] Administer oxygen if breathing is labored.

  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.

    • Do NOT use alcohol: Ethanol enhances aniline absorption through the skin.

    • Alert Medical: Inform responders of potential Methemoglobinemia .

  • Eye Contact: Flush with water/saline for 15 minutes.[1][4] Lifting eyelids is crucial.

B. Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Full-face respirator (P100), Tychem suit, Laminate gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous drugs.

  • Decontaminate: Wash surface with 10% bleach solution (oxidizes the aniline), followed by water.

Safety Logic Diagram

The following diagram illustrates the decision logic for PPE selection based on the physical state of the compound.

PPE_Selection_Logic Start Handling 3-Dimethylphosphoryl-5-ethynylaniline State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Solid_Risk Risk: Dust Inhalation & Surface Contamination Solid->Solid_Risk Liquid_Risk Risk: Splash & Skin Absorption (High) Solution->Liquid_Risk Solid_PPE REQUIRED: 1. Powder Containment Hood 2. N95/P100 Mask (if open) 3. Double Gloves (Laminate) Solid_Risk->Solid_PPE Emergency EMERGENCY: Skin Exposure -> Soap/Water (No Alcohol) Suspected Methemoglobinemia -> Medical Eval Solid_PPE->Emergency If Breach Occurs Liquid_PPE REQUIRED: 1. Chemical Fume Hood 2. Splash Goggles + Face Shield 3. Double Gloves (Nitrile/Butyl) Liquid_Risk->Liquid_PPE Liquid_PPE->Emergency If Breach Occurs

Figure 1: Decision matrix for PPE selection based on physical state, emphasizing the high skin absorption risk of aniline solutions.

References

  • National Center for Biotechnology Information (PubChem). 3-(Dimethylphosphoryl)aniline - Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Health Guideline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Phosphine Oxides and Anilines. Retrieved from [Link]

  • ChemSRC. 3-Dimethylphosphoryl-5-ethynylaniline (CAS Lookup). Retrieved from [Link]

Sources

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